2-Amino-N-phenyl-benzenesulfonamide
Description
The exact mass of the compound 2-Amino-N-phenyl-benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157090. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-N-phenyl-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-phenyl-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h1-9,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUICVITVOSIEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303167 | |
| Record name | 2-Amino-N-phenyl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27332-20-3 | |
| Record name | 27332-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-N-phenyl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-phenylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-N-phenyl-benzenesulfonamide
This guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-N-phenyl-benzenesulfonamide, a key intermediate in the development of various pharmacologically active compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a reliable synthetic route and details the analytical techniques required for structural elucidation and purity assessment.
Introduction: The Significance of the Sulfonamide Moiety
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities. The incorporation of a sulfonamide group can impart properties such as antibacterial, carbonic anhydrase inhibitory, and anticancer effects. 2-Amino-N-phenyl-benzenesulfonamide, with its strategic placement of an amino group on the phenyl ring, serves as a versatile scaffold for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. Understanding its synthesis and characterization is therefore of paramount importance for the advancement of novel drug discovery programs.
A Strategic Two-Step Synthesis
The synthesis of 2-Amino-N-phenyl-benzenesulfonamide is most effectively achieved through a two-step process. This strategy involves the initial formation of an N-phenyl-substituted sulfonamide from 2-nitrobenzenesulfonyl chloride, followed by the selective reduction of the nitro group to the desired primary amine. This approach is favored due to the ready availability of the starting materials and the generally high yields of the reactions.
Caption: A two-step workflow for the synthesis of 2-Amino-N-phenyl-benzenesulfonamide.
Step 1: Synthesis of 2-Nitro-N-phenyl-benzenesulfonamide
The initial step involves the reaction of 2-nitrobenzenesulfonyl chloride with aniline. This is a classic nucleophilic acyl substitution where the lone pair of the nitrogen atom in aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in a suitable solvent such as pyridine or tetrahydrofuran (THF).
-
To this solution, add aniline (1.0 equivalent) dropwise at room temperature. The use of a slight excess of aniline or the addition of a non-nucleophilic base like triethylamine can be beneficial to neutralize the hydrochloric acid byproduct.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid precipitate of 2-Nitro-N-phenyl-benzenesulfonamide is then collected by vacuum filtration.[1]
-
Wash the crude product thoroughly with cold water and a dilute solution of hydrochloric acid to remove any unreacted aniline.[1]
-
Further purification can be achieved by recrystallization from ethanol to yield the pure intermediate.[1]
Step 2: Reduction of 2-Nitro-N-phenyl-benzenesulfonamide
The second and final step is the reduction of the nitro group of the intermediate to a primary amine. A common and effective method for this transformation is the use of a metal catalyst, such as iron, in an acidic medium.
Experimental Protocol:
-
In a three-necked flask fitted with a reflux condenser and a mechanical stirrer, suspend the 2-Nitro-N-phenyl-benzenesulfonamide (1.0 equivalent) in a mixture of water and a suitable organic co-solvent like ethanol.
-
Add a reducing agent such as iron powder (excess, e.g., 3-5 equivalents) to the suspension.
-
Acidify the mixture by the dropwise addition of a mineral acid, such as hydrochloric acid, or an organic acid like acetic acid, while stirring vigorously.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reduction can be monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar product.
-
After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a base, such as sodium carbonate or sodium hydroxide, which will precipitate the crude 2-Amino-N-phenyl-benzenesulfonamide.
-
Collect the solid product by vacuum filtration and wash it with water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product in high purity.
Physicochemical and Spectroscopic Characterization
Thorough characterization of the synthesized 2-Amino-N-phenyl-benzenesulfonamide is crucial to confirm its identity and purity. The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₂S[2] |
| Molecular Weight | 248.30 g/mol [2] |
| Appearance | Off-white to light brown solid |
| Melting Point | Not available; expected to be a defined solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
Spectroscopic Data
The structural confirmation of 2-Amino-N-phenyl-benzenesulfonamide is achieved through a combination of spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy:
The FTIR spectrum provides valuable information about the functional groups present in the molecule.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3400-3250 (two bands for primary amine) |
| N-H (Sulfonamide) | Stretching | ~3250 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretching | 1350-1300 and 1160-1130 |
| C-N | Stretching | 1335-1250 |
| C=C (Aromatic) | Stretching | 1600-1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure. The expected chemical shifts are based on the analysis of similar structures.
¹H NMR (in DMSO-d₆):
-
δ 7.8-7.2 (m): Aromatic protons of the two phenyl rings.
-
δ ~6.5 (s, 2H): Protons of the -NH₂ group.
-
δ ~10.0 (s, 1H): Proton of the sulfonamide -NH- group.
¹³C NMR (in DMSO-d₆):
-
δ 145-115: Aromatic carbons. The carbon attached to the amino group will be shielded (lower ppm), while the carbons attached to the sulfonamide group will be deshielded (higher ppm).
Mass Spectrometry (MS):
Mass spectrometry confirms the molecular weight of the compound.
-
Expected [M+H]⁺: m/z 249.07
Caption: A typical workflow for the characterization of the final product.
Conclusion and Future Perspectives
This guide has detailed a robust and reproducible method for the synthesis of 2-Amino-N-phenyl-benzenesulfonamide. The described two-step synthesis is efficient and utilizes readily available starting materials. The outlined characterization techniques provide a comprehensive approach to verify the structure and purity of the final compound. As a versatile intermediate, 2-Amino-N-phenyl-benzenesulfonamide holds significant potential for the development of novel therapeutics. Further derivatization of the amino group can lead to a diverse library of compounds for screening against various biological targets, paving the way for future drug discovery endeavors.
References
-
PubChem. Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. National Center for Biotechnology Information. [Link]
-
ResearchGate. 1H NMR and 13C NMR of the prepared compounds. [Link]
-
Gowda, B. T., et al. (2012). 2-Nitro-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2651. [Link]
-
Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]
Sources
"Chemical and physical properties of 2-Amino-N-phenyl-benzenesulfonamide"
This guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-N-phenyl-benzenesulfonamide, a key aromatic sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical parameters, synthesis, and analytical methodologies. The content is structured to offer not just data, but also the scientific rationale behind the presented information, ensuring a thorough understanding for practical application.
Introduction: The Significance of the Aminobenzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of an amino group, particularly at the ortho-position as in 2-Amino-N-phenyl-benzenesulfonamide, offers a versatile scaffold for further chemical modifications. The dual functionality of the nucleophilic aromatic amine and the acidic sulfonamide group allows for diverse synthetic transformations, making this class of compounds valuable as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] The strategic placement of these functional groups facilitates various cyclization reactions, leading to the formation of heterocyclic systems of significant pharmacological interest, such as quinazolines and benzothiadiazines.[3] This guide focuses specifically on the N-phenyl derivative, providing a detailed examination of its properties to aid in its application in research and development.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. This section details the key physical and chemical characteristics of 2-Amino-N-phenyl-benzenesulfonamide.
Structural and Molecular Data
A fundamental understanding of the compound's structure is paramount. The key identifiers and structural representations are summarized below.
| Property | Value | Source |
| CAS Number | 27332-20-3 | [4] |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [4] |
| Molecular Weight | 248.30 g/mol | [4] |
| IUPAC Name | 2-amino-N-phenylbenzenesulfonamide | |
| InChI Key | GXUICVITVOSIEW-UHFFFAOYSA-N |
Physical Properties
The physical state and solubility of a compound dictate its handling, formulation, and potential for biological absorption.
| Property | Value | Remarks |
| Physical Form | Brown solid | As observed during synthesis. |
| Melting Point | 111.2-117.1 °C | Experimental value. |
| Solubility | No specific experimental data is available. Based on its structure, it is expected to be sparingly soluble in water and soluble in organic solvents like dimethyl sulfoxide (DMSO), ethyl acetate, and methanol, which are used in its synthesis and purification. The presence of both a polar amino and sulfonamide group, and a nonpolar phenyl group suggests amphiphilic character. | |
| pKa | No specific experimental data is available. The anilinic amino group is expected to be weakly basic (pKa of the conjugate acid around 2-4), while the sulfonamide N-H is weakly acidic. The pKa of the sulfonamide proton in N-phenyl substituted sulfonamides is influenced by the electronic nature of the aromatic rings. For comparison, the pKa of benzenesulfonamide is approximately 10. The presence of the ortho-amino group may slightly influence the acidity of the sulfonamide proton through intramolecular interactions.[5][6][7] | |
| Crystal Structure | Not available in the literature. |
Synthesis and Purification
The synthesis of 2-Amino-N-phenyl-benzenesulfonamide can be achieved through a copper-catalyzed N-arylation reaction. This method provides a direct and efficient route to the target compound.
Synthetic Workflow
The overall workflow for the synthesis and purification is depicted in the following diagram.
Caption: Synthetic workflow for 2-Amino-N-phenyl-benzenesulfonamide.
Detailed Experimental Protocol
Materials:
-
2-Aminobenzenesulfonamide
-
Phenylboronic acid
-
Copper(I) chloride (CuCl)
-
Triethylamine (Et₃N)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried 100 mL reaction flask equipped with a magnetic stir bar, add 2-aminobenzenesulfonamide (1.0 eq.), copper(I) chloride (40 mol%), and triethylamine (1.0 eq.).
-
Add phenylboronic acid (1.5 eq.) and anhydrous 1,4-dioxane.
-
Stir the resulting mixture vigorously at ambient temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove solid residues.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel flash chromatography using a solvent system of petroleum ether:ethyl acetate:methanol (e.g., 3:1:0.2 v/v/v) to yield 2-Amino-N-phenyl-benzenesulfonamide as a brown solid.
Spectroscopic and Analytical Data
Characterization of the synthesized compound is crucial to confirm its identity and purity. The following sections provide the key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.21 (s, 1H): Corresponds to the proton of the sulfonamide (SO₂NH). The singlet multiplicity indicates no adjacent protons.
-
δ 7.49 (dd, J = 8.0, 1.6 Hz, 1H): Aromatic proton on the aminobenzene ring.
-
δ 7.20 (t, J = 8.0 Hz, 3H): Overlapping signals of aromatic protons.
-
δ 7.04 (m, 2H): Aromatic protons.
-
δ 7.01 – 6.92 (m, 1H): Aromatic proton.
-
δ 6.74 (dd, J = 8.4, 0.8 Hz, 1H): Aromatic proton on the aminobenzene ring.
-
δ 6.59 – 6.46 (m, 1H): Aromatic proton on the aminobenzene ring.
-
δ 5.99 (s, 2H): Corresponds to the two protons of the primary amino group (NH₂). The broadness of this singlet can be variable.
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 146.84, 138.22, 134.37, 130.05, 129.54, 123.95, 119.51, 119.02, 117.36, 115.38: These chemical shifts correspond to the twelve carbon atoms of the aromatic rings.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
IR (cm⁻¹):
-
3497, 3393: These sharp bands are characteristic of the N-H stretching vibrations of the primary amino group (NH₂). The two bands correspond to the asymmetric and symmetric stretching modes.
-
3237: This band corresponds to the N-H stretching vibration of the sulfonamide group (SO₂NH).
-
1617, 1451: These absorptions are due to the C=C stretching vibrations within the aromatic rings.
-
1134: This strong band is characteristic of the asymmetric stretching vibration of the sulfonyl group (SO₂).
-
908, 858: These bands can be attributed to out-of-plane C-H bending vibrations of the substituted benzene rings.
Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)
A robust analytical method is essential for determining the purity of 2-Amino-N-phenyl-benzenesulfonamide and for its quantification in various matrices. A reverse-phase HPLC method is proposed.
Workflow for HPLC Method Development:
Caption: Proposed workflow for HPLC analysis.
Proposed HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the analyte from potential impurities and starting materials. Method validation according to ICH guidelines would be necessary for use in a regulated environment.[8]
Applications in Drug Development
While specific applications of 2-Amino-N-phenyl-benzenesulfonamide in marketed drugs are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. The 2-aminobenzenesulfonamide core is a key building block for various biologically active compounds.[1][3] For instance, derivatives of this scaffold have been investigated as:
-
Antimicrobial agents: The sulfonamide group is a well-known pharmacophore in antibacterial drugs.
-
Anticancer agents: Certain sulfonamide derivatives have shown promise as inhibitors of carbonic anhydrase, an enzyme implicated in some cancers.
-
Anti-inflammatory agents.
The presence of the N-phenyl group in the target molecule can influence its lipophilicity and potential for interactions with biological targets. This compound serves as a valuable starting material for generating libraries of novel sulfonamide derivatives for screening against various therapeutic targets.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-Amino-N-phenyl-benzenesulfonamide.
General Safety Precautions: [9][10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Known Hazards of Aromatic Sulfonamides:
-
May cause skin and eye irritation.[13]
-
May be harmful if swallowed or inhaled.[13]
-
Some individuals may exhibit allergic reactions to sulfonamides.
Always consult the Safety Data Sheet (SDS) from the supplier for the most detailed and up-to-date safety information.
Conclusion
2-Amino-N-phenyl-benzenesulfonamide is a versatile aromatic sulfonamide with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its known chemical and physical properties, a detailed synthesis protocol, and key analytical data. While some experimental data, such as solubility and pKa, are not yet available in the literature, this document provides a solid foundation for researchers working with this compound. The information presented herein should facilitate its effective use in the laboratory and aid in the development of novel compounds with potential therapeutic applications.
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Introduction: The Structural Significance of Benzenesulfonamides in Modern Drug Discovery
An In-Depth Technical Guide to the Crystal Structure of 2-Amino-N-phenyl-benzenesulfonamide Analogs
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antibacterial sulfa drugs to inhibitors of critical enzymes like carbonic anhydrases and kinases.[1][2] Their efficacy is profoundly linked to their three-dimensional structure, which dictates how they interact with biological targets. The 2-Amino-N-phenyl-benzenesulfonamide core, in particular, offers a versatile platform for analog development due to its multiple functional groups—a primary aromatic amine, a sulfonamide linkage, and two phenyl rings—that can be systematically modified to fine-tune pharmacological activity.
Understanding the precise crystal structure of these analogs is not merely an academic exercise; it is a critical step in rational drug design. It provides definitive insights into molecular conformation, stereochemistry, and the non-covalent interactions (such as hydrogen bonding) that govern molecular packing in the solid state and recognition at a receptor's binding site.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and analytical reasoning involved in determining and interpreting the crystal structures of 2-Amino-N-phenyl-benzenesulfonamide analogs, grounding technical protocols in field-proven expertise.
Part 1: From Synthesis to Single Crystal – The Foundational Workflow
The journey to elucidating a crystal structure begins with the synthesis of the target analog and culminates in the growth of a high-quality single crystal suitable for X-ray diffraction.[4] The quality of this initial material is paramount, as impurities can significantly inhibit or disrupt the crystallization process.[5]
Synthesis of Analogs
The synthesis of 2-Amino-N-phenyl-benzenesulfonamide and its derivatives typically involves multi-step reactions. A common approach involves the reaction of an appropriate aminophenylamine with a benzenesulfonyl chloride in the presence of a base to form the core sulfonamide linkage.[6] Further modifications can be introduced on either phenyl ring to create a library of analogs. For instance, the synthesis of 2-Amino-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide involves reacting 2-amino-N-phenylbenzenesulfonamide with 4-methylbenzenesulfonyl chloride.[7] After synthesis, rigorous purification, often by flash chromatography, is essential to achieve the high purity (>95%) required for successful crystallization.[7]
The Art and Science of Crystallization
Crystallization is the process where a solute transitions from a disordered state in solution to a highly ordered, crystalline solid. For small molecules like benzenesulfonamide analogs, the goal is to grow a single, defect-free crystal typically larger than 0.1 mm in all dimensions.[8] The choice of crystallization technique is dictated by the compound's solubility, stability, and the quantity of material available.
Causality in Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] This differential solubility is the thermodynamic driving force for crystallization upon cooling. The solvent's polarity and its ability to form hydrogen bonds can also influence the resulting crystal form (polymorph) and shape (habit).
The overall workflow for determining the crystal structure is a systematic process, moving from the purified compound to the final, refined structural model.
Common Crystallization Techniques
| Technique | Principle | Best For | Causality & Key Insights |
| Slow Evaporation | The concentration of the solute gradually increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.[9] | Compounds that are moderately soluble and available in larger quantities (>10 mg). | This is the simplest method, but crystal quality can be variable. Rapid evaporation leads to many nucleation sites and small crystals; very slow, undisturbed evaporation in a dust-free environment is crucial.[9] |
| Solvent/Anti-Solvent Diffusion | An "anti-solvent" in which the compound is insoluble is slowly introduced (by layering or vapor diffusion) into a solution of the compound in a "good" solvent.[5] | Milligram quantities of material; sensitive compounds that may decompose with heat. | Vapor diffusion is often the most successful method as it allows for very slow and controlled changes in solvent composition, promoting the growth of large, high-quality crystals.[10] |
| Slow Cooling | A saturated or near-saturated solution at a high temperature is allowed to cool slowly, decreasing the compound's solubility and causing it to crystallize.[5] | Thermally stable compounds with a significant temperature-dependent solubility profile. | The rate of cooling is the critical parameter. Slow cooling allows molecules sufficient time to orient themselves correctly into the crystal lattice, minimizing defects and resulting in a more stable crystalline form.[5] |
Experimental Protocol: Solvent/Anti-Solvent Crystallization by Vapor Diffusion
This protocol is a self-validating system because successful crystal growth is a direct confirmation of the appropriate choice of solvent systems and conditions. Failure to produce crystals, or "oiling out," provides clear feedback that parameters must be adjusted.[5]
Step-by-Step Methodology:
-
Solvent Selection: Identify a "good" solvent where the analog is highly soluble (e.g., dichloromethane, THF) and a miscible "anti-solvent" where it is insoluble (e.g., ethanol, hexane, pentane).[5][10]
-
Preparation: Dissolve 2-5 mg of the purified analog in the minimum amount of the good solvent (e.g., 0.5 mL) in a small vial (the "inner vial").
-
Assembly: Place this inner vial inside a larger vial (the "outer vial") containing a layer of the anti-solvent (e.g., 2-3 mL). The level of the anti-solvent must be below the top of the inner vial.
-
Incubation: Seal the outer vial tightly and leave it in a location free from vibrations and temperature fluctuations.
-
Observation: Over hours or days, the more volatile anti-solvent will diffuse into the inner vial. This slowly decreases the solubility of the analog, leading to a state of supersaturation and inducing the growth of single crystals.
-
Troubleshooting: If the compound "oils out" (forms a liquid phase instead of a solid), the degree of supersaturation was reached too quickly.[5] The experiment should be repeated using a less volatile anti-solvent or by placing the setup at a lower temperature to slow the diffusion rate.[10]
Part 2: Elucidating the Structure via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound.[8] The technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a unique and predictable pattern. By measuring the intensities and positions of these diffracted beams, one can reconstruct a three-dimensional map of the electron density within the crystal, and from that, infer the positions of the atoms.[4]
The SC-XRD Workflow:
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K). This cryogenic temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated through a series of angles, and a detector records the diffraction pattern at each orientation.[4]
-
Data Processing: The collected data (a series of diffraction images) are processed to determine the unit cell dimensions (the basic repeating unit of the crystal) and space group (the symmetry operations within the unit cell). The intensities of all the unique reflections are integrated and scaled.
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data. This iterative process adjusts atomic positions, bond lengths, and angles until the calculated diffraction pattern closely matches the observed pattern. The final model is validated and typically deposited in a crystallographic database as a Crystallographic Information File (CIF).
Part 3: Structural Analysis – A Case Study
The true value of a crystal structure lies in its detailed analysis, which reveals the molecule's preferred conformation and the network of intermolecular interactions that stabilize the crystal lattice. These same interactions are often analogous to those that occur in a protein-ligand binding event.
Let's consider the reported crystal structure of a representative analog, 2-Amino-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide (C₁₉H₁₈N₂O₄S₂)[7] .
Key Crystallographic Data
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 14.6245 (3) | Unit cell dimensions. |
| b (Å) | 10.0454 (2) | Unit cell dimensions. |
| c (Å) | 13.4735 (4) | Unit cell dimensions. |
| β (°) | 107.478 (2) | Unit cell angle. |
| V (ų) | 1887.99 (7) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
(Data sourced from Zhang et al., 2008)[7]
Conformational Analysis:
The analysis of dihedral angles is crucial for understanding the molecule's three-dimensional shape. In this analog, the central phenyl ring (C7–C12) is not coplanar with the other two aromatic rings. It forms dihedral angles of 33.99° and 43.70° with the amino-substituted benzene ring and the methyl-substituted benzene ring, respectively.[7] This twisted conformation is a key structural feature that will influence how the molecule can fit into a binding pocket. Quantum chemical calculations on the parent benzenesulfonamide have also shown that different conformers, arising from rotation around the S-N and S-C bonds, can exist with small energy differences.[1][11]
Intermolecular Interactions: The Hydrogen Bond Dimer
A critical finding from the crystal structure is the presence of intermolecular N—H···O hydrogen bonds.[7] These interactions are fundamental in molecular recognition. In the crystal lattice of this analog, the amine (N-H) group of one molecule acts as a hydrogen bond donor to a sulfonyl oxygen (S=O) atom of an adjacent molecule. This specific interaction links the molecules into centrosymmetric dimers, which are a common and stabilizing motif in sulfonamide crystal structures.[3][7]
This dimerization has significant implications. It demonstrates the propensity of the sulfonamide group to act as a powerful hydrogen bond acceptor, a role it frequently plays in binding to enzyme active sites.[2] Understanding and predicting these interactions is key to designing analogs with improved binding affinity and selectivity.
Conclusion: From Structure to Strategy
The determination of the crystal structure of 2-Amino-N-phenyl-benzenesulfonamide analogs is a powerful tool in the arsenal of the drug discovery scientist. It provides an unambiguous depiction of molecular architecture and the subtle non-covalent forces that govern molecular assembly. This structural data, when integrated with computational modeling and bioactivity assays, enables a robust structure-activity relationship (SAR) analysis.[12] By understanding how specific substitutions on the benzenesulfonamide core alter the three-dimensional conformation and hydrogen bonding patterns, researchers can rationally design next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles, accelerating the journey from lead compound to clinical candidate.
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Melandri, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2867. Available from: [Link]
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Zhu, Y., et al. (2012). Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 938–943. Available from: [Link]
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Zhang, L., et al. (2008). 2-Amino-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o744. Available from: [Link]
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Kalek, M., et al. (2016). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 55(31), 8994–8998. Available from: [Link]
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Wang, X., et al. (2021). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Acta Pharmaceutica Sinica B, 11(11), 3563–3580. Available from: [Link]
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De Vita, D., et al. (2020). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1261–1269. Available from: [Link]
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The Enduring Versatility of a Privileged Scaffold: A Guide to the Biological Activity of Novel Sulfonamide Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: From a "Magic Bullet" to a Master Key
The story of sulfonamides is a cornerstone of modern medicine. Their discovery in the 1930s as the first broadly effective systemic antimicrobial agents marked a paradigm shift in the fight against bacterial infections.[1] This initial breakthrough, stemming from the investigation of coal-tar dyes, unveiled the potent bacteriostatic capabilities of sulfanilamide, a relatively simple molecule.[1] For decades, the primary focus remained on their role as antibiotics. However, the inherent chemical tractability and favorable pharmacological properties of the sulfonamide scaffold have since propelled it far beyond its original application. It has emerged as a quintessential "privileged structure" in medicinal chemistry, a versatile molecular framework upon which a vast array of therapeutic agents targeting diverse biological systems can be built.[2]
This guide moves beyond the historical context to provide an in-depth technical exploration of the multifaceted biological activities of novel sulfonamide derivatives. We will dissect the structure-activity relationships (SAR) that govern their function, detail the core mechanisms of action across different therapeutic areas, and provide robust, field-proven experimental protocols for their evaluation. This document is designed for the hands-on researcher and drug development professional, offering not just data, but the strategic and causal thinking behind the design and validation of these remarkable compounds.
The Sulfonamide Scaffold: Synthesis and Structural Logic
The power of the sulfonamide group (-SO₂NH-) lies in its synthetic accessibility and its ability to act as a key hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. The most common synthetic pathway involves the reaction of a sulfonyl chloride with a primary or secondary amine, a robust and versatile coupling method that allows for extensive diversification.[3][4][5]
The core structure, typified by the antibacterial p-aminobenzenesulfonamide, offers two primary points for chemical modification: the aromatic amine (R¹) and the sulfonamide nitrogen (R²). Strategic manipulation of these positions is the foundation of modern sulfonamide drug design, allowing chemists to fine-tune potency, selectivity, solubility, and pharmacokinetic profiles.
Caption: General synthesis of sulfonamide derivatives.
Antimicrobial Activity: The Foundational Mechanism
The classic antibacterial action of sulfonamides is a textbook example of competitive antagonism. Their efficacy stems from a remarkable structural similarity to para-aminobenzoic acid (PABA), an essential substrate for bacteria.[6][7]
Mechanism of Action: Folate Synthesis Inhibition
Bacteria, unlike humans who acquire folate (Vitamin B9) from their diet, must synthesize it de novo.[1][8] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteroate diphosphate. Sulfonamides act as competitive inhibitors of DHPS, binding to the active site intended for PABA and thereby halting the production of dihydrofolic acid, a precursor to DNA, RNA, and essential amino acids.[6][9][] This action is bacteriostatic, meaning it inhibits bacterial growth and multiplication, allowing the host's immune system to clear the infection.[1][11]
Caption: Sulfonamide inhibition of the bacterial folic acid pathway.
Structure-Activity Relationship (SAR) for Antibacterial Activity
-
The p-Amino Group: A free (or in vivo-liberated) amino group at the para-position (N4) is essential for activity, as it directly mimics the PABA substrate.[6]
-
The Sulfonamide Nitrogen (N1): Substitution on the sulfonamide nitrogen with electron-withdrawing heterocyclic rings (e.g., thiazole, pyrimidine) significantly enhances antibacterial potency. This modification increases the acidity of the sulfonamide proton, improving its binding affinity within the DHPS active site and favorably altering pharmacokinetic properties.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Agar Dilution
This protocol provides a self-validating system for quantifying the antibacterial efficacy of novel sulfonamide derivatives.
1. Media Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Sterilize by autoclaving at 121°C for 15 minutes.
-
Cool the agar in a 45-50°C water bath. The choice of MHA is critical as it has low levels of PABA, which would otherwise antagonize the sulfonamide's effect.
2. Compound Stock and Dilution Series:
-
Prepare a 1 mg/mL stock solution of the test sulfonamide derivative in a suitable solvent (e.g., DMSO).
-
Create a two-fold serial dilution of the stock solution to generate a range of concentrations (e.g., 256, 128, 64, ..., 0.5 µg/mL).
3. Plate Preparation:
-
For each concentration, add 1 mL of the diluted compound to 19 mL of molten MHA (a 1:20 dilution) to achieve the final desired concentrations in the agar. Mix thoroughly by inversion.
-
Pour the agar into sterile Petri dishes and allow them to solidify. Prepare a drug-free control plate (containing only the solvent) and a positive control plate with a known antibiotic (e.g., sulfamethoxazole).
4. Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922) and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This step is crucial for reproducibility.
5. Inoculation:
-
Using a multipoint inoculator or a sterile swab, spot-inoculate the prepared agar plates with the bacterial suspension.
6. Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours in ambient air.
7. Interpretation:
-
The MIC is defined as the lowest concentration of the sulfonamide derivative that completely inhibits visible bacterial growth.
Data Presentation: Sample MIC Data
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| Derivative A | 8 | 16 | >256 |
| Derivative B | 4 | 8 | 128 |
| Sulfamethoxazole | 16 | 32 | >256 |
Anticancer Activity: Targeting the Tumor Microenvironment and Proliferation
The application of sulfonamides in oncology is a major area of modern research, with derivatives acting through a variety of sophisticated mechanisms.[12][13]
Mechanisms of Action in Oncology
-
Carbonic Anhydrase (CA) Inhibition: Many tumors overexpress specific carbonic anhydrase isoforms, particularly the membrane-bound CA IX and CA XII.[14][15] These enzymes help maintain a neutral intracellular pH by catalyzing the hydration of CO₂, exporting protons and acidifying the extracellular microenvironment. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.[15] The primary sulfonamide group (-SO₂NH₂) is a potent zinc-binding group that anchors the inhibitor within the CA active site, disrupting this crucial pH regulation.[16][17]
Caption: Inhibition of tumor-associated carbonic anhydrase by sulfonamides.
-
Angiogenesis Inhibition (VEGFR-2): Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase that drives angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[18] Several novel sulfonamide derivatives have been designed as potent inhibitors of VEGFR-2, effectively cutting off the tumor's nutrient supply.[18]
-
Other Mechanisms: The structural diversity of sulfonamides allows them to inhibit a wide range of other cancer-related targets, including inducing cell cycle arrest, disrupting microtubule assembly, and inhibiting various kinases and transcription factors.[12][13][19]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, serving as a proxy for cell viability and proliferation.
1. Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight. The choice of cell density is critical to ensure cells are in a logarithmic growth phase during the experiment.
2. Compound Treatment:
-
Prepare serial dilutions of the test sulfonamide derivative in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
3. Incubation:
-
Incubate the plate for 48-72 hours. The incubation time should be sufficient to observe a significant effect on cell proliferation.
4. MTT Addition and Formazan Formation:
-
Add 10 µL of a 5 mg/mL MTT solution (in PBS) to each well.
-
Incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
5. Solubilization and Measurement:
-
Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Sample Anticancer Activity Data
| Compound | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HepG2 (Liver) |
| Derivative C | 5.2 | 8.9 | 7.4 |
| Derivative D | 1.1 | 2.3 | 1.8 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
The Expanding Therapeutic Spectrum
The versatility of the sulfonamide scaffold extends to numerous other therapeutic areas.
-
Anti-inflammatory Agents: By modifying the core structure, selective inhibitors of cyclooxygenase-2 (COX-2) have been developed, such as celecoxib, which reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[20][21]
-
Antiviral Drugs: Sulfonamide moieties are integral to several clinically important antiviral drugs, including HIV protease inhibitors like amprenavir and darunavir.[22][23] They contribute to the binding affinity and pharmacokinetic properties required to disrupt viral replication.[19][24]
-
Antidiabetic Agents: The sulfonylureas (e.g., glipizide) are a major class of oral antidiabetic drugs that stimulate insulin secretion from pancreatic β-cells.[20][25] More recent research has explored sulfonamide derivatives as inhibitors of enzymes like α-glucosidase to control postprandial hyperglycemia.[26][27]
-
Diuretics and Anticonvulsants: The sulfonamide scaffold is the basis for thiazide diuretics used to treat hypertension and for carbonic anhydrase inhibitors like acetazolamide, used to treat glaucoma and epilepsy.[1][17]
A Validated Workflow for Novel Sulfonamide Development
A systematic and logical workflow is essential for the efficient discovery and optimization of novel sulfonamide derivatives. This process integrates computational design, chemical synthesis, and rigorous biological evaluation.
Caption: Integrated workflow for novel sulfonamide drug discovery.
Conclusion: The Future is Versatile
From their celebrated past as the first synthetic antibiotics to their current status as a cornerstone of medicinal chemistry, sulfonamides demonstrate the power of a truly privileged scaffold.[6][28] The ease of their synthesis and the ability to precisely modulate their properties through chemical modification have enabled the development of drugs for an astonishing range of diseases, including bacterial infections, cancer, inflammation, and viral illnesses.[3][29]
The future of sulfonamide research lies in the continued application of rational design principles. The use of computational docking studies to predict binding affinities and the exploration of molecular hybridization to create multi-target agents will undoubtedly lead to the discovery of derivatives with even greater potency, selectivity, and improved safety profiles.[18][30][31] As our understanding of complex disease biology grows, the sulfonamide master key will continue to unlock new and innovative therapeutic solutions.
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The Emergence of 2-Amino-N-phenyl-benzenesulfonamide as a Foundational Scaffold for Enzyme Inhibitor Discovery
Abstract
The benzenesulfonamide scaffold represents a cornerstone in the design of enzyme inhibitors, most notably targeting the carbonic anhydrase family of metalloenzymes. This technical guide delves into the significance of a specific, yet fundamental, building block: 2-Amino-N-phenyl-benzenesulfonamide. While not a potent inhibitor in its own right, its strategic chemical functionalities serve as a crucial starting point for the synthesis of highly active and selective therapeutic agents. We will explore the synthesis of this scaffold, its inherent chemical properties, and the rationale behind its use in the development of advanced enzyme inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery pipelines.
Introduction: The Enduring Legacy of Sulfonamides in Enzyme Inhibition
The journey of sulfonamide-based drugs began with the discovery of their antibacterial properties in the 1930s.[1] It was later elucidated that their mechanism of action involved the competitive inhibition of dihydropteroate synthase, a key enzyme in bacterial folic acid synthesis.[1] This seminal discovery opened the floodgates for the exploration of sulfonamides against a wide array of enzymatic targets. Today, the sulfonamide functional group is a well-established pharmacophore found in drugs treating a multitude of conditions, including glaucoma, epilepsy, and cancer.[2]
The primary allure of the benzenesulfonamide core lies in its ability to act as a zinc-binding group, effectively chelating the zinc ion present in the active site of metalloenzymes like carbonic anhydrases (CAs).[3][4] This interaction is a critical anchoring point for inhibitor binding and provides the basis for the development of highly potent inhibitors.
This guide focuses on 2-Amino-N-phenyl-benzenesulfonamide, a molecule that, while not extensively documented as a standalone potent inhibitor, embodies a strategic scaffold for medicinal chemistry campaigns. Its constituent parts—the sulfonamide zinc-binding group, a reactive primary amine, and a phenyl ring—offer multiple avenues for chemical modification to enhance potency and selectivity.
Synthesis of the 2-Amino-N-phenyl-benzenesulfonamide Scaffold
The synthesis of 2-Amino-N-phenyl-benzenesulfonamide can be approached through established sulfonamide formation reactions. A common strategy involves the reaction of a sulfonyl chloride with an amine. The following protocol outlines a representative synthetic route.
Experimental Protocol: Synthesis of 2-Amino-N-phenyl-benzenesulfonamide
Materials:
-
2-Nitrobenzenesulfonyl chloride
-
Aniline
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Iron powder or Tin(II) chloride (for nitro group reduction)
-
Hydrochloric acid
-
Sodium bicarbonate
-
Standard laboratory glassware and workup equipment
Procedure:
-
Sulfonamide Formation:
-
Dissolve 2-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of aniline (1.0 eq) and pyridine (1.1 eq) in DCM to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-phenyl-2-nitrobenzenesulfonamide.
-
-
Nitro Group Reduction:
-
Dissolve the N-phenyl-2-nitrobenzenesulfonamide (1.0 eq) in ethanol or acetic acid.
-
Add iron powder (excess) or SnCl2 (excess) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and filter to remove the metal catalyst.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-Amino-N-phenyl-benzenesulfonamide.
-
The Role of 2-Amino-N-phenyl-benzenesulfonamide as a Chemical Scaffold
The true value of 2-Amino-N-phenyl-benzenesulfonamide lies in its potential for chemical elaboration. The primary amino group at the 2-position serves as a versatile handle for introducing a wide variety of substituents, a strategy often referred to as the "tail approach."[4] These "tails" can be designed to interact with specific amino acid residues within the enzyme's active site, thereby enhancing both binding affinity and isoform selectivity.[5]
Diagram: Strategic Chemical Modification of the Scaffold
Caption: Strategic modification points on the 2-Amino-N-phenyl-benzenesulfonamide scaffold.
Mechanism of Action: Targeting Carbonic Anhydrases
The primary target class for benzenesulfonamide-based inhibitors is the carbonic anhydrase (CA) family of enzymes. CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6]
The inhibitory mechanism of benzenesulfonamides is well-established. The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion.[3] This interaction is stabilized by a network of hydrogen bonds with active site residues, such as Thr199 and Glu106 in human CA II.[3] The phenyl ring of the inhibitor typically occupies a hydrophobic region of the active site, making van der Waals contacts with residues like Val121, Phe131, and Leu198.[3]
Diagram: Enzyme Inhibition Workflow
Caption: General workflow for evaluating the inhibitory activity of benzenesulfonamide derivatives.
Structure-Activity Relationship (SAR) and Lead Optimization
Table 1: SAR Insights from Benzenesulfonamide Carbonic Anhydrase Inhibitors
| Modification Position | Observed Effect on Activity | Rationale |
| 2-Amino Group | Introduction of "tails" (e.g., amides, ureas, heterocyclic rings) can significantly increase potency and selectivity. | These extensions can form additional interactions with residues in the hydrophilic or hydrophobic regions of the active site.[4] |
| 4-Position of the Benzenesulfonamide Ring | Substituents at this position are common and often lead to potent inhibitors. | This position is solvent-exposed and allows for the introduction of various groups to modulate properties without disrupting core binding. |
| N-Phenyl Ring | Substitution on this ring can influence pharmacokinetic properties and may introduce additional binding interactions. | Modifications can alter solubility, membrane permeability, and metabolic stability. |
For instance, the development of potent and selective inhibitors for tumor-associated CA IX and XII often involves the addition of bulky or charged tails to the benzenesulfonamide scaffold to exploit differences in the active site architecture compared to the ubiquitous cytosolic isoforms CA I and II.[5]
Conclusion and Future Directions
2-Amino-N-phenyl-benzenesulfonamide stands as a testament to the power of scaffold-based drug design. While its intrinsic inhibitory activity may be modest, its chemical tractability makes it an invaluable starting point for the generation of diverse libraries of compounds. The principles of medicinal chemistry, guided by an understanding of the target enzyme's active site, can be applied to this core structure to develop highly potent and selective inhibitors. Future work in this area will likely focus on the use of this and similar scaffolds in fragment-based drug design and the application of novel chemical biology techniques to probe enzyme-inhibitor interactions in a cellular context. The enduring utility of the benzenesulfonamide pharmacophore ensures that foundational molecules like 2-Amino-N-phenyl-benzenesulfonamide will continue to play a vital role in the discovery of new medicines.
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A Prospective In-Vitro Evaluation of 2-Amino-N-phenyl-benzenesulfonamide for Anticancer Properties: A Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals in Oncology.
Preamble: The Rationale for Investigating 2-Amino-N-phenyl-benzenesulfonamide
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its role in a variety of therapeutic agents.[1][2] In oncology, this structural motif is particularly prominent, with numerous derivatives demonstrating significant anticancer activity through diverse mechanisms of action.[3] These mechanisms include, but are not limited to, the inhibition of carbonic anhydrases overexpressed in tumors, modulation of kinase signaling pathways, and induction of cell cycle arrest and apoptosis.[1][2][3][4]
This guide outlines a comprehensive, multi-tiered strategy for the initial in vitro screening of a specific, yet under-investigated molecule: 2-Amino-N-phenyl-benzenesulfonamide (CAS 27332-20-3). While direct studies on the anticancer potential of this compound are not extensively documented in publicly available literature, its structural features—namely the core benzenesulfonamide group, a primary aromatic amine, and an N-phenyl substituent—provide a strong impetus for its evaluation. These moieties are present in other compounds that have shown biological activity, suggesting that 2-Amino-N-phenyl-benzenesulfonamide is a promising candidate for anticancer drug discovery.[5][6][7]
This document serves as a prospective roadmap, detailing a logical and scientifically rigorous workflow for a preliminary assessment of this compound's anticancer properties. The proposed experimental designs are grounded in established methodologies for the evaluation of novel chemical entities in oncology research.
Part 1: Foundational Cytotoxicity Screening
The initial phase of screening is designed to ascertain the cytotoxic potential of 2-Amino-N-phenyl-benzenesulfonamide against a panel of human cancer cell lines. This foundational step is crucial for determining the concentration range for subsequent mechanistic studies and for identifying potential cancer types that may be particularly susceptible to the compound.
Selection of a Diverse Cancer Cell Line Panel
A judicious selection of cancer cell lines is paramount for a broad initial assessment. The panel should encompass cancers with high prevalence and unmet medical needs. A representative panel would include:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, often representing a more aggressive cancer subtype.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colorectal carcinoma cell line.
-
U-87 MG: A human glioblastoma cell line.[1]
-
PC-3: A human prostate adenocarcinoma cell line.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate the selected cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of 2-Amino-N-phenyl-benzenesulfonamide in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Data Presentation and Interpretation
The results of the cytotoxicity screening should be presented in a clear and concise table, allowing for easy comparison of the IC₅₀ values across the different cell lines.
| Cell Line | Cancer Type | 2-Amino-N-phenyl-benzenesulfonamide IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | To be determined |
| MDA-MB-231 | Triple-Negative Breast Cancer | To be determined |
| A549 | Lung Carcinoma | To be determined |
| HCT116 | Colorectal Carcinoma | To be determined |
| U-87 MG | Glioblastoma | To be determined |
| PC-3 | Prostate Adenocarcinoma | To be determined |
Interpretation: Lower IC₅₀ values indicate greater cytotoxic potency. Cell lines exhibiting high sensitivity (low IC₅₀ values) will be prioritized for further mechanistic investigation.
Part 2: Elucidation of the Mechanism of Cell Death
Following the identification of cytotoxic activity, the next logical step is to determine the mode of cell death induced by 2-Amino-N-phenyl-benzenesulfonamide. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis. A compound that induces apoptosis is generally considered a more desirable anticancer candidate.
Experimental Workflow for Apoptosis and Cell Cycle Analysis
The following diagram illustrates the proposed workflow for investigating the mechanism of cell death.
Caption: Proposed workflow for the initial in-vitro screening of 2-Amino-N-phenyl-benzenesulfonamide.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is a gold standard for differentiating between viable, apoptotic, and necrotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, cells that are Annexin V positive and PI negative are in early apoptosis, while cells that are positive for both are in late apoptosis or necrosis.
Step-by-Step Protocol:
-
Cell Treatment: Seed the most sensitive cell line(s) identified in the cytotoxicity screen in 6-well plates. Treat the cells with 2-Amino-N-phenyl-benzenesulfonamide at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints.
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).
Step-by-Step Protocol:
-
Cell Treatment: Treat the selected cancer cell line(s) with 2-Amino-N-phenyl-benzenesulfonamide at concentrations around the IC₅₀ for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and treat them with RNase A to prevent staining of RNA. Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Part 3: Preliminary Target Pathway Investigation
Based on the known mechanisms of other benzenesulfonamide derivatives, a preliminary investigation into potential molecular targets is warranted.
Carbonic Anhydrase Inhibition Assay
Given that many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, assessing the inhibitory activity of 2-Amino-N-phenyl-benzenesulfonamide against these enzymes is a logical step.
Principle: This is a colorimetric assay that measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate to p-nitrophenol, which can be detected spectrophotometrically.
Step-by-Step Protocol:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate purified human CA IX and CA II (as a control for selectivity) with varying concentrations of 2-Amino-N-phenyl-benzenesulfonamide.
-
Substrate Addition: Initiate the reaction by adding a solution of p-nitrophenyl acetate.
-
Absorbance Measurement: Monitor the increase in absorbance at 400 nm over time.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value for each isoform.
Western Blot Analysis of Key Signaling Proteins
To corroborate the findings from the apoptosis and cell cycle assays, Western blotting can be used to examine the expression levels of key proteins involved in these processes.
Principle: This technique allows for the detection and quantification of specific proteins in a cell lysate.
Proposed Proteins for Analysis:
-
Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax. An increase in the cleaved forms of Caspase-3 and PARP, and a change in the Bax/Bcl-2 ratio would be indicative of apoptosis.
-
Cell Cycle: Cyclin D1, Cyclin B1, p21, p27. Alterations in the levels of these proteins can confirm cell cycle arrest at specific checkpoints.
Potential Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be affected by 2-Amino-N-phenyl-benzenesulfonamide, leading to apoptosis and cell cycle arrest.
Caption: Hypothetical signaling pathways potentially modulated by 2-Amino-N-phenyl-benzenesulfonamide.
Conclusion and Future Directions
This technical guide provides a structured and scientifically sound framework for the initial in vitro screening of 2-Amino-N-phenyl-benzenesulfonamide for potential anticancer properties. The proposed workflow, from broad cytotoxicity screening to more focused mechanistic studies, will generate the foundational data necessary to determine if this compound warrants further investigation as a novel anticancer agent. Positive and compelling results from this initial screen would justify progression to more advanced studies, including the use of 3D cell culture models, investigation of other potential targets, and eventually, preclinical in vivo studies.
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Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. PubMed. Available at: [Link]
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Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. PubChem. Available at: [Link]
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Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. SciELO. Available at: [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]
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Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. Available at: [Link]
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Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. PubMed. Available at: [Link]
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Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. Available at: [Link]
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Exploring the Antimicrobial Potential of 2-Amino-N-phenyl-benzenesulfonamide: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Relevance of the Sulfonamide Scaffold in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. The sulfonamide scaffold, a cornerstone of early antimicrobial chemotherapy, continues to offer a promising framework for the development of new drugs.[1] These synthetic compounds have a well-established history of inhibiting microbial growth and a mechanism of action that is distinct from many other antibiotic classes. This technical guide provides an in-depth exploration of the antimicrobial potential of a specific, yet under-explored derivative: 2-Amino-N-phenyl-benzenesulfonamide. We will delve into its synthesis, a proposed framework for the comprehensive evaluation of its antimicrobial efficacy, and a discussion of its likely mechanism of action, grounded in the established principles of sulfonamide biochemistry. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.
Section 1: Synthesis of 2-Amino-N-phenyl-benzenesulfonamide
The synthesis of 2-Amino-N-phenyl-benzenesulfonamide can be approached through a two-step process, commencing with the reaction of 2-nitrobenzenesulfonyl chloride with aniline, followed by the reduction of the nitro group to an amine. This method provides a reliable route to the target compound.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 2-Nitro-N-phenyl-benzenesulfonamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 equivalent) in a suitable solvent such as pyridine.
-
Addition of Sulfonyl Chloride: Slowly add 2-nitrobenzenesulfonyl chloride (1.0 equivalent) to the aniline solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux for a period of 15 minutes to ensure the completion of the reaction.[2]
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting solid precipitate of 2-Nitro-N-phenyl-benzenesulfonamide is collected by vacuum filtration.
-
Purification: The crude product is washed thoroughly with cold water and dilute hydrochloric acid to remove any unreacted starting materials.[2] Further purification can be achieved by recrystallization from a suitable solvent like dilute ethanol.[2]
Step 2: Reduction of 2-Nitro-N-phenyl-benzenesulfonamide to 2-Amino-N-phenyl-benzenesulfonamide
-
Reduction Reaction: The reduction of the nitro group to an amine can be achieved using various established methods. A common and effective method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[3] Alternatively, metal-acid reductions, for instance, using tin (II) chloride in an acidic medium, can be employed.[3]
-
Reaction Monitoring: The progress of the reduction can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Isolation and Purification: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude 2-Amino-N-phenyl-benzenesulfonamide can be purified by column chromatography or recrystallization to yield the final product.
Caption: Synthetic workflow for 2-Amino-N-phenyl-benzenesulfonamide.
Section 2: Evaluation of Antimicrobial Potential
A systematic evaluation of the antimicrobial properties of 2-Amino-N-phenyl-benzenesulfonamide is crucial to determine its spectrum of activity and potency. This involves a tiered approach, starting with initial screening assays followed by quantitative determination of its inhibitory effects.
Initial Screening: The Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion test is a widely used qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[4][5][6]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[7]
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of 2-Amino-N-phenyl-benzenesulfonamide onto the agar surface.[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of this zone provides a qualitative measure of the compound's antimicrobial activity.[4]
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]
-
Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of 2-Amino-N-phenyl-benzenesulfonamide in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria with no compound) and negative (broth only) controls. Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]
| Test Organism | 2-Amino-N-phenyl-benzenesulfonamide MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | [Insert Data] | [Insert Data] |
| Escherichia coli | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | [Insert Data] | [Insert Data] |
| Enterococcus faecalis | [Insert Data] | [Insert Data] |
| Caption: Example table for summarizing MIC data. |
Section 3: Safety Profile: In Vitro Cytotoxicity Assessment
The evaluation of a new antimicrobial agent's safety is paramount. In vitro cytotoxicity assays provide an initial assessment of the compound's potential toxicity to mammalian cells.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HeLa, HEK293) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-Amino-N-phenyl-benzenesulfonamide for a specified period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
| Concentration (µM) | % Cell Viability |
| 0.1 | [Insert Data] |
| 1 | [Insert Data] |
| 10 | [Insert Data] |
| 100 | [Insert Data] |
| Caption: Example table for presenting cytotoxicity data. |
Section 4: Proposed Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[4][8] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans, who obtain folic acid from their diet. This selective toxicity is a key advantage of sulfonamide antibiotics.[4]
The Bacterial Folic Acid Synthesis Pathway
Bacteria synthesize folic acid from para-aminobenzoic acid (PABA), pteridine, and glutamic acid.[11] DHPS catalyzes the condensation of pteridine and PABA to form dihydropteroic acid, a precursor to folic acid.
Caption: Proposed mechanism of action of 2-Amino-N-phenyl-benzenesulfonamide.
2-Amino-N-phenyl-benzenesulfonamide, due to its structural similarity to PABA, is hypothesized to bind to the active site of DHPS, thereby preventing the natural substrate from binding and halting the folic acid synthesis pathway. This disruption of folic acid production ultimately inhibits bacterial growth and replication, leading to a bacteriostatic effect.[6]
Conclusion and Future Directions
This technical guide has outlined a comprehensive framework for the synthesis and evaluation of the antimicrobial potential of 2-Amino-N-phenyl-benzenesulfonamide. The proposed synthetic route is robust, and the outlined experimental protocols for antimicrobial susceptibility and cytotoxicity testing provide a clear path for its preclinical assessment. The well-established mechanism of action of the sulfonamide class provides a strong rationale for its potential efficacy.
Future research should focus on the broad-spectrum activity of this compound against a panel of clinically relevant and drug-resistant bacterial strains. Further studies to elucidate the precise binding kinetics with DHPS and to explore potential synergistic effects with other antimicrobial agents would also be of significant value. The exploration of derivatives of 2-Amino-N-phenyl-benzenesulfonamide could also lead to the discovery of compounds with enhanced potency and an improved safety profile, contributing to the vital pipeline of new antimicrobial agents.
References
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
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Disk diffusion test. Wikipedia. [Link]
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Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]
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Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]
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Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
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Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. ResearchGate. [Link]
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Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC - PubMed Central. [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NIH. [Link]
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Reduction of nitro compounds. Wikipedia. [Link]
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Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... ResearchGate. [Link]
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Synthesis of 2-aminobenzenesulfonamide. PrepChem.com. [Link]
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An In-Depth Technical Guide to 2-(Perfluorooctyl)ethyl Acrylate: Properties and Applications
A Note on Chemical Identification: This guide focuses on the fluorinated monomer 2-(Perfluorooctyl)ethyl acrylate , which is commonly associated with the CAS number 27905-45-9 . Initial searches for the requested CAS number 27332-20-3 yielded conflicting and sparse results, often pointing to an unrelated compound, 2-amino-N-phenyl-benzenesulfonamide[1][2][3][4][5][6][7]. Given the context of a technical guide for researchers in drug development and materials science, it is highly probable that the intended subject was the scientifically significant fluorinated acrylate. This document has been prepared to address the likely topic of interest.
Introduction
2-(Perfluorooctyl)ethyl acrylate, also known as 1H,1H,2H,2H-heptadecafluorodecyl acrylate, is a key fluorinated monomer utilized in the synthesis of advanced polymers. Its unique structure, which combines a reactive acrylate group with a highly fluorinated alkyl chain, imparts exceptional properties to the materials derived from it. This guide provides a comprehensive overview of its chemical and physical properties, key applications, and relevant experimental considerations for researchers and professionals in materials science and chemical synthesis.
The presence of the perfluorooctyl group is central to the functionality of this monomer. This segment is responsible for the extremely low surface energy, hydrophobicity, and oleophobicity of the resulting polymers. These characteristics are highly sought after in a wide range of applications, from protective coatings to advanced textiles.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-(Perfluorooctyl)ethyl acrylate is essential for its effective use in research and development.
| Property | Value |
| CAS Number | 27905-45-9[8] |
| Molecular Formula | C13H7F17O2[9][10] |
| Molecular Weight | 518.17 g/mol [9] |
| Appearance | Clear, colorless liquid[10] |
| Boiling Point | 233.4 ± 40.0 °C at 760 mmHg[10] |
| Melting Point | -3 °C[10] |
| Density | 1.5 ± 0.1 g/cm³[10] |
| Flash Point | 92.4 ± 22.2 °C[10] |
| Refractive Index | 1.319[10] |
| Storage Conditions | 0-6 °C[10] |
Core Applications and Mechanistic Insights
The primary utility of 2-(Perfluorooctyl)ethyl acrylate lies in its role as a monomer in polymerization reactions. The resulting fluorinated polymers are valued for their surface-modifying properties.
Surface Modification and Repellent Coatings
Polymers derived from 2-(Perfluorooctyl)ethyl acrylate are extensively used to create surfaces with low surface energy, leading to water and oil repellency. This is a direct consequence of the high fluorine content. The mechanism involves the migration of the low-energy perfluoroalkyl side chains to the polymer-air interface, creating a dense, non-polar surface that minimizes interactions with liquids. These coatings are critical in a variety of sectors:
-
Textiles: Imparting stain resistance and water repellency to fabrics.
-
Coatings: Formulating protective films with anti-graffiti, anti-fouling, and easy-to-clean properties.
-
Electronics: Protecting sensitive components from moisture and corrosion.
The synthesis of these functional polymers often involves copolymerization with other acrylic or methacrylic monomers to tailor the bulk properties of the material, such as flexibility and adhesion, while retaining the desired surface characteristics[11][12].
Synthesis of Fluorinated Polymers
2-(Perfluorooctyl)ethyl acrylate can be polymerized through various methods, with free-radical polymerization being a common approach. The choice of initiator and solvent system is critical to controlling the molecular weight and polydispersity of the resulting polymer, which in turn influences its final properties. For instance, solution polymerization is often employed for producing solvent-based coatings, while emulsion polymerization is used for creating aqueous dispersions suitable for textile finishing[12][13].
Below is a generalized workflow for the synthesis of a copolymer using 2-(Perfluorooctyl)ethyl acrylate for surface modification applications.
Caption: Generalized workflow for the synthesis of a fluorinated copolymer.
Experimental Protocols
Protocol 1: Synthesis of a Poly(2-(perfluorooctyl)ethyl acrylate) Homopolymer
This protocol describes a representative free-radical polymerization of 2-(Perfluorooctyl)ethyl acrylate.
Materials:
-
2-(Perfluorooctyl)ethyl acrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,1,2-trichlorotrifluoroethane (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 2-(Perfluorooctyl)ethyl acrylate in anhydrous 1,1,2-trichlorotrifluoroethane.
-
Add AIBN (typically 1 mol% relative to the monomer).
-
Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 60-70 °C under a nitrogen atmosphere and maintain stirring for 24 hours.
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Causality: The use of an inert atmosphere is crucial to prevent oxygen from inhibiting the free-radical polymerization. Precipitation in a non-solvent like methanol effectively separates the high molecular weight polymer from the soluble, low molecular weight components.
Safety and Handling
2-(Perfluorooctyl)ethyl acrylate requires careful handling in a laboratory setting. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation[14].
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[14].
-
Ventilation: Use only outdoors or in a well-ventilated area to avoid inhalation of vapors[14].
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling[14].
-
Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up[14].
In case of exposure, follow standard first-aid measures. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. For skin contact, wash with plenty of water. If inhaled, move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[14].
Conclusion
2-(Perfluorooctyl)ethyl acrylate is a highly functional monomer that serves as a cornerstone for the development of advanced materials with tailored surface properties. Its ability to form polymers with exceptionally low surface energy makes it indispensable in applications requiring hydrophobicity, oleophobicity, and stain resistance. A comprehensive understanding of its properties, polymerization behavior, and safe handling practices is paramount for its successful application in research and industrial settings. The continued exploration of copolymers and nanocomposites incorporating this monomer promises to yield even more sophisticated materials for a wide array of technological challenges.
References
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MDPI. (2019, September 27). Preparation of Fluoroalkyl-Acrylate-Modified Polysiloxane Nanocomposite and Its Surface Properties as a Superhydrophobic Coating Material. Polymers, 11(10), 1593. [Link]
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ResearchGate. (n.d.). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. Retrieved from [Link]
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ResearchGate. (n.d.). New fluorinated acrylic monomers for the Surface modification of UV-curable Systems. Retrieved from [Link]
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Sung, H., & Johnston, K. P. (2007). Surface Properties of Poly[2-(perfluorooctyl)ethyl acrylate] Deposited from Liquid CO2 High-Pressure Free Meniscus Coating. Macromolecules, 40(6), 2139–2147. [Link]
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Wiley Online Library. (1999). Preparation and Surface Properties of Fluorinated Acrylates Copolymers. Journal of Applied Polymer Science, 72(10), 1279-1287. [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of 2-Amino-N-phenyl-benzenesulfonamide
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-Amino-N-phenyl-benzenesulfonamide, a valuable scaffold in medicinal chemistry and materials science. We present detailed, field-proven protocols for its preparation via modern cross-coupling methodologies, specifically the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of reaction mechanisms, experimental choices, and safety considerations to ensure reliable and reproducible outcomes.
Introduction and Strategic Overview
2-Amino-N-phenyl-benzenesulfonamide is a key building block characterized by an ortho-aminoaryl sulfonamide motif. The strategic challenge in its synthesis lies in the selective formation of the N-aryl bond at the sulfonamide nitrogen without interfering with the free aniline moiety. Traditional methods often lack the required chemoselectivity and functional group tolerance. Modern cross-coupling reactions, however, provide elegant and efficient solutions.
This guide focuses on two primary, highly effective strategies for the N-arylation of 2-aminobenzenesulfonamide (orthanilamide):
-
Buchwald-Hartwig Amination: A versatile Palladium-catalyzed method known for its high efficiency, broad substrate scope, and mild reaction conditions.[1]
-
Ullmann Condensation (Goldberg Reaction): A classic Copper-catalyzed approach that has been revitalized with modern ligands, offering a cost-effective alternative to Palladium-based systems.[2]
The choice between these methods depends on factors such as available catalyst systems, substrate sensitivity, and cost considerations. The following diagram illustrates the general synthetic workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
| Reagent/Material | M.W. | Amount (mmol) | Mass/Volume | Role |
| 2-Aminobenzenesulfonamide | 172.21 | 1.0 | 172 mg | Starting Material |
| Iodobenzene | 204.01 | 1.2 | 130 µL | Arylating Agent |
| Pd₂(dba)₃ | 915.7 | 0.02 (4 mol% Pd) | 18.3 mg | Catalyst Precursor |
| XPhos | 476.6 | 0.08 | 38.1 mg | Ligand |
| Cs₂CO₃ (Cesium Carbonate) | 325.82 | 2.0 | 652 mg | Base |
| Anhydrous Toluene | - | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-aminobenzenesulfonamide (172 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (38.1 mg, 0.08 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) species is oxygen-sensitive.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by iodobenzene (130 µL, 1.2 mmol) via syringe.
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford 2-Amino-N-phenyl-benzenesulfonamide as a solid. [3]
Protocol 2: Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a powerful, copper-catalyzed method for forming C-N bonds. While classic conditions were harsh, modern protocols employ ligands to facilitate the reaction under milder temperatures with catalytic amounts of copper. [4]This makes it a cost-effective and practical alternative to palladium-catalyzed methods. The reaction is particularly effective for coupling aryl halides with amides and sulfonamides. [2]
Mechanistic Rationale
The reaction is believed to proceed via a Cu(I)/Cu(III) catalytic cycle. The base deprotonates the sulfonamide, which then coordinates to a Cu(I) salt (e.g., CuI) to form a copper-amidate complex. Oxidative addition of the aryl halide forms a transient Cu(III) intermediate, which subsequently undergoes reductive elimination to yield the N-arylated product and regenerate the active Cu(I) catalyst. [4]The use of a chelating ligand, such as 1,10-phenanthroline or an amino acid derivative, stabilizes the copper intermediates and accelerates the reaction.
Caption: Postulated catalytic cycle for the Ullmann Condensation.
Experimental Protocol
| Reagent/Material | M.W. | Amount (mmol) | Mass/Volume | Role |
| 2-Aminobenzenesulfonamide | 172.21 | 1.0 | 172 mg | Starting Material |
| Bromobenzene | 157.01 | 1.5 | 158 µL | Arylating Agent |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 19.0 mg | Catalyst |
| 1,10-Phenanthroline | 180.21 | 0.2 | 36.0 mg | Ligand |
| K₂CO₃ (Potassium Carbonate) | 138.21 | 2.0 | 276 mg | Base |
| Anhydrous DMF | - | - | 4 mL | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine 2-aminobenzenesulfonamide (172 mg, 1.0 mmol), Copper(I) Iodide (19.0 mg, 0.1 mmol), 1,10-phenanthroline (36.0 mg, 0.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the vial with a cap containing a PTFE septum and purge with argon or nitrogen.
-
Solvent and Reagent Addition: Add anhydrous DMF (4 mL) and bromobenzene (158 µL, 1.5 mmol) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 110-120 °C in a preheated oil bath and stir for 24-48 hours.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and add an aqueous solution of ammonium chloride (20 mL). Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 20-50% ethyl acetate in hexanes) to isolate the pure product.
Safety and Handling Precautions
Executing these protocols safely requires adherence to standard laboratory safety practices and awareness of the specific hazards associated with the reagents.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory. [5]* Aryl Halides (Iodobenzene, Bromobenzene): These are harmful if swallowed or inhaled and can cause skin irritation. Handle with care and avoid exposure.
-
Aniline and Derivatives: Aniline is toxic and can be absorbed through the skin. It is a suspected carcinogen and can cause methemoglobinemia. [5]Utmost care must be taken to avoid contact.
-
Catalysts (Palladium and Copper salts): Heavy metal catalysts are toxic. Avoid inhalation of dust and skin contact.
-
Bases (Cs₂CO₃, K₂CO₃, K₃PO₄): These are irritants. Cesium carbonate is hygroscopic and should be handled in a dry atmosphere.
-
Solvents (Toluene, DMF): Toluene is a flammable and volatile organic solvent with potential reproductive toxicity. DMF is a combustible liquid and a suspected teratogen. Use in a well-ventilated area and away from ignition sources.
-
Waste Disposal: All chemical waste, including solvents and residual reaction mixtures, must be disposed of according to institutional and local environmental regulations. [6]
Characterization of 2-Amino-N-phenyl-benzenesulfonamide
The identity and purity of the final compound should be confirmed through standard analytical techniques.
| Property | Data | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [7] |
| Molecular Weight | 248.30 g/mol | [7] |
| Appearance | Expected to be an off-white to pale yellow solid | - |
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic signals for the aromatic protons on both phenyl rings, as well as broad singlets for the -NH₂ and -SO₂NH- protons. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 12 distinct carbon signals corresponding to the aromatic carbons in the molecule.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (m/z ≈ 248.3 or 249.3).
-
FTIR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for N-H stretching (for both the amine and sulfonamide groups, typically in the 3200-3500 cm⁻¹ region), S=O stretching (asymmetric and symmetric, around 1350 cm⁻¹ and 1160 cm⁻¹), and C=C stretching for the aromatic rings.
References
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PubChem. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. [Link]
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Reddy, T. J., et al. (2007). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters. [Link]
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Wikipedia. Ullmann condensation. [Link]
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New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Aniline. [Link]
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S D Fine-Chem Limited. Safety Data Sheet: 1-chloro-2-nitrobenzene. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Royal Society of Chemistry. (2020). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers. [Link]
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Wang, W., et al. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]
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The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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The Strategic Utility of 2-Amino-N-phenyl-benzenesulfonamide in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Scaffolding Intermediate
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. 2-Amino-N-phenyl-benzenesulfonamide (CAS 27332-20-3), a molecule possessing a unique constellation of reactive functional groups, represents a versatile yet under-explored intermediate for the synthesis of a diverse array of medicinally relevant compounds. This guide provides an in-depth exploration of the potential applications of this compound, grounded in established principles of organic and medicinal chemistry. We will delve into its role as a precursor for privileged heterocyclic systems and as a key component in bioisosteric replacement strategies. The protocols outlined herein are designed to serve as a practical foundation for researchers and drug development professionals seeking to leverage the synthetic potential of this intriguing molecule.
The core value of 2-Amino-N-phenyl-benzenesulfonamide lies in the strategic placement of an aniline-type primary amino group ortho to a sulfonamide linkage. This specific arrangement opens up a rich field of cyclization and derivatization possibilities, enabling access to a range of heterocyclic structures known to interact with various biological targets.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-Amino-N-phenyl-benzenesulfonamide is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 27332-20-3 | Santa Cruz Biotechnology, Inc.[1] |
| Molecular Formula | C₁₂H₁₂N₂O₂S | Santa Cruz Biotechnology, Inc.[1] |
| Molecular Weight | 248.30 g/mol | Santa Cruz Biotechnology, Inc.[1] |
Application Note I: Synthesis of Bioactive Heterocyclic Scaffolds
The ortho-disposed amino and sulfonamido groups on one of the phenyl rings of 2-Amino-N-phenyl-benzenesulfonamide make it an ideal precursor for the synthesis of various fused heterocyclic systems. These scaffolds are prevalent in a multitude of approved drugs and clinical candidates.
Synthesis of Quinazolinone and Dihydroquinazolinone Analogs
The reaction of 2-aminobenzamides with aldehydes or their equivalents is a well-established route to quinazolinones and their dihydro derivatives, which are known to exhibit a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[2] By analogy, 2-Amino-N-phenyl-benzenesulfonamide can serve as a valuable starting material for the synthesis of novel sulfonamide-containing quinazolinone analogs.
Causality of Experimental Choices: The acid-catalyzed condensation of the primary amino group with an aldehyde generates a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the sulfonamide nitrogen, leads to the formation of the dihydroquinazolinone ring. The choice of an oxidizing agent in a subsequent step can be used to aromatize the ring to the corresponding quinazolinone, offering access to a different chemical space.
Experimental Workflow: Quinazolinone Synthesis
Caption: General workflow for the synthesis of quinazolinone analogs.
Protocol 1: Synthesis of Dihydroquinazolinone Analogs
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-Amino-N-phenyl-benzenesulfonamide (1.0 eq), the desired aldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Solvent Addition: Add a suitable solvent such as toluene to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue refluxing until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Synthesis of Benzodiazepine Analogs
1,4-Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of benzodiazepine scaffolds can be achieved through the condensation of ortho-phenylenediamines with various carbonyl compounds. While 2-Amino-N-phenyl-benzenesulfonamide is not a diamine, its structural similarity to anthranilic acid derivatives suggests its potential use in the synthesis of novel benzodiazepine-like structures, particularly 1,4-benzodiazepine-3-ones.[3]
Causality of Experimental Choices: The reaction of the primary amine with a suitable three-carbon electrophile, followed by intramolecular cyclization involving the sulfonamide nitrogen, can lead to the formation of a seven-membered benzodiazepine-like ring. The choice of the electrophile is critical in determining the final structure of the heterocyclic system.
Experimental Workflow: Benzodiazepine Analog Synthesis
Caption: Conceptual workflow for benzodiazepine analog synthesis.
Protocol 2: Synthesis of Benzodiazepine-like Scaffolds
-
Acylation: In a suitable solvent such as dichloromethane, dissolve 2-Amino-N-phenyl-benzenesulfonamide (1.0 eq) and a base like triethylamine (1.2 eq). Cool the mixture in an ice bath.
-
Addition of Electrophile: Add a solution of an appropriate α-halo acyl halide (e.g., 2-chloroacetyl chloride) (1.1 eq) dropwise to the cooled mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in a polar aprotic solvent like DMF and add a base such as potassium carbonate. Heat the mixture and monitor the formation of the cyclized product by TLC.
-
Purification: After completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent. The purified product can be obtained by column chromatography.
Application Note II: Bioisosteric Replacement and N-Functionalization
The sulfonamide moiety is a well-established bioisostere for carboxylic acids and amides, often leading to improved pharmacokinetic properties such as enhanced metabolic stability and membrane permeability.[4] The N-phenyl group on the sulfonamide of 2-Amino-N-phenyl-benzenesulfonamide provides a handle for further derivatization, allowing for the exploration of structure-activity relationships.
Sulfonamides as Carboxylic Acid Bioisosteres
In many drug scaffolds, a carboxylic acid group is crucial for binding to the biological target. However, it can also be a liability, leading to poor oral bioavailability or rapid metabolism. Replacing the carboxylic acid with a sulfonamide can maintain the key hydrogen bonding interactions while improving the overall drug-like properties of the molecule.[4] 2-Amino-N-phenyl-benzenesulfonamide can be incorporated into larger molecules where the sulfonamide group mimics a carboxylic acid.
N-Arylation and N-Alkylation of the Sulfonamide
The sulfonamide NH is amenable to substitution, allowing for the introduction of various aryl and alkyl groups. This can be achieved through reactions such as the Buchwald-Hartwig amination or Ullmann condensation for N-arylation, or standard alkylation reactions.[5] These modifications can significantly impact the potency and selectivity of the final compound by exploring different binding pockets of the target protein.
Experimental Workflow: N-Arylation (Ullmann Condensation)
Caption: Workflow for N-Arylation of the sulfonamide.
Protocol 3: N-Arylation via Ullmann Condensation
Note: The primary amino group must be protected prior to this reaction (e.g., as a Boc-carbamate).
-
Reaction Setup: In an oven-dried Schlenk tube, combine the protected 2-Amino-N-phenyl-benzenesulfonamide (1.0 eq), aryl halide (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base (e.g., potassium carbonate, 2.0 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as DMSO or DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the reaction mixture to a high temperature (e.g., 110-150 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
-
Deprotection: The protecting group on the primary amine is removed under appropriate conditions to yield the final N-arylated product.
Application Note III: Role in Kinase Inhibitor Scaffolds
The sulfonamide moiety is a common feature in many kinase inhibitors, where it often participates in hydrogen bonding interactions within the ATP-binding site of the kinase. The N-phenylbenzenesulfonamide core of the title compound can serve as a valuable scaffold for the design of novel kinase inhibitors.[6]
Causality of Experimental Choices: The primary amino group can be used as a point of attachment for various heterocyclic systems known to bind to the hinge region of kinases. The N-phenyl group can be substituted to explore interactions with the solvent-exposed region of the ATP-binding pocket, potentially enhancing potency and selectivity.
Quantitative Data: Representative Kinase Inhibitors with Sulfonamide Moieties
| Compound | Target Kinase(s) | Key Structural Features |
| Pazopanib | VEGFR, PDGFR, c-Kit | Indazolyl-pyrimidine with a benzenesulfonamide tail |
| Vemurafenib | B-Raf | Pyrrolo[2,3-b]pyridine core with a phenylsulfonamide |
| Celecoxib | COX-2 (a cyclooxygenase, not a kinase, but structurally relevant) | Pyrazole with a p-sulfamoylphenyl group |
Conclusion and Future Perspectives
While 2-Amino-N-phenyl-benzenesulfonamide may not be a widely cited starting material, its inherent chemical functionalities present a wealth of opportunities for the innovative medicinal chemist. By leveraging its potential for constructing diverse heterocyclic systems and its utility in bioisosteric replacement strategies, researchers can unlock new avenues for the discovery of potent and selective therapeutic agents. The protocols and conceptual frameworks provided in this guide are intended to serve as a catalyst for further exploration and application of this versatile chemical intermediate in the ongoing quest for novel medicines. The self-validating nature of the described protocols, grounded in fundamental principles of organic synthesis, ensures a high degree of reproducibility and success for the experienced researcher.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10044483, Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. PubChem. Retrieved January 22, 2026, from [Link].
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Application Notes & Protocols: Leveraging 2-Amino-N-phenyl-benzenesulfonamide as a Versatile Scaffold for Modern Drug Design
Introduction: The Power of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." The 2-amino-N-phenyl-benzenesulfonamide core is a prime example of such a structure. Its inherent conformational pre-organization, coupled with its capacity for versatile, multi-vector functionalization, makes it an exceptional starting point for the rational design of targeted therapeutics. This document provides an in-depth guide for researchers, scientists, and drug development professionals on harnessing the potential of this scaffold. We will explore its application in designing potent and selective enzyme inhibitors, detail synthetic and analytical protocols, and provide a framework for structure-activity relationship (SAR) studies.
The benzenesulfonamide moiety itself is a cornerstone pharmacophore, renowned for its ability to act as a potent zinc-binding group, which is critical for inhibiting metalloenzymes like carbonic anhydrases.[1] Furthermore, the scaffold's multiple functional groups—the primary amine, the secondary sulfonamide nitrogen, and the phenyl rings—serve as anchor points for chemical modifications, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity interactions with a diverse range of biological targets, from protein kinases to enzymes implicated in microbial pathogenesis.[2][3][4]
Core Scaffold Analysis and Design Strategy
The strategic advantage of the 2-amino-N-phenyl-benzenesulfonamide scaffold lies in its defined vectors for chemical modification. Understanding these vectors is fundamental to designing a successful inhibitor library.
Caption: Key vectors for chemical modification on the 2-amino-N-phenyl-benzenesulfonamide scaffold.
-
Vector 1 (R¹): The Primary Amino Group: This is often a critical interaction point, acting as a hydrogen bond donor. It can be acylated, alkylated, or used as a handle to introduce larger moieties that can extend into solvent-exposed regions or adjacent binding pockets.
-
Vector 2 (R²): The Benzenesulfonamide Phenyl Ring: Substitution on this ring can modulate the acidity of the sulfonamide proton and introduce interactions with specific residues in the target's active site.
-
Vector 3 (R³): The N-phenyl Ring: This region frequently dictates inhibitor selectivity. Modifications here can exploit subtle differences in the hydrophobic sub-pockets of related enzymes, such as different kinase isoforms.
-
Vector 4 (R⁴): The Sulfonamide Nitrogen: While often unsubstituted to maintain its hydrogen-bonding and zinc-binding capabilities, N-alkylation can be explored to probe specific steric constraints within the active site.[5]
Application I: Targeting Protein Kinases in Oncology
The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinase inhibitors a major focus of oncology drug discovery.[6] The 2-amino-N-phenyl-benzenesulfonamide scaffold can be effectively utilized to design inhibitors that target the ATP-binding site of various kinases. For instance, derivatives have been developed as potent dual inhibitors of the PI3K/mTOR signaling pathway, which is frequently overactive in cancers like hepatocellular carcinoma.[7]
Example Application: Design of PI3K/mTOR Dual Inhibitors
A study by Lv et al. (2016) demonstrated the synthesis of propynyl-substituted benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors.[7] Their work highlights a classic drug design strategy using this scaffold.
| Compound ID | Target(s) | IC₅₀ (nM) | Key Structural Feature |
| 7k (NSC781406) | PI3Kα | 2.5 | Propynyl substitution |
| mTOR | 8.9 |
Causality Behind the Design: The core scaffold provides the necessary geometry to fit within the kinase hinge region. The strategic addition of a propynyl group was designed to form specific interactions within a hydrophobic sub-pocket of the ATP-binding site, thereby enhancing potency and selectivity. This approach led to the identification of compound 7k , which showed significant tumor growth inhibition in a hepatocellular carcinoma xenograft model.[7]
Application II: Targeting Carbonic Anhydrases
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-metalloenzymes.[1] The primary sulfonamide group (-SO₂NH₂) coordinates directly to the catalytic zinc ion in the active site, leading to potent inhibition. Specific isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are linked to tumor progression and metastasis, making them attractive anticancer targets.[8][9]
Structure-Activity Relationship (SAR) for CA IX Inhibition
Recent studies have focused on designing benzenesulfonamide derivatives that selectively target these tumor-associated isoforms over the ubiquitous off-target isoforms like CA I and II.[9]
| Derivative Series | Linker Type | Potency (Kᵢ against hCA IX) | Key Insight |
| Series with Ureido Linker | Flexible | Low nanomolar (e.g., 12.9 nM) | The flexible ureido linker allows the "tail" portion of the inhibitor to optimally position itself and interact with specific amino acid residues unique to the CA IX active site, enhancing both potency and selectivity.[8][9] |
| Series with Phenylhydrazone Linker | Rigid | Low nanomolar (e.g., 14.9 nM) | A more rigid linker can also achieve high potency, suggesting that pre-organizing the tail group in a favorable conformation can be an effective strategy.[8] |
Experimental Protocols
The following protocols are generalized methodologies based on established literature procedures.[2][10][11] Researchers must adapt and optimize these protocols for their specific target compounds and analytical requirements.
Protocol 1: General Synthesis of N-Phenyl-benzenesulfonamide Derivatives
This protocol describes a two-step synthesis, starting with the reaction of an appropriate sulfonyl chloride with an aniline derivative.
Workflow Diagram:
Caption: General workflow for the synthesis and purification of N-substituted sulfonamide derivatives.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting amine (1.0 mmol) in anhydrous pyridine (1 mL). Cool the solution to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: To the stirred solution, add the desired sulfonyl chloride (e.g., 5-(dimethylamino)naphthalene-1-sulfonyl chloride, 1.1 mmol) dropwise. Rationale: Dropwise addition at low temperature helps to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Carefully pour the reaction mixture into a beaker of ice-cold water. A precipitate should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water, followed by a wash with hexane to remove non-polar impurities.[11]
-
Purification: Purify the crude product by column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of synthesized compounds against a specific CA isoform.
Principle: This assay measures the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 400 nm. An inhibitor will reduce the rate of this reaction.
Materials:
-
Purified human CA isoenzyme (e.g., hCA I, II, IX, or XII)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) substrate solution in acetonitrile
-
Test compounds dissolved in DMSO
-
Acetazolamide (standard CA inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the standard inhibitor (Acetazolamide) in DMSO.
-
Assay Plate Setup:
-
To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.
-
Add 20 µL of the CA enzyme solution.
-
Add 20 µL of the test compound dilution (or DMSO for the control).
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate (slope) of the reaction for each concentration.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol 3: Anti-Proliferative Assay (MTT Assay)
This protocol assesses the cytotoxic or cytostatic effects of the designed compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., U87 glioblastoma cells, BEL-7404 hepatocellular carcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot cell viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The 2-amino-N-phenyl-benzenesulfonamide scaffold represents a validated and highly fruitful starting point for the design of targeted inhibitors. Its synthetic accessibility and well-defined modification vectors allow for rapid generation and optimization of compound libraries. As demonstrated, this scaffold has proven effective in developing potent inhibitors for both established and emerging drug targets in oncology and beyond. Future work will likely involve the use of advanced computational methods, such as molecular dynamics simulations and free energy perturbation, to more accurately predict the binding affinities of novel derivatives and to design compounds with improved pharmacokinetic profiles and enhanced isoform selectivity.[8] The continued exploration of this privileged scaffold promises to yield a new generation of precisely targeted therapeutics.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10044483, Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. Available from: [Link]
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Eseyin, O. G., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 66472, Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. Available from: [Link]
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Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Biology. Available from: [Link]
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Al-Suhaimi, E. A., et al. (2019). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. Available from: [Link]
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ResearchGate. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Available from: [Link]
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Abdel-rahman, R. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available from: [Link]
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Leechaisit, R., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH. Available from: [Link]
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El-Sayad, K. A., et al. (2023). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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ResearchGate. A few biologically active sulfonamide derivatives. Available from: [Link]
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El-Sayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry. Available from: [Link]
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Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development. Available from: [Link]
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Al-Warhi, T., et al. (2022). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC - NIH. Available from: [Link]
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Kazancioglu, E., & Gulcin, I. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry. Available from: [Link]
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Ibrar, A., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available from: [Link]
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Lv, J., et al. (2016). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Talele, T. T. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. Available from: [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 2-Amino-N-phenyl-benzenesulfonamide Derivatives
Introduction: The 2-Aminobenzenesulfonamide Scaffold as a Privileged Pharmacophore
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its role in a multitude of therapeutic agents. Within this class, 2-aminobenzenesulfonamide derivatives represent a particularly valuable scaffold, primarily due to their well-established activity as inhibitors of carbonic anhydrases (CAs).[1] CAs are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is pivotal in numerous physiological processes, including pH regulation, respiration, and ion transport.[1]
Several human carbonic anhydrase (hCA) isoforms are implicated in various pathologies. For instance, cytosolic isoforms hCA I and II are widespread, while the transmembrane, tumor-associated isoforms hCA IX and XII are significantly overexpressed in many hypoxic solid tumors.[2][3] This differential expression makes them attractive targets for anticancer therapies. The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group, anchoring the inhibitor to the catalytic zinc ion in the enzyme's active site.[1][4] The 2-amino group on the phenyl ring of 2-Amino-N-phenyl-benzenesulfonamide provides a strategic vector for chemical modification. This "tail approach" allows for the introduction of various substituents that can interact with amino acid residues lining the active site cavity, thereby modulating the inhibitor's potency and isoform selectivity.[5]
These application notes provide a comprehensive guide for the in vitro evaluation of novel 2-Amino-N-phenyl-benzenesulfonamide derivatives, with a primary focus on their potential as carbonic anhydrase inhibitors and anticancer agents. The protocols are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data for drug discovery and development programs.
Part 1: Foundational In Vitro Assays
The initial in vitro assessment of 2-Amino-N-phenyl-benzenesulfonamide derivatives typically involves a two-pronged approach:
-
Enzymatic Assays: To determine the direct inhibitory effect on the primary molecular target, carbonic anhydrase.
-
Cell-Based Assays: To evaluate the compound's effect on cancer cell viability and proliferation, particularly in cell lines known to overexpress target CA isoforms.
Carbonic Anhydrase Inhibition Assay
Expertise & Experience: The choice of CA isoforms for screening is critical. It is recommended to profile compounds against at least one ubiquitous cytosolic isoform (e.g., hCA II) and one or more tumor-associated transmembrane isoforms (e.g., hCA IX and/or hCA XII) to determine both potency and selectivity. Acetazolamide (AAZ) is a clinically used, non-selective CA inhibitor and serves as an excellent positive control. The assay described here is a colorimetric method based on the esterase activity of CAs, which is a reliable and high-throughput-compatible method.[1]
Protocol:
Objective: To determine the in vitro inhibitory potency (IC₅₀) of 2-Amino-N-phenyl-benzenesulfonamide derivatives against various human carbonic anhydrase isoforms.
Materials:
-
Purified, recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
4-Nitrophenyl acetate (p-NPA) substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compounds and Acetazolamide (positive control) dissolved in DMSO
-
96-well, clear, flat-bottom microplates
-
Multichannel pipette
-
Microplate spectrophotometer
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound and Acetazolamide in 100% DMSO.
-
Perform serial dilutions in Tris-HCl buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.
-
-
Enzyme and Substrate Preparation:
-
Prepare a working solution of each hCA isoform in Tris-HCl buffer. The final concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
Prepare a working solution of p-NPA in a minimal amount of acetonitrile and dilute with Tris-HCl buffer.
-
-
Assay Execution:
-
To each well of a 96-well plate, add the following in order:
-
140 µL of Tris-HCl buffer
-
20 µL of the enzyme solution
-
20 µL of the test compound dilution (or buffer for control, or Acetazolamide for positive control).
-
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 60 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Illustrative Data Presentation:
| Compound ID | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Derivative 1 | >10,000 | 4515 | 7766 | 316 |
| Derivative 2 | 742 | 44 | 102 | 28 |
| Derivative 3 | 44 | 9.7 | 25 | 18 |
| Note: This table presents example data adapted from literature to illustrate how results can be summarized. Kᵢ values can be calculated from IC₅₀ values using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.[6] |
Experimental Workflow for Carbonic Anhydrase Inhibition Assay:
Caption: Workflow for the spectrophotometric CA inhibition assay.
In Vitro Anticancer Activity (MTT Assay)
Expertise & Experience: The selection of cancer cell lines is paramount. For evaluating inhibitors targeting CA IX, it is crucial to use cell lines known to overexpress this enzyme, especially under hypoxic conditions. Examples include the colorectal carcinoma cell line HT-29 and the lung cancer cell line A549.[2][7] It is also advisable to include a "normal" or non-cancerous cell line (e.g., MCF-10A for breast cancer studies) to assess selectivity and potential toxicity to healthy cells.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Protocol:
Objective: To determine the cytotoxic/cytostatic effect (IC₅₀) of 2-Amino-N-phenyl-benzenesulfonamide derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, A549, MDA-MB-231, MCF-7) and a non-cancerous cell line (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well, sterile, flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into 96-well plates at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from a DMSO stock solution. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with medium only (blank), and cells treated with vehicle (DMSO) as a negative control.
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
Plot the % Viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration that reduces cell viability by 50%) by fitting the data to a sigmoidal dose-response curve.
Illustrative Data Presentation:
| Compound ID | A549 (IC₅₀, µM) | HeLa (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | Du-145 (IC₅₀, µM) |
| Doxorubicin | 0.5 | 0.8 | 1.2 | 1.5 |
| Derivative A | 2.5 | 3.1 | 1.98 | 4.2 |
| Derivative B | >100 | >100 | 85.6 | >100 |
| Derivative C | 5.6 | 7.2 | 4.8 | 9.12 |
| Note: This table presents example data adapted from literature to illustrate how results can be summarized.[9] |
Experimental Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for the MTT cell viability assay.
Part 2: Mechanistic Elucidation (Optional Follow-up)
Should the initial screening identify potent and selective inhibitors, further in vitro studies can be conducted to elucidate the mechanism of action.
Western Blot Analysis
Objective: To confirm that the observed anticancer activity is associated with the inhibition of a target pathway. For example, to assess the expression levels of CA IX or downstream effectors of pH regulation or hypoxia-inducible factor (HIF-1α) pathways.
Brief Protocol Outline:
-
Cell Lysis: Treat cancer cells with the test compound for a specified duration, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CA IX antibody).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) is essential to ensure equal protein loading.
Mechanism of Carbonic Anhydrase Inhibition:
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
Conclusion
The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of 2-Amino-N-phenyl-benzenesulfonamide derivatives. By systematically assessing their inhibitory activity against key carbonic anhydrase isoforms and their cytotoxic effects on relevant cancer cell lines, researchers can efficiently identify promising lead compounds for further preclinical development. Adherence to these self-validating protocols, including the use of appropriate controls and rigorous data analysis, is essential for generating high-quality, reliable data that will drive informed decisions in the drug discovery pipeline.
References
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Al-Janabi, A. A. H. R., et al. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa. [Link]
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Gkeka, P., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. [Link]
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Mokhtar, H. I., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]
-
Akhtar, M. S., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Shelke, R. N., et al. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. European Chemical Bulletin. [Link]
-
Genis, C., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem. [Link]
-
De Luca, L., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]
-
Chen, C. Y., et al. (2016). Overexpression of carbonic anhydrase IX induces cell motility by activating matrix metalloproteinase-9 in human oral squamous cell carcinoma cells. Oncotarget. [Link]
-
ResearchGate. Carbonic anhydrase IX (CAIX)‐based cell selection model and.... [Link]
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Akkaya, B., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Analytical Chemistry. [Link]
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Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences. [Link]
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Scribd. Structure Activity Relationship of Carbonic Anhydrase Inhibitors. [Link]
-
Ceruso, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]
-
PubChem. Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. [Link]
-
Zubrienė, A., et al. (2017). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules. [Link]
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Sippel, K. H., et al. (2009). Design of a Carbonic Anhydrase IX Active-Site Mimic to Screen Inhibitors for Possible Anti-Cancer Properties. Biochemistry. [Link]
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PubChem. 2-Aminobenzenesulfonamide. [Link]
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Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]
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Application Notes & Protocols: Molecular Docking Studies of 2-Amino-N-phenyl-benzenesulfonamide with Target Proteins
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 2-Amino-N-phenyl-benzenesulfonamide. This document offers a detailed, step-by-step protocol, explains the scientific rationale behind methodological choices, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Scientific Rationale
2-Amino-N-phenyl-benzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry.[1][2] The sulfonamide functional group (–S(=O)₂–NH–) is a key structural motif in a variety of therapeutic agents, including antibacterial, and anticancer drugs.[3][4] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor), typically a protein.[1] This in silico approach is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
Given the structural features of 2-Amino-N-phenyl-benzenesulfonamide, a logical and promising target for molecular docking studies is Carbonic Anhydrase (CA) . CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] They are involved in numerous physiological and pathological processes, including pH regulation, respiration, and tumorigenicity, making them significant drug targets.[5][6][7][8][9] Specifically, Human Carbonic Anhydrase II (hCA II) is a well-characterized isozyme and a common target for sulfonamide-based inhibitors.[10][11][12][13]
This guide will, therefore, focus on the molecular docking of 2-Amino-N-phenyl-benzenesulfonamide with Human Carbonic Anhydrase II.
PART 1: Ligand and Protein Preparation
The accuracy of molecular docking results is highly dependent on the meticulous preparation of both the ligand and the protein.
Ligand Preparation: 2-Amino-N-phenyl-benzenesulfonamide
The initial step involves obtaining the 3D structure of the ligand and optimizing it for docking.
Protocol:
-
Obtain Ligand Structure: The 2D structure of 2-Amino-N-phenyl-benzenesulfonamide can be drawn using chemical drawing software like ChemDraw or obtained from databases such as PubChem.[14][15]
-
3D Conversion and Energy Minimization:
-
Use a molecular editor like Avogadro to convert the 2D structure to a 3D conformation.[16][17][18]
-
Add hydrogens to the structure. This is a crucial step as hydrogen atoms play a significant role in molecular interactions.[17]
-
Perform energy minimization to obtain a stable, low-energy conformation of the ligand. This can be done within Avogadro using force fields like MMFF94.[16][17]
-
Save the optimized ligand structure in a suitable format, such as .mol2 or .pdb.[16]
-
Causality Behind the Choices: Energy minimization is essential to ensure that the ligand conformation is sterically favorable and represents a realistic state. The choice of force field can influence the final conformation, with MMFF94 being a widely accepted choice for small organic molecules.
Target Protein Preparation: Human Carbonic Anhydrase II (hCA II)
Proper preparation of the target protein is critical for a successful docking simulation.
Protocol:
-
Retrieve Protein Structure: Download the crystal structure of hCA II from the Protein Data Bank (PDB). A high-resolution structure is preferable. For this protocol, we will use PDB ID: 3KS3 .[10] Other suitable structures include 1CA2, 4RH2, 2HD6, and 3HS4.[11][12][19][20]
-
Initial Protein Cleaning (using PyMOL or UCSF Chimera):
-
Load the downloaded PDB file into a molecular visualization tool like PyMOL or UCSF Chimera .[21]
-
Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[22] In the case of hCA II, it is crucial to retain the zinc ion in the active site.
-
If the protein has multiple chains, retain only the chain of interest (e.g., chain A).
-
-
Preparation for Docking (using AutoDock Tools):
-
Load the cleaned protein PDB file into AutoDock Tools (ADT) .[23][24][25]
-
Add polar hydrogens to the protein.[26]
-
Compute Gasteiger charges, which are partial atomic charges necessary for the scoring function in AutoDock.[26]
-
Save the prepared protein in the .pdbqt format, which is required by AutoDock Vina.[26][27]
-
Trustworthiness of the Protocol: This self-validating system ensures that the protein structure is free from extraneous molecules that could interfere with the docking process and that all necessary parameters (hydrogens and charges) for the docking software are correctly assigned.
PART 2: Molecular Docking Workflow
This section details the computational workflow for docking 2-Amino-N-phenyl-benzenesulfonamide into the active site of hCA II using AutoDock Vina .[23][28][29][30]
Workflow Visualization
Caption: Inhibition of hCA II by Sulfonamide.
This diagram illustrates the fundamental role of hCA II in converting carbon dioxide and water to bicarbonate and a proton. 2-Amino-N-phenyl-benzenesulfonamide, as a potential inhibitor, would block the active site of hCA II, thereby disrupting this catalytic activity.
Conclusion
This guide provides a robust and scientifically grounded framework for conducting molecular docking studies of 2-Amino-N-phenyl-benzenesulfonamide with Human Carbonic Anhydrase II. By following these detailed protocols and understanding the rationale behind each step, researchers can generate reliable in silico data to inform further drug discovery and development efforts. The emphasis on protocol validation ensures the trustworthiness and accuracy of the obtained results.
References
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Avvaru, B.S., Kim, C.U., Sippel, K.H., Gruner, S.M., Agbandje-McKenna, M., Silverman, D.N., & McKenna, R. (2010). High resolution structure of Human Carbonic Anhydrase II at 0.9 A. RCSB PDB. [Link]
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Ferraroni, M., Supuran, C.T., Carta, F., Bozdag, M., & Scozzafava, A. (2015). Crystal structure of human carbonic anhydrase II in complex with a novel inhibitor. RCSB PDB. [Link]
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Eriksson, A.E., Jones, T.A., & Liljas, A. (1990). REFINED STRUCTURE OF HUMAN CARBONIC ANHYDRASE II AT 2.0 ANGSTROMS RESOLUTION. RCSB PDB. [Link]
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Sippel, K.H., et al. (2009). Crystal structure of the human carbonic anhydrase II in complex with a hypoxia-activatable sulfonamide. RCSB PDB. [Link]
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Sippel, K.H., Robbins, A.H., Domsic, J., Genis, C., Agbandje-McKenna, M., & McKenna, R. (2009). Human carbonic anhydrase II complexed with acetazolamide. RCSB PDB. [Link]
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Ilies, M. (2018). Carbonic anhydrases as disease markers. Expert Review of Molecular Diagnostics, 18(10), 861-872. [Link]
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Bioinformatics Online. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. [Link]
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Dolittle, D. (2023, February 12). The biological importance of carbonic anhydrase enzyme. Life Lines by Dr. Dolittle. [Link]
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Rahman, A. U., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Pakistan Medical Association, 67(8), 1163-1170. [Link]
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Warren, G. L., et al. (2006). Validation of a Site-Directed Docking Program. Journal of Medicinal Chemistry, 49(20), 5912-5931. [Link]
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Bioinformatics Guru. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. [Link]
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Harris, K. L., et al. (2013). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 9(6), 1442-1451. [Link]
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ResearchGate. (2019, September 20). Molecular docking proteins preparation. [Link]
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PubChem. (n.d.). Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. [Link]
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Ndalama, M. T., et al. (2022). Molecular Docking, Validation, Dynamics Simulations, and Pharmacokinetic Prediction of Phytochemicals Isolated From Croton dichogamus Against the HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 847814. [Link]
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Ozturk, H., et al. (2021). Determination of Antibacterial Properties of Some Sulfonamide Compounds by Molecular Docking. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1145-1154. [Link]
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Sarojini, K., & Krishnan, H. (2013). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 23(3), 177-184. [Link]
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Ross, G. (2012). Session 4: Introduction to in silico docking. [Link]
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Biology Stack Exchange. (n.d.). How to calculate RMSD and binding energy from the already docked ligand-receptor. [Link]
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Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]
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Avogadro Discussion. (2022, December 14). How to prepare ligands for docking?. [Link]
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Khan, A., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 14(1), 1083. [Link]
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Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]
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Application Note & Protocols: A Framework for Screening the Bioactivity of 2-Amino-N-phenyl-benzenesulfonamide
Abstract
The sulfonamide functional group is a privileged scaffold in medicinal chemistry, historically recognized for its antibacterial properties but now known to exhibit a wide array of biological activities.[1] This application note presents a comprehensive, strategy-driven framework for the development of robust screening assays to elucidate the bioactivity of a specific novel compound, 2-Amino-N-phenyl-benzenesulfonamide. We move beyond a single-method approach to detail a dual strategy encompassing both target-based and phenotypic screening. This guide provides field-proven insights into the rationale behind experimental design, detailed step-by-step protocols for an enzymatic and a cell-based assay, and a rigorous methodology for assay validation using key quality control metrics such as the Z'-factor. The objective is to equip researchers, scientists, and drug development professionals with a self-validating system to confidently identify and characterize the biological potential of this and other novel chemical entities.
Introduction: The Rationale for Screening 2-Amino-N-phenyl-benzenesulfonamide
The sulfonamide moiety (–S(=O)₂–NR₂) is a cornerstone of modern pharmacology. The classical mechanism of action for sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3][4] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs halt bacterial proliferation, acting as bacteriostatic agents.[2][4]
However, the therapeutic landscape of sulfonamides has expanded dramatically. Derivatives are now clinically used as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and even antitumor agents.[5][6][7] This functional diversity underscores the high potential for novel sulfonamide-containing compounds to interact with a variety of biological targets.
2-Amino-N-phenyl-benzenesulfonamide is a distinct chemical entity for which specific biological activities are not widely documented.[8] Its structure warrants a systematic investigation to unlock its potential therapeutic value. This guide, therefore, proposes a robust and logical workflow for its initial bioactivity screening.
Compound Profile: 2-Amino-N-phenyl-benzenesulfonamide
| Property | Value | Source |
| IUPAC Name | N-(2-aminophenyl)benzenesulfonamide | PubChem |
| Molecular Formula | C₁₂H₁₂N₂O₂S | PubChem |
| Molecular Weight | 248.3 g/mol | PubChem |
| CAS Number | 530-94-9 | PubChem |
A Dual-Pronged Screening Strategy
To maximize the probability of identifying meaningful biological activity, a parallel approach is recommended. This strategy mitigates the risk of missing activities by not relying on a single, preconceived biological hypothesis.
-
Target-Based Screening: This approach leverages existing knowledge about the sulfonamide scaffold. A prime candidate for a target-based assay is Carbonic Anhydrase (CA), an enzyme class frequently inhibited by sulfonamides.[6] This allows for the rapid development of a specific, sensitive biochemical assay.
-
Phenotypic (Cell-Based) Screening: This is an unbiased approach that measures the effect of the compound on overall cell behavior, such as proliferation or viability.[5] An anti-proliferative assay using a cancer cell line can uncover cytotoxic or cytostatic effects, regardless of the specific molecular target.
The following sections provide detailed protocols for developing and validating assays based on this dual strategy.
Caption: Overall workflow for bioactivity screening.
Protocol 1: Target-Based Assay - Carbonic Anhydrase II Inhibition
Principle of the Assay
This is a colorimetric esterase assay adapted for measuring CA inhibition.[9] Carbonic Anhydrase II (CA-II) catalyzes the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (NPA), into 4-nitrophenolate, which is yellow and can be measured spectrophotometrically at 400 nm. An inhibitor like 2-Amino-N-phenyl-benzenesulfonamide will bind to the enzyme, reducing the rate of NPA hydrolysis and thus decreasing the rate of color development.
Caption: Principle of the CA-II colorimetric assay.
Materials and Reagents
-
Human Carbonic Anhydrase II (CA-II), purified enzyme
-
4-Nitrophenyl Acetate (NPA)
-
Acetazolamide (positive control inhibitor)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Clear, flat-bottom 96-well or 384-well microplates
-
Microplate reader capable of absorbance at 400 nm
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-Amino-N-phenyl-benzenesulfonamide in 100% DMSO.
-
Prepare a 10 mM stock solution of Acetazolamide in 100% DMSO.
-
Create a serial dilution series of the test compound and positive control in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is often used.[10]
-
-
Reagent Preparation:
-
Prepare a working solution of CA-II in Assay Buffer. The final concentration should be determined during assay optimization to ensure a linear reaction rate (typically in the nM range).
-
Prepare a 3 mM stock solution of NPA in acetonitrile. Immediately before use, dilute it in Assay Buffer to the desired final concentration (e.g., 0.5 mM).
-
-
Assay Procedure (384-well format):
-
Add 250 nL of compound solution (from the DMSO plate) to the appropriate wells of the assay plate. For controls, add 250 nL of DMSO.
-
Negative Control (100% activity): Wells with DMSO only.
-
Positive Control (0% activity): Wells with a high concentration of Acetazolamide (e.g., 10 µM).
-
Add 25 µL of the CA-II enzyme solution to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.[6]
-
Initiate the reaction by adding 25 µL of the NPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 400 nm every 60 seconds for 15-20 minutes (kinetic read).
-
Data Analysis
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (V_compound - V_pos_ctrl) / (V_neg_ctrl - V_pos_ctrl))
-
For dose-response experiments, plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Phenotypic Screen - Anti-Proliferation Assay (MTT)
Principle of the Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5] Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. A compound that is cytotoxic or inhibits proliferation will result in a decreased formazan signal.
Materials and Reagents
-
Human cancer cell line (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Doxorubicin (positive control for cytotoxicity)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile, tissue culture-treated 96-well microplates
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-Amino-N-phenyl-benzenesulfonamide and Doxorubicin in complete medium from a DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.
-
Negative Control: Medium with 0.5% DMSO.
-
Positive Control: Medium with a cytotoxic concentration of Doxorubicin.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of Solubilization Buffer to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percent viability for each well: % Viability = 100 * (Abs_compound / Abs_neg_ctrl)
-
Plot % Viability vs. log[Compound Concentration] and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Assay Validation: The Self-Validating System
Before initiating a high-throughput screen (HTS), the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for screening.[10][11][12] The Z'-factor is a critical statistical parameter used for this purpose.[13]
The Z'-Factor: A Measure of Assay Quality
The Z'-factor (Z-prime) is a dimensionless coefficient that reflects both the dynamic range of the signal and the data variation.[13] It provides a simple way to quantify the quality and suitability of an HTS assay.[14][15]
Formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|
Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., Acetazolamide in the CA assay, Doxorubicin in the MTT assay).
-
μ_neg and σ_neg are the mean and standard deviation of the negative control (DMSO).
Caption: Visual representation of Z'-Factor components.
Z'-Factor Interpretation and Acceptance Criteria
To determine the Z'-factor, run a validation plate containing multiple replicates of only the positive and negative controls (e.g., half the plate for each).
| Z'-Factor Value | Interpretation | Action Required |
| > 0.5 | Excellent Assay | Proceed to HTS.[15][16] |
| 0 to 0.5 | Marginal Assay | Assay may be acceptable but requires optimization.[16] |
| < 0 | Unacceptable Assay | Signal from controls overlaps; the assay is not suitable for screening. Re-develop the assay.[16] |
Protocol for Assay Validation
-
Miniaturize the Assay: Adapt the chosen protocol to a 384-well format, adjusting volumes accordingly.[17]
-
Perform a Dry Run: Prepare a 384-well plate with 192 wells dedicated to the negative control (DMSO) and 192 wells for the positive control (at a concentration that gives maximum effect, e.g., IC₉₀).
-
Execute the Assay: Run the full assay protocol on this validation plate.
-
Calculate Z'-Factor: Use the data from all 384 wells to calculate the Z'-factor.
-
Assess and Optimize: If the Z'-factor is below 0.5, identify sources of variability (e.g., reagent instability, inconsistent liquid handling, suboptimal incubation times) and optimize the protocol before re-validating.[15]
Hit Triage and Counter-Screening
A primary screen will identify "hits" (compounds showing activity). However, this initial list is often contaminated with false positives.[18] A crucial next step is hit triage.
-
Hit Confirmation: Re-test the primary hits, ideally from a freshly prepared sample, to confirm activity.
-
Dose-Response Analysis: Test all confirmed hits in a multi-point concentration curve to determine their potency (IC₅₀/GI₅₀) and assess the quality of the curve.
-
Counter-Screening: This is essential to eliminate compounds that interfere with the assay technology itself rather than the biological target. For example, in the CA-II assay, one might run a screen without the enzyme to identify compounds that absorb at 400 nm.
-
PAINs Analysis: Computationally flag and experimentally test for Pan-Assay Interference Compounds (PAINs), which are known to be frequent false positives due to mechanisms like aggregation.[18] Running the assay in the presence of a non-ionic detergent like Triton X-100 can help identify aggregation-based inhibitors.[18]
Conclusion
This application note provides a structured and scientifically rigorous framework for the initial bioactivity screening of 2-Amino-N-phenyl-benzenesulfonamide. By employing a dual strategy of target-based and phenotypic screening, researchers can cast a wide net to identify potential biological functions. The emphasis on robust assay validation, particularly the calculation and interpretation of the Z'-factor, ensures that screening data is reliable and of high quality. Following this workflow—from initial assay development and validation to hit confirmation and triage—provides a self-validating pathway to confidently identify and advance promising compounds in the drug discovery pipeline.
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Khan, I., et al. "Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease." Molecules, vol. 28, no. 1, 2023, p. 289. [Link]
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Di Fiore, A., et al. "Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica." International Journal of Molecular Sciences, vol. 22, no. 1, 2021, p. 336. [Link]
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Wikipedia contributors. "Sulfonamide (medicine)." Wikipedia, The Free Encyclopedia. [Link]
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Gielniewski, B., et al. "Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study." International Journal of Molecular Sciences, vol. 22, no. 1, 2021, p. 416. [Link]
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World Organisation for Animal Health. "PRINCIPLES AND METHODS OF VALIDATION OF DIAGNOSTIC ASSAYS FOR INFECTIOUS DISEASES." WOAH. [Link]
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Miana, R. A., et al. "Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses." RSC Advances, vol. 14, no. 46, 2024, pp. 34360-34375. [Link]
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Zhang, J. H., T. D. Chung, and K. R. Oldenburg. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, vol. 4, no. 2, 1999, pp. 67-73. [Link]
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Leechaisit, R., et al. "Synthesis of 2-aminothiazole sulfonamides as potent biological agents." Tropical Journal of Pharmaceutical Research, vol. 22, no. 1, 2023, pp. 139-146. [Link]
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JJ Medicine. "Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects." YouTube, 22 Feb. 2019. [Link]
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Ofni Systems. "Assay Validation Guidelines." Ofni Systems. [Link]
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National Center for Biotechnology Information. "2-Aminobenzenesulfonamide." PubChem Compound Database. [Link]
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Renner, L., et al. "Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor." ACS Applied Materials & Interfaces, vol. 11, no. 45, 2019, pp. 41826-41834. [Link]
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VCU Department of Pathology. "Molecular Diagnostic Assay Validation." VCU Pathology. [Link]
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Doungsoongnuen, A., et al. "Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants." PeerJ, vol. 11, 2023, p. e16187. [Link]
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A Comprehensive Guide to the Purification of Synthesized 2-Amino-N-phenyl-benzenesulfonamide
An Application Note and Protocol from the Senior Application Scientist
Abstract
2-Amino-N-phenyl-benzenesulfonamide is a key structural motif in medicinal chemistry and materials science. The efficacy, safety, and reliability of this compound in downstream applications are critically dependent on its purity. Synthesized crude products are often contaminated with unreacted starting materials, by-products, and reagents, necessitating robust purification strategies. This guide provides a detailed examination of three primary purification techniques: Recrystallization, Column Chromatography, and Acid-Base Extraction. We delve into the underlying chemical principles of each method, offer step-by-step protocols, and provide expert insights to troubleshoot common challenges, ensuring researchers and drug development professionals can obtain 2-Amino-N-phenyl-benzenesulfonamide of the highest possible purity.
Foundational Principles: Understanding the Analyte and Impurities
Before selecting a purification strategy, it is crucial to understand the physicochemical properties of 2-Amino-N-phenyl-benzenesulfonamide (CAS: 27332-20-3, Molecular Formula: C₁₂H₁₂N₂O₂S, MW: 248.30 g/mol ) and the likely impurities from its synthesis.[1]
-
Key Functional Groups: The molecule possesses a primary aromatic amine (-NH₂) which is basic, and a sulfonamide (-SO₂NH-) group, where the proton on the nitrogen is weakly acidic. This amphoteric nature can be exploited for purification.
-
Likely Impurities: A common synthesis involves the reaction of 2-nitrobenzenesulfonyl chloride with aniline, followed by the reduction of the nitro group. Potential impurities include:
The choice of purification method will depend on the nature and quantity of these impurities.
Decision-Making Flowchart for Purification Strategy
The following diagram provides a logical path for selecting the most appropriate initial purification technique.
Caption: A decision tree to guide the selection of a primary purification method.
Technique I: Recrystallization
Recrystallization is the most effective method for purifying solid compounds that are already at a moderate-to-high level of purity.[2] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely when hot but sparingly when cold, while impurities remain soluble or insoluble at all temperatures.[2]
Protocol 2.1: Single-Solvent Recrystallization
This is the most common and straightforward recrystallization method.[3]
Step-by-Step Methodology:
-
Solvent Selection: Perform small-scale solubility tests with solvents like ethanol, isopropanol, or ethanol/water mixtures.[2] The target compound should be highly soluble in the boiling solvent and poorly soluble at room temperature or in an ice bath.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate, using a boiling chip to ensure smooth boiling.[3] Continue adding small portions of the hot solvent until the compound just dissolves completely.[3]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal.[3][4] Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): To remove insoluble impurities or the activated charcoal, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[4]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.[3][4]
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[2][3]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2.2: Solvent/Anti-Solvent Recrystallization
This method is useful when no single solvent has the ideal solubility profile. It involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[3]
Step-by-Step Methodology:
-
Solvent System Selection: Identify a pair of miscible solvents. The target compound should be highly soluble in the "good" solvent and poorly soluble in the "anti-solvent".
-
Dissolution: Dissolve the crude sulfonamide in the minimum amount of the "good" solvent at room temperature.[3]
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise with constant swirling until the solution becomes persistently cloudy (turbid).[3]
-
Induce Crystallization: If crystals do not form spontaneously, add a seed crystal or scratch the inside of the flask with a glass rod at the solution's surface.[3]
-
Crystal Growth and Isolation: Once turbidity appears, set the flask aside undisturbed to allow crystals to form. The subsequent cooling, isolation, and drying steps are identical to those in Protocol 2.1 (Steps 6-8).
Troubleshooting Recrystallization
| Problem | Probable Cause(s) | Solution(s) |
| Oiling Out | Compound's melting point is lower than the solvent's boiling point; cooling is too rapid. | Re-heat to dissolve the oil, add more solvent, and allow to cool much more slowly (e.g., by insulating the flask).[4] |
| No Crystals Form | Too much solvent was used; solution is not supersaturated. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the flask or adding a seed crystal.[3] |
| Low Yield | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent for dissolution. Ensure filtration apparatus is pre-heated. Always wash crystals with ice-cold solvent. |
| Colored Crystals | Colored impurities are co-precipitating. | Use activated charcoal for decolorization (Protocol 2.1, Step 3). A second recrystallization may be necessary. |
Technique II: Column Chromatography
When impurities have polarities similar to the target compound, or when purifying a non-crystalline oil, column chromatography is the method of choice. However, the basic amine group in 2-Amino-N-phenyl-benzenesulfonamide can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and potential yield loss.[5][6]
Protocol 3.1: Flash Chromatography on Silica Gel with Amine Modifier
Adding a competing base to the mobile phase neutralizes the acidic sites on the silica, improving the chromatography of basic compounds.[5]
Step-by-Step Methodology:
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. A good starting point is a mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). Add 0.5-1% triethylamine (TEA) or ammonia to the mobile phase to prevent tailing. Aim for a target compound Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent mixture determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to move the compound down the column.[7] The less polar nitro-compound impurity will elute before the more polar amino-compound product.[7]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3.2: Chromatography on Amine-Functionalized Silica
Using a stationary phase where the silica surface is bonded with amino groups (KP-NH) provides a more inert surface, often yielding superior separation for basic amines without needing a mobile phase modifier.[6]
Step-by-Step Methodology:
-
TLC and Column Selection: Use commercially available amine-functionalized TLC plates to develop a method, typically with a simple Hexane/Ethyl Acetate gradient.[6] Select a pre-packed amine-functionalized column of an appropriate size for your sample amount.
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% Hexane).
-
Sample Loading: Load the sample as described in Protocol 3.1, Step 3.
-
Elution and Collection: Run the gradient as determined by TLC analysis. The separation is often sharper and more efficient than on standard silica.[6] Collect and analyze fractions as previously described.
Technique III: Acid-Base Extraction
This powerful liquid-liquid extraction technique leverages the basicity of the primary amine to separate it from neutral and acidic impurities. It is particularly effective as an initial cleanup step for very crude mixtures.
Workflow for Acid-Base Extraction
Caption: Workflow for the purification of the target compound via acid-base extraction.
Protocol 4.1: Acid-Base Liquid-Liquid Extraction
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of dilute aqueous hydrochloric acid (e.g., 1M HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The protonated amine product will move into the aqueous (bottom) layer, while neutral impurities (like the unreacted nitro-precursor) will remain in the organic (top) layer. Drain the aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete recovery of the product. Combine the aqueous extracts.
-
Back-Wash (Optional): To remove any neutral compounds that may have been physically carried over, add a small amount of fresh organic solvent (EtOAc) to the combined acidic aqueous extracts, shake, and discard the organic layer.
-
Precipitation: Place the combined aqueous extracts in an Erlenmeyer flask and cool in an ice bath. Slowly add a base, such as 2M aqueous sodium hydroxide (NaOH), with stirring until the solution is strongly basic (pH > 10, check with pH paper). The neutral, purified product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and dry completely.
Purity Assessment
After purification, the purity of the final product must be verified.
| Technique | Purpose | Expected Result for Pure Compound |
| TLC | Assess purity and compare to starting material. | A single spot with an Rf value distinct from impurities. |
| Melting Point | Identify compound and assess purity. | A sharp, defined melting range. (Literature values may vary). |
| NMR (¹H, ¹³C) | Confirm chemical structure and identify impurities. | Clean spectrum with expected peaks and integrations; absence of impurity signals. |
| HPLC/LC-MS | Quantify purity and confirm molecular weight. | A single major peak in the chromatogram; correct mass-to-charge ratio observed. |
Conclusion
The successful purification of 2-Amino-N-phenyl-benzenesulfonamide is achievable through a logical application of fundamental chemical principles. For moderately pure, solid crude products, recrystallization offers the most efficient path to high purity. For complex mixtures with similarly polar components or for oily products, column chromatography (preferably with an amine-functionalized stationary phase or a modified mobile phase) is required. As a powerful initial cleanup method for removing neutral or acidic impurities, acid-base extraction provides an elegant and scalable solution. The final choice of technique, or a combination thereof, should be guided by an initial analysis of the crude product and the specific purity requirements of the intended application.
References
- Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
- Benchchem. (n.d.). Common Issues in Sulfonamide Synthesis and Solutions.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Biotage. (2023). Is there an easy way to purify organic amines?.
- Santa Cruz Biotechnology, Inc. (n.d.). 2-Amino-N-phenyl-benzenesulfonamide.
- Singh, S. et al. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange.
- Helferich, B., & Bettin, K. (1956). Sulfonamide purification process. U.S. Patent 2,777,844.
Sources
Application Notes and Protocols for the Crystallization of 2-Amino-N-phenyl-benzenesulfonamide
Introduction: The Critical Role of Crystallization in the Purification of 2-Amino-N-phenyl-benzenesulfonamide
2-Amino-N-phenyl-benzenesulfonamide, a key intermediate in various synthetic pathways, demands high purity for its successful application in research and drug development. The isolation and purification of this compound are pivotal steps that significantly influence the yield, biological activity, and safety profile of the final product. Crystallization stands as the most powerful technique for achieving the requisite purity of solid organic compounds. This process relies on the principle that most solids are more soluble in a hot solvent than in a cold one. By carefully selecting a solvent and controlling the cooling process, one can induce the formation of a crystalline lattice that selectively incorporates the desired molecule while excluding impurities.
This guide provides a comprehensive overview of various crystallization methods for 2-Amino-N-phenyl-benzenesulfonamide, offering detailed protocols and the scientific rationale behind each step. These methodologies are designed to be robust and adaptable, enabling researchers to obtain high-purity crystalline material suitable for downstream applications.
Physicochemical Properties of 2-Amino-N-phenyl-benzenesulfonamide
A thorough understanding of the physicochemical properties of 2-Amino-N-phenyl-benzenesulfonamide is fundamental to developing effective crystallization protocols.
| Property | Value | Source |
| CAS Number | 27332-20-3 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [1] |
| Molecular Weight | 248.31 g/mol | |
| Appearance | Brown solid (as synthesized) | [2] |
| Melting Point | 111.2-117.1 °C, 123-124 °C | [2] |
The discrepancy in the reported melting points may be attributed to varying levels of purity or the existence of different polymorphic forms. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a known phenomenon in the broader class of N-phenyl benzene sulfonamides. Therefore, controlling the crystallization conditions is crucial to ensure the isolation of a consistent and stable crystalline form.
Strategic Solvent Selection: The Cornerstone of Successful Crystallization
The choice of solvent is the most critical parameter in a crystallization experiment. An ideal solvent for the recrystallization of 2-Amino-N-phenyl-benzenesulfonamide should exhibit the following characteristics:
-
High solubility at elevated temperatures: To dissolve a significant amount of the crude material.
-
Low solubility at low temperatures: To ensure a high recovery of the purified crystals upon cooling.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be easily removable from the crystals after filtration.
-
Non-toxic and cost-effective: For practical and safety considerations.
Based on the polarity of 2-Amino-N-phenyl-benzenesulfonamide, inferred from its purification by silica gel chromatography using a mixture of petroleum ether, ethyl acetate, and methanol[2], suitable solvents for crystallization are likely to be polar organic solvents. A preliminary solvent screen is highly recommended to identify the optimal solvent or solvent system.
Recommended Solvents for Screening:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethyl Acetate
-
Acetone
-
Toluene
-
Mixtures of the above solvents with water or a non-polar solvent like hexane.
Crystallization Protocols for 2-Amino-N-phenyl-benzenesulfonamide
The following protocols provide detailed, step-by-step methodologies for the crystallization of 2-Amino-N-phenyl-benzenesulfonamide.
Protocol 1: Single-Solvent Cooling Crystallization
This is the most common and straightforward crystallization technique. It is predicated on the principle of decreasing solubility with a reduction in temperature.
Experimental Workflow:
Caption: Single-Solvent Cooling Crystallization Workflow.
Step-by-Step Methodology:
-
Dissolution: Place the crude 2-Amino-N-phenyl-benzenesulfonamide in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol or isopropanol) and heat the mixture gently on a hot plate with stirring. Continue to add the solvent portion-wise until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Anti-Solvent Addition Crystallization
This method is particularly useful when a suitable single solvent cannot be identified. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) to induce crystallization.
Experimental Workflow:
Caption: Anti-Solvent Addition Crystallization Workflow.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 2-Amino-N-phenyl-benzenesulfonamide in a minimum amount of a "good" solvent (e.g., acetone or ethyl acetate) at room temperature.
-
Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., water or hexane) dropwise with constant stirring until the solution becomes persistently cloudy.
-
Crystallization: If crystals do not form spontaneously, gently warm the solution until it becomes clear again and then allow it to cool slowly. Seeding with a small crystal of the pure compound can also initiate crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a mixture of the "good" solvent and "anti-solvent".
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Common Crystallization Challenges
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Alternatively, choose a lower-boiling point solvent. |
| No Crystal Formation | The solution is not sufficiently saturated, or it is supersaturated without nucleation sites. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low Yield | The compound is too soluble in the cold solvent, or too much solvent was used initially. | Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of cold solvent for washing the crystals. |
| Colored Crystals | The presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. |
Conclusion
The crystallization of 2-Amino-N-phenyl-benzenesulfonamide is a critical step in obtaining a high-purity product. By carefully selecting the appropriate solvent and crystallization method, and by controlling the cooling rate, researchers can consistently produce crystalline material of high quality. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the field of drug development and chemical research.
References
- Laurence M. Harwood, Christopher J. Moody. Experimental Organic Chemistry: Principles and Practice.
- Williamson, Kenneth L., and Katherine M. Masters. Macroscale and Microscale Organic Experiments. Cengage Learning, 2016.
-
Zu, W., et al. "Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions." Molecules, vol. 18, no. 1, 2013, pp. 894-913, [Link].
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-N-phenyl-benzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-N-phenyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to overcome common challenges encountered during this synthesis. Our goal is to equip you with the expertise to not only identify and solve issues but also to fundamentally understand the causality behind the experimental choices for robust and reproducible results.
I. Overview of Synthetic Strategies
The synthesis of 2-Amino-N-phenyl-benzenesulfonamide typically involves the formation of a sulfonamide bond between an amine and a sulfonyl derivative. The primary approaches include the reaction of 2-aminobenzenesulfonamide with a phenylating agent or the reaction of aniline with 2-aminobenzenesulfonyl chloride. Modern catalytic methods, such as the Buchwald-Hartwig and Ullmann cross-coupling reactions, have become increasingly prevalent for the N-arylation of sulfonamides, offering milder conditions and broader substrate scope compared to traditional methods.[1][2][3][4]
The core challenge in synthesizing 2-Amino-N-phenyl-benzenesulfonamide lies in achieving chemoselective N-arylation at the sulfonamide nitrogen in the presence of the free amino group, or vice versa, depending on the chosen synthetic route.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and validated solutions.
Problem 1: Low to No Product Formation
A lack of desired product is a common initial hurdle. The root cause often lies in the reactivity of the starting materials or suboptimal reaction conditions.
Potential Causes & Solutions
-
Poor Nucleophilicity of the Amine/Sulfonamide: The nitrogen atom in a sulfonamide is significantly less nucleophilic than a typical amine due to the electron-withdrawing effect of the sulfonyl group.[5]
-
Solution: For reactions involving the N-arylation of a sulfonamide, stronger bases and higher temperatures may be necessary to deprotonate the sulfonamide and increase its nucleophilicity.[6] Alternatively, employing a more reactive electrophile can be effective.
-
-
Hydrolysis of Sulfonyl Chloride: 2-Aminobenzenesulfonyl chloride is sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards amines.[6]
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6]
-
-
Inactive Catalyst (for Cross-Coupling Reactions): In palladium- or copper-catalyzed reactions, the catalyst's activity is paramount.
-
Solution:
-
Palladium Catalysis (Buchwald-Hartwig): Ensure the palladium precursor is properly activated to its Pd(0) state. The choice of ligand is also critical; bulky, electron-rich phosphine ligands are often required.[2][4]
-
Copper Catalysis (Ullmann): Traditional Ullmann reactions often require high temperatures and stoichiometric copper.[3] Modern protocols utilize soluble copper salts (e.g., CuI) with accelerating ligands under milder conditions.[7][8]
-
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.
-
Solution: For standard sulfonamide formation, equimolar amounts of the amine and sulfonyl chloride are typically used, with an excess of base (usually 2 equivalents or more) to neutralize the HCl generated.[6]
-
Experimental Protocol: General Buchwald-Hartwig Amination
This protocol provides a starting point for the palladium-catalyzed N-arylation of 2-aminobenzenesulfonamide with an aryl halide.
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common and effective Pd(II) and Pd(0) sources. |
| Ligand | Xantphos, BINAP, or other bulky phosphines (1-5 mol%) | Steric bulk and electron-donating properties facilitate reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (1.5-2.5 equiv.) | A strong, non-nucleophilic base is needed to deprotonate the sulfonamide. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic, non-coordinating solvents are generally preferred. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |
Problem 2: Formation of Multiple Products & Impurities
The presence of multiple spots on a TLC plate or several peaks in an LC-MS analysis indicates the formation of side products.
Potential Causes & Solutions
-
Di-arylation: Primary sulfonamides can undergo double N-arylation, especially when an excess of the aryl halide and a strong base are used.[9]
-
Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of the sulfonamide relative to the aryl halide can favor mono-arylation.
-
-
Reaction at the Amino Group: In the synthesis starting from 2-aminobenzenesulfonamide, the free amino group can compete with the sulfonamide nitrogen for the arylating agent.
-
Solution: Protecting the more nucleophilic amino group as an amide (e.g., acetamide) before the N-arylation of the sulfonamide can provide selectivity. The protecting group can be removed in a subsequent step.
-
-
Side Reactions of the Base: Certain bases can have unintended reactivity.
-
Solution: Tertiary amine bases like triethylamine or pyridine are generally preferred as they are less likely to participate in side reactions compared to stronger, more nucleophilic bases.[10]
-
-
Hydrolyzed Sulfonyl Chloride: The presence of the corresponding sulfonic acid from the hydrolysis of the sulfonyl chloride can complicate purification.
-
Solution: A basic wash (e.g., saturated sodium bicarbonate solution) during the aqueous workup can effectively remove the acidic sulfonic acid impurity.[10]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Problem 3: Difficult Purification
Even with a successful reaction, isolating the pure product can be challenging.
Potential Causes & Solutions
-
Similar Polarity of Product and Starting Materials: If the product and unreacted starting materials have similar polarities, separation by column chromatography can be difficult.
-
Solution: A careful screening of solvent systems for column chromatography is necessary. A common eluent system is a mixture of hexane and ethyl acetate.[10] If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
-
Removal of Excess Base: Tertiary amine bases like pyridine and triethylamine can be difficult to remove completely.
-
Solution: During the aqueous workup, washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the amine base, allowing it to be extracted into the aqueous layer.[10]
-
-
Persistent Catalyst Residues: Palladium or copper residues can be challenging to remove.
-
Solution: Specific methods for removing metal catalysts include washing with aqueous solutions of reagents that chelate the metal (e.g., thiourea for palladium) or using specialized silica gels designed for metal scavenging.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to start with for 2-Amino-N-phenyl-benzenesulfonamide?
A1: For initial attempts, a Buchwald-Hartwig amination of 2-aminobenzenesulfonamide with an appropriate aryl halide is often a robust choice due to the extensive literature and well-developed catalyst systems available.[2][4] This approach avoids the handling of potentially unstable 2-aminobenzenesulfonyl chloride.
Q2: Why is the choice of base so critical in sulfonamide synthesis?
A2: The base plays a crucial role in neutralizing the acid (typically HCl) generated during the reaction.[6] Without a base, the starting amine would be protonated, rendering it non-nucleophilic and halting the reaction.[6] For cross-coupling reactions, the base is also essential for the deprotonation of the sulfonamide to form the active nucleophile.
Q3: Can I use an inorganic base like sodium carbonate?
A3: Yes, inorganic bases like sodium carbonate or potassium carbonate can be used, particularly in Ullmann-type couplings and some Buchwald-Hartwig protocols.[11] They have the advantage of being easily removed by filtration after the reaction.
Q4: My reaction is very slow. How can I increase the reaction rate?
A4: For less reactive amines or sulfonamides, heating the reaction mixture is a common strategy to increase the rate.[6] In catalytic reactions, switching to a more active ligand or a different metal catalyst can significantly improve reaction times.
Q5: How do I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[11] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.
Reaction Scheme: Buchwald-Hartwig Amination
Caption: Key components for the Buchwald-Hartwig synthesis of the target molecule.
IV. References
-
BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonamide Synthesis. Retrieved from
-
BenchChem. (n.d.). Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. Retrieved from
-
Liu, et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts.
-
BenchChem. (n.d.). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. Retrieved from 6
-
El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.
-
Zia, A., et al. (n.d.). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. ResearchGate.
-
Deng, H., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Miller, A. K., et al. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters.
-
BenchChem. (n.d.). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Retrieved from
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Amino-N-phenyl-benzenesulfonamide
Welcome to the technical support center for the synthesis of 2-Amino-N-phenyl-benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information herein is curated to provide not only procedural steps but also the underlying chemical principles to empower your synthetic strategy.
Introduction: The Importance of 2-Amino-N-phenyl-benzenesulfonamide
2-Amino-N-phenyl-benzenesulfonamide and its derivatives are key structural motifs in medicinal chemistry. The molecule itself is a vital intermediate for the synthesis of various pharmacologically active compounds. Achieving a high yield and purity is critical for downstream applications, yet the synthesis can be challenging. This guide provides a comprehensive resource to address these challenges head-on.
Common Synthetic Routes
The formation of the N-phenyl bond to the sulfonamide nitrogen is typically achieved through cross-coupling reactions. The two most prominent methods are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. This method is known for its high functional group tolerance and broad substrate scope.[1][2]
-
Ullmann Condensation (Goldberg Reaction): A copper-catalyzed reaction between an aryl halide and an amine. While often requiring higher temperatures than Buchwald-Hartwig reactions, modern advancements with ligands have made it a more viable and cost-effective option.[3][4]
This guide will focus on troubleshooting the more contemporary and often higher-yielding Buchwald-Hartwig amination approach.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter in the lab.
Question 1: My reaction yield is consistently low (<40%). What are the likely causes and how can I improve it?
Low yields in a Buchwald-Hartwig amination can stem from several factors. Let's break down the most common culprits:
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is not properly reduced to Pd(0) in situ, the catalytic cycle will not initiate.
-
Solution: Ensure your phosphine ligand is not oxidized and is used in the correct ratio to the palladium source. Some modern precatalysts are designed for efficient in situ generation of Pd(0). Also, ensure your reaction is performed under an inert atmosphere (N₂ or Ar) to prevent oxidation of the catalyst.
-
-
Inappropriate Base or Solvent: The choice of base is critical. It must be strong enough to deprotonate the sulfonamide but not so strong as to cause side reactions or degrade your starting materials.[5]
-
Solution: For sulfonamides, strong bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are often effective. The solvent must be anhydrous and capable of dissolving the reactants. Toluene and dioxane are common choices. Ensure you are using dry solvents to avoid quenching the base and hydrolyzing starting materials.[5]
-
-
Poor Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[6]
-
Solution: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often required for the successful coupling of sulfonamides.[6] If you are using older generation ligands like PPh₃, you will likely see poor results.
-
-
Side Reactions: A potential side reaction is the formation of a bis-sulfonated product if there are other reactive amine sites.
-
Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion without promoting side reactions.[5]
-
Question 2: My TLC/LC-MS analysis shows the presence of starting materials even after prolonged reaction time. What's causing the reaction to stall?
A stalled reaction often points to catalyst deactivation or insufficient reaction conditions.
-
Catalyst Decomposition: The palladium catalyst can decompose at high temperatures, especially if not properly stabilized by the ligand.
-
Solution: Optimize the reaction temperature. While some reactions require heat, excessive temperatures can be detrimental. Screen temperatures in the range of 80-110 °C. Also, ensure your inert atmosphere is maintained throughout the reaction.
-
-
Insufficient Base: The reaction generates a proton that must be neutralized by the base. If the base is not strong enough or is consumed by adventitious water, the reaction will stop.
-
Solution: Use a freshly opened bottle of a strong, non-nucleophilic base. Ensure all glassware is oven-dried and the solvent is anhydrous.
-
Question 3: I'm observing an unexpected side product in my reaction. What could it be?
The most common side product is often from a competing reaction pathway.
-
Hydrodehalogenation: This is where the aryl halide is reduced, replacing the halide with a hydrogen atom. This can occur if there is a source of hydride in the reaction or if a β-hydride elimination pathway becomes competitive.
-
Solution: Ensure your solvent and reagents are free from potential hydride sources. Optimizing the ligand and base can also disfavor this pathway.
-
-
Homocoupling of the Aryl Halide: This results in a biaryl impurity.
-
Solution: This is often a sign of a poorly controlled catalytic cycle. Re-evaluating the ligand, temperature, and reaction concentration can help minimize this side product.
-
Frequently Asked Questions (FAQs)
Q: Which starting materials should I use for the Buchwald-Hartwig synthesis of 2-Amino-N-phenyl-benzenesulfonamide?
A: The most common approach would be to couple 2-aminobenzenesulfonamide with an aryl halide like bromobenzene or iodobenzene. Alternatively, you could start with 2-bromobenzenesulfonamide and couple it with aniline. The choice may depend on the commercial availability and cost of the starting materials.
Q: How do I purify the final product?
A: Purification is typically achieved through column chromatography on silica gel.[4] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is usually effective. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for further purification.[7][8]
Q: What are the key safety precautions for this synthesis?
A:
-
Palladium Catalysts: Many palladium compounds are toxic and should be handled with care in a fume hood.
-
Phosphine Ligands: These can be air-sensitive and have a strong odor. Handle them under an inert atmosphere.
-
Bases: Strong bases like NaOtBu are corrosive and react violently with water.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Optimized Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline. Optimization of specific parameters may be necessary depending on your specific laboratory conditions and reagent purity.
Materials:
-
2-Aminobenzenesulfonamide
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-aminobenzenesulfonamide (1.0 equivalent) and anhydrous toluene.
-
Stirring: Stir the mixture at room temperature for 10 minutes.
-
Aryl Halide Addition: Add bromobenzene (1.2 equivalents) via syringe.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary: Impact of Reaction Parameters on Yield
The following table summarizes expected trends in yield based on the optimization of key reaction parameters. This data is synthesized from established principles of cross-coupling reactions.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Rationale |
| Ligand | PPh₃ | ~10-20% | XPhos | >80% | Bulky, electron-rich ligands like XPhos accelerate reductive elimination and stabilize the catalyst.[6] |
| Base | K₂CO₃ | ~30-40% | NaOtBu | >80% | A stronger base is required for efficient deprotonation of the sulfonamide N-H bond. |
| Atmosphere | Air | <10% | N₂ / Ar | >80% | An inert atmosphere prevents oxidation and deactivation of the Pd(0) catalyst.[5] |
| Solvent | Anhydrous Toluene | >80% | Toluene (wet) | <20% | Water will quench the strong base and can lead to hydrolysis of starting materials.[5] |
Visualizations
Experimental Workflow
Caption: Optimized workflow for the synthesis of 2-Amino-N-phenyl-benzenesulfonamide.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield in the N-arylation reaction.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-.
-
Wikipedia. (2023, December 26). Buchwald–Hartwig amination. Retrieved January 22, 2026, from [Link]
-
JACS Au. (2022). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. ACS Publications. Retrieved January 22, 2026, from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (2023, November 28). Ullmann condensation. Retrieved January 22, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Retrieved January 22, 2026, from [Link]
-
Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Retrieved January 22, 2026, from [Link]
-
The Journal of Organic Chemistry. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. ACS Publications. Retrieved January 22, 2026, from [Link]
-
YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved January 22, 2026, from [Link]
-
PubMed. (2019). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved January 22, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved January 22, 2026, from [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.
-
National Institutes of Health. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). US4584399A - Purification of L-phenylalanine.
-
ResearchGate. (2022). N-Arylation Reaction of 2-Amino-N-phenylbenzamide with Phenyl Boronic Acid via Chan–Evans–Lam (CEL) Type Reaction Using Cu@Phen@MGO Catalyst. Retrieved January 22, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines. Retrieved January 22, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"Troubleshooting low purity in 2-Amino-N-phenyl-benzenesulfonamide synthesis"
Welcome to the technical support center for the synthesis of 2-Amino-N-phenyl-benzenesulfonamide (also known as N-(2-aminophenyl)benzenesulfonamide). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to product purity during its synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose and resolve issues effectively.
Introduction: The Criticality of Purity
2-Amino-N-phenyl-benzenesulfonamide and its derivatives are valuable scaffolds in medicinal chemistry, often investigated for a range of biological activities.[1] In any drug development pipeline, the purity of a synthesized compound is non-negotiable. Impurities can confound biological assay results, introduce toxicity, and create significant hurdles for regulatory approval. This guide provides a structured approach to troubleshooting common purity issues in what is a fundamentally important, yet nuanced, sulfonamide synthesis.
The primary synthetic route discussed involves the nucleophilic substitution reaction between benzenesulfonyl chloride and o-phenylenediamine. While straightforward in principle, this reaction is prone to specific side reactions that can significantly impact the purity of the final product.
Core Synthesis & Mechanism
The desired reaction is the monosulfonylation of one of the two amino groups on o-phenylenediamine.
Caption: Desired monosulfonylation reaction pathway.
Frequently Asked Questions (FAQs)
Q1: My final product is a persistent brown or dark-colored oil/solid. What is the likely cause?
A1: This is almost certainly due to the oxidation of the o-phenylenediamine starting material. This diamine is highly susceptible to air oxidation, which forms intensely colored polymeric impurities. To mitigate this, ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) and consider using freshly purified or a new bottle of the diamine.
Q2: I have a significant amount of a water-soluble impurity. What could it be?
A2: The most common water-soluble impurity is benzenesulfonic acid. This forms when the highly reactive benzenesulfonyl chloride starting material comes into contact with moisture in the air or in the solvent.[2] It is crucial to use anhydrous solvents and thoroughly dried glassware to prevent this side reaction.[2]
Q3: My yield is very low, even though my starting materials seem to be consumed based on TLC. Why?
A3: Low yields can stem from several issues. The primary culprit, besides the hydrolysis of the sulfonyl chloride mentioned above, is the formation of the bis-sulfonated side product where both amino groups of the o-phenylenediamine have reacted.[2] This consumes two equivalents of your sulfonyl chloride for every one equivalent of the diamine. Inefficient extraction during work-up can also lead to significant product loss.
In-Depth Troubleshooting Guide
This section is organized by common experimental observations. We will diagnose the potential causes and provide actionable solutions.
Problem 1: Low Purity Detected by HPLC/TLC - Multiple Spots/Peaks Observed
The first step in troubleshooting is to identify the nature of the impurity. A well-run Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis is your primary diagnostic tool.
Caption: Troubleshooting workflow for identifying and addressing impurities.
Scenario A: Impurity is the Bis-Sulfonated Side Product
-
Identification: This impurity, N,N'-(1,2-phenylene)bis(benzenesulfonamide), will be significantly less polar than your desired product because it lacks a free amino group. On a normal phase TLC plate, it will have a much higher Rf value. In reverse-phase HPLC, it will have a longer retention time.
-
Causality: This side product forms when the reaction stoichiometry is not carefully controlled. If the benzenesulfonyl chloride is present in a high local concentration, it can react with the second amino group of either the starting material or the already-formed desired product.
-
Solution & Protocol:
-
Control Stoichiometry: Use a slight excess of the o-phenylenediamine (e.g., 1.2 to 1.5 equivalents). This ensures the sulfonyl chloride is the limiting reagent and is more likely to encounter an unreacted diamine molecule. [2] 2. Slow Addition: The most critical step is to control the rate of reaction. Dissolve the o-phenylenediamine and a non-nucleophilic base (like pyridine or triethylamine) in an anhydrous solvent (e.g., Dichloromethane). [2]Cool this solution in an ice bath (0-5 °C). Then, add a solution of benzenesulfonyl chloride dropwise over a prolonged period (e.g., 30-60 minutes) with vigorous stirring. This maintains a low concentration of the electrophile, favoring monosubstitution.
-
Scenario B: Impurity is Unreacted Starting Material
-
Identification: Co-spot your reaction mixture with authentic samples of benzenesulfonyl chloride and o-phenylenediamine on a TLC plate. If a spot matches, you have unreacted starting material.
-
Causality:
-
Incomplete Reaction: The reaction may not have been allowed to run long enough or at a sufficient temperature.
-
Deactivated Reagents: The benzenesulfonyl chloride may have hydrolyzed to the unreactive sulfonic acid before it could react.
-
-
Solution:
-
Confirm Anhydrous Conditions: Use freshly opened or distilled anhydrous solvents and flame-dried glassware. Run the reaction under an inert atmosphere. [2] 2. Monitor Reaction Progress: Use TLC to monitor the disappearance of the limiting reagent. If the reaction stalls, consider allowing it to warm to room temperature and stir for several more hours.
-
Efficient Work-up: Unreacted o-phenylenediamine can often be removed with a dilute acid wash (e.g., 1M HCl) during the work-up, as the desired product is less basic and may not partition as readily into the aqueous acidic layer. Unreacted sulfonyl chloride will be hydrolyzed to the sulfonic acid during aqueous workup, which can be removed with a basic wash (e.g., saturated NaHCO₃ solution).
-
Problem 2: Product Fails to Crystallize or Oils Out
A pure compound has a sharp melting point and typically forms a crystalline solid. If your product is an oil or a waxy solid, it is a strong indicator of significant impurity.
-
Causality: The presence of impurities disrupts the crystal lattice formation. Even small amounts of the bis-sulfonated product or oxidized starting material can act as "crystal poisons."
-
Solutions:
-
Re-evaluate Purity: Before attempting recrystallization, confirm the purity by HPLC. If it is below 90-95%, recrystallization may be inefficient.
-
Activated Charcoal Treatment: If the product has a persistent color, this is likely due to high molecular weight oxidation byproducts. During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (approx. 1-2% by weight), keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of celite to remove the charcoal and the adsorbed colored impurities.
-
Column Chromatography: If impurities are significant and structurally similar to the product (like the bis-sulfonated compound), purification by flash column chromatography is the most effective method. A gradient of ethyl acetate in hexanes is a common starting point for eluting sulfonamides.
-
Recrystallization Solvent Screening: The choice of solvent is critical. An ideal solvent will dissolve the crude product when hot but have low solubility for the product when cold. Impurities should either remain in the cold solvent or be insoluble in the hot solvent.
-
| Solvent System | Polarity | Comments |
| Ethanol/Water | High | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water until cloudy, then cool. |
| Isopropanol | Medium | Often a good single-solvent system for sulfonamides. |
| Toluene | Low | Can be effective for removing non-polar impurities. |
| Ethyl Acetate/Hexanes | Tunable | Dissolve in minimal hot ethyl acetate, add hexanes until cloudy, then cool. |
Standardized Purity Assessment Protocols
Accurate purity determination is essential. Below are standard starting methods for TLC and HPLC analysis.
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: 30-50% Ethyl Acetate in Hexanes (adjust ratio as needed for an Rf of ~0.3-0.4 for the product).
-
Sample Preparation: Dissolve a small amount of crude and purified material in a suitable solvent (e.g., Ethyl Acetate or DCM).
-
Visualization:
-
Primary: UV light at 254 nm.
-
Secondary: Staining with a potassium permanganate dip or iodine chamber. For enhanced visualization of amines, a fluorescamine spray can be used, which makes sulfonamides appear as yellow-green fluorescent spots under 366 nm UV light. [3][4] Protocol 2: High-Performance Liquid Chromatography (HPLC) Purity Method
-
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Accurately prepare a ~1 mg/mL solution in Methanol or Acetonitrile. [3] By systematically applying these diagnostic and corrective strategies, you can effectively troubleshoot and overcome the challenges associated with low purity in the synthesis of 2-Amino-N-phenyl-benzenesulfonamide, ensuring the integrity and reliability of your scientific outcomes.
References
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.
- Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. (n.d.). Benchchem.
- Common issues in sulfonamide synthesis and solutions. (2025). Benchchem.
- Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
Sources
Technical Support Center: Addressing Solubility Challenges of 2-Amino-N-phenyl-benzenesulfonamide in Biological Assays
Welcome to the technical support center for 2-Amino-N-phenyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges encountered when working with this compound in biological assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of 2-Amino-N-phenyl-benzenesulfonamide into your experimental workflows.
Understanding the Challenge: The Physicochemical Profile of 2-Amino-N-phenyl-benzenesulfonamide
2-Amino-N-phenyl-benzenesulfonamide (CAS Number: 27332-20-3, Molecular Formula: C₁₂H₁₂N₂O₂S, Molecular Weight: 248.30 g/mol ) is a sulfonamide-containing compound.[1] Like many aromatic sulfonamides, it is anticipated to have limited aqueous solubility, a critical factor that can significantly impact the accuracy and reproducibility of biological assay results. The inherent hydrophobicity of the phenyl and benzenesulfonamide moieties contributes to its poor dissolution in aqueous buffers commonly used in biological research.
Frequently Asked Questions (FAQs)
Q1: My 2-Amino-N-phenyl-benzenesulfonamide is precipitating out of my aqueous assay buffer. What is the most likely cause?
A1: Precipitation of 2-Amino-N-phenyl-benzenesulfonamide in aqueous buffers is most commonly due to its low intrinsic water solubility. This issue is often exacerbated by a phenomenon known as "solvent-shifting" or "crashing out." This occurs when a concentrated stock solution of the compound, typically prepared in a water-miscible organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer. The rapid change in the solvent environment from organic to aqueous dramatically decreases the compound's solubility, leading to the formation of a precipitate.[10][11][12]
Q2: How can I visually confirm if my compound has precipitated?
A2: Visual inspection is the first step. Look for cloudiness, turbidity, or visible particles in your assay wells or tubes after adding the compound. For a more sensitive assessment, especially in microplates, you can measure light scattering using a plate reader equipped with a nephelometry or absorbance module at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in signal compared to a vehicle control indicates the presence of insoluble particles.[13]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.[14][15][16][17] However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay endpoint.
Q4: Can the solubilization method itself interfere with my assay?
A4: Yes, this is a critical consideration.
-
Co-solvents like DMSO can directly affect enzyme activity and cell viability.[18][19]
-
pH adjustments can alter the activity of your target protein or affect cell health.
-
Cyclodextrins are generally considered biocompatible but can sometimes interact with assay components or cell membranes at high concentrations.
It is imperative to run appropriate controls, including a vehicle control (the final concentration of the solubilizing agent without the compound) and a positive control (a known active compound with good solubility), to assess any potential interference.
Troubleshooting Guides
This section provides a systematic approach to resolving solubility issues with 2-Amino-N-phenyl-benzenesulfonamide.
Guide 1: Optimizing Stock Solution and Dilution Technique
Problem: Compound precipitates immediately upon dilution into the aqueous buffer.
Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Steps & Explanations:
-
Ensure Complete Dissolution of Stock: Visually inspect your stock solution to confirm that the compound is fully dissolved. If particulates are present, gentle warming (to 37°C) or brief sonication can aid dissolution. However, be mindful of the compound's stability under these conditions.
-
Optimize Dilution: Avoid adding a small volume of concentrated stock directly into a large volume of aqueous buffer. Instead, add the stock solution drop-wise to the vigorously vortexing buffer. This gradual introduction allows for better mixing and can prevent localized high concentrations that lead to precipitation.[11]
-
Lower Stock Concentration: If precipitation persists, try preparing a less concentrated stock solution. This will necessitate adding a larger volume to your assay, so ensure the final solvent concentration remains within an acceptable range for your experiment.
Guide 2: Co-Solvent and pH Adjustment Strategies
Problem: The compound has very low aqueous solubility even with optimized dilution.
Workflow:
Caption: Workflow for co-solvent and pH adjustment.
Detailed Steps & Explanations:
-
pH Modification: Since 2-Amino-N-phenyl-benzenesulfonamide contains an acidic sulfonamide group and a basic amino group, its solubility is pH-dependent.[2] By adjusting the pH of the assay buffer, you can shift the equilibrium towards the more soluble ionized form. For the sulfonamide group, increasing the pH above its pKa will deprotonate it, increasing its negative charge and aqueous solubility. Conversely, lowering the pH below the pKa of the amino group will protonate it, increasing its positive charge and solubility. A pH titration experiment is recommended to find the optimal pH for solubility that is also compatible with your assay system.
-
Co-solvents: If pH adjustment is not feasible or sufficient, incorporating a small percentage of a water-miscible organic co-solvent into your final assay buffer can increase the solubility of hydrophobic compounds.[20] Common co-solvents include ethanol and polyethylene glycol 400 (PEG-400). Start with low concentrations (e.g., 1-5%) and determine the maximum concentration that does not adversely affect your assay.
Table 1: Common Co-solvents for Biological Assays
| Co-Solvent | Typical Starting Concentration | Maximum Recommended Concentration | Considerations |
| Ethanol | 1% (v/v) | 5% (v/v) | Can affect enzyme activity and cell viability at higher concentrations. |
| PEG-400 | 1% (v/v) | 10% (v/v) | Generally well-tolerated by many cell lines. |
| Propylene Glycol | 1% (v/v) | 5% (v/v) | Similar properties to ethanol. |
Guide 3: Cyclodextrin-Based Formulations
Problem: Co-solvents and pH adjustments are ineffective or interfere with the assay.
Workflow:
Caption: Workflow for using cyclodextrins.
Detailed Steps & Explanations:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 2-Amino-N-phenyl-benzenesulfonamide, forming a water-soluble inclusion complex.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple and effective method for preparing a cyclodextrin inclusion complex at a laboratory scale.[21][22][23]
Materials:
-
2-Amino-N-phenyl-benzenesulfonamide
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol (50% in deionized water)
-
Mortar and pestle
-
Spatula
-
Desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of 2-Amino-N-phenyl-benzenesulfonamide to HP-β-CD. A 1:1 molar ratio is a good starting point.
-
Cyclodextrin Slurry: Weigh the required amount of HP-β-CD and place it in a mortar. Add a small amount of 50% ethanol dropwise while triturating with the pestle to form a uniform, slurry-like consistency.
-
Drug Incorporation: Weigh the corresponding amount of 2-Amino-N-phenyl-benzenesulfonamide and slowly add it to the HP-β-CD slurry.
-
Kneading: Continue to triturate the mixture vigorously for at least 30-60 minutes. The mixture should maintain a paste-like consistency. Add more 50% ethanol if it becomes too dry.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and air-dry at room temperature for 24 hours. For more efficient drying, a vacuum oven at 40°C can be used.
-
Pulverization and Storage: Once completely dry, pulverize the solid complex into a fine powder using the mortar and pestle. Pass the powder through a fine-mesh sieve (e.g., #80 mesh) to ensure uniformity. Store the final product in a desiccator over a desiccant.
-
Solubility Testing: Prepare a stock solution of the inclusion complex in your desired aqueous buffer and assess its solubility compared to the uncomplexed drug.
Protocol 2: Assessing Compound Aggregation using Dynamic Light Scattering (DLS)
This protocol provides a method to determine if the observed precipitation is due to the formation of aggregates.
Materials:
-
Stock solution of 2-Amino-N-phenyl-benzenesulfonamide in DMSO
-
Assay buffer
-
DLS instrument and compatible cuvettes
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the 2-Amino-N-phenyl-benzenesulfonamide stock solution in the assay buffer, covering the concentration range used in your experiment. Also, prepare a vehicle control (DMSO in buffer at the highest concentration used).
-
Equilibration: Allow the samples to equilibrate at the assay temperature for a set period (e.g., 30 minutes).
-
DLS Measurement: Transfer the samples to the appropriate cuvettes and perform DLS measurements according to the instrument's instructions.
-
Data Analysis: Analyze the size distribution data. The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) is indicative of aggregation. The polydispersity index (PDI) will also provide information on the heterogeneity of the particle sizes in the solution.
References
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- Cysewski, P., Jeliński, T., & Przybyłek, M. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682.
- Martínez, F., & Gómez, A. (2002). Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion. Physics and Chemistry of Liquids, 40(4), 411-420.
- Srinivas, L., & Sridhar, B. K. (2014). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 4(1), 18-26.
- Sumner, A. D., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6347-6358.
- Sumner, A. D., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
- Cysewski, P., Przybyłek, M., & Jeliński, T. (2024). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 54(1), 25-36.
- Sumner, A. D., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6347-6358.
- de Oliveira, D. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(1), 1-8.
- Patel, J. K., & Patel, M. M. (2011). Formulation and evaluation of cyclodextrin inclusion complex tablets of water insoluble drug-glimipiride. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4), 1634-1642.
- Sharma, N., & Nanjan, M. J. (2022). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 12(1), 1-9.
- Sinko, P. J. (Ed.). (2011). Martin's physical pharmacy and pharmaceutical sciences. Lippincott Williams & Wilkins.
- El-Hafidi, N., et al. (2021). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
- Sumner, A. D., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6347-6358.
- Sumner, A. D., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6347-6358.
- BenchChem. (2025).
- ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... [Image attached to a publication].
- Illumina, Inc. (2025). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Illumina, Inc.
- Patel, J. R., & Patel, P. R. (2014). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 3(6), 443-450.
- Al-Otaibi, W. A., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(1), 1.
- van der Merwe, D. (2021). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... [Image attached to a publication].
- Sumner, A. D., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. The University of Manchester.
- BenchChem. (2025). Troubleshooting Evandamine Precipitation in Media: A Technical Support Guide. BenchChem.
- BenchChem. (2025).
- Park, J. Y., & Lee, S. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155.
- BMG LABTECH. (n.d.).
- Luikham, S., et al. (2021). In vitro solubilization of antibiotic drug sulfamethazine: An investigation on drug–micelle aggregate formation by spectroscopic and scattering techniques. Journal of Molecular Liquids, 343, 117621.
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Bhusnure, O. (2021, August 1). Learn simple trick to change pH of dissolution medium while dissolution run is in progress [Video]. YouTube. [Link]
- Sumner, A. D., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv.
- ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series... [Image attached to a publication].
- Tacic, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(33), 44491-44505.
- Adamska, E., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13217.
- Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Biology, 84, e273326.
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PubChem. (n.d.). Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. Retrieved from [Link]
- Adamska, E., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7217.
- Tade, R. S., & Patil, S. B. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences, 6(2), 2447-2450.
- Al-Bayati, F. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico, 1(1).
- Taha, M., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. RSC Advances, 11(52), 32949-32960.
- Lopez, F. L., et al. (2021). Amorphous Solid Dispersions and the Contribution of Nanoparticles to In Vitro Dissolution and In Vivo Testing: Niclosamide as a Case Study. Pharmaceutics, 13(9), 1369.
- Tighineanu, E. (2010). Antimicrobial sulfonamide drugs. Infections and Drug Resistance, 3, 135-141.
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Technical Support Center: Refining Purification Protocols for 2-Amino-N-phenyl-benzenesulfonamide
Welcome to the technical support center for the purification of 2-Amino-N-phenyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for refining the purification of this important sulfonamide intermediate.
Introduction
2-Amino-N-phenyl-benzenesulfonamide is a key building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents. Achieving high purity of this compound is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide offers practical, field-proven insights into common purification challenges and provides robust protocols to address them.
Frequently Asked Questions (FAQs)
Q1: My crude 2-Amino-N-phenyl-benzenesulfonamide is a dark, oily substance. What is the likely cause and how can I purify it?
A1: The appearance of a dark oil suggests the presence of colored impurities, which are common in the synthesis of aromatic amines due to oxidation or side reactions.[1] Purification can typically be achieved by recrystallization or column chromatography. For colored impurities, adding activated charcoal during recrystallization can be effective.[2]
Q2: I'm experiencing very low yields after recrystallization. What are the common reasons for this?
A2: Low recovery during recrystallization is a frequent issue. The most common causes are using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor, or premature crystallization during hot filtration.[2][3] To improve your yield, use the minimum amount of hot solvent necessary for dissolution and ensure your filtration apparatus is pre-heated.[2]
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This often happens if the melting point of your compound is lower than the boiling point of the solvent or if there's a high concentration of impurities.[3] To address this, you can try adding a small amount of a "good" solvent to redissolve the oil and then cool the solution more slowly. Alternatively, switching to a different solvent system with a lower boiling point may be necessary.[3]
Q4: How can I monitor the purity of my 2-Amino-N-phenyl-benzenesulfonamide during the purification process?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of your purification.[4] By spotting the crude material, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of your desired compound from impurities. High-Performance Liquid Chromatography (HPLC) is another powerful analytical tool for assessing the final purity of your product.
Troubleshooting Purification Challenges
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during the purification of 2-Amino-N-phenyl-benzenesulfonamide.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling | - Solution is not saturated (too much solvent used).- The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and cool again.- Try adding a co-solvent in which the compound is less soluble (an "anti-solvent").- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.[3] |
| Crystals are colored or appear impure | - Presence of colored impurities.- Co-precipitation of impurities due to rapid cooling. | - Add a small amount of activated charcoal to the hot solution before filtration.[2]- Ensure slow cooling to allow for selective crystallization.[3] |
| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- The product is more soluble than anticipated in the cold solvent. | - Use the minimum amount of hot solvent for dissolution.- Preheat the filtration apparatus.[2]- Ensure the solution is thoroughly cooled in an ice bath before filtration.[5] |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the desired compound from impurities | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the solvent system using TLC. A common starting point for sulfonamides is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6][7]- Reduce the amount of crude material loaded onto the column. |
| Compound is not eluting from the column | - Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Streaking or tailing of the spot on TLC of collected fractions | - The compound is interacting too strongly with the stationary phase.- The compound may be acidic or basic. | - Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for a basic compound or acetic acid for an acidic compound. |
Experimental Protocols
The following are generalized protocols for the purification of 2-Amino-N-phenyl-benzenesulfonamide. These should be considered as starting points and may require optimization based on the specific impurities present in your crude material.
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a common starting point for the recrystallization of many sulfonamides.[5]
Materials:
-
Crude 2-Amino-N-phenyl-benzenesulfonamide
-
Ethanol (95%)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude 2-Amino-N-phenyl-benzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid. Heat the mixture gently on a hot plate.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.[2]
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying larger quantities of material.[6][7]
Materials:
-
Crude 2-Amino-N-phenyl-benzenesulfonamide
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexanes and ethyl acetate)
-
Flash chromatography column and system
-
Test tubes or fraction collector
Procedure:
-
TLC Analysis: Determine an appropriate mobile phase using TLC. Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.3.[7] A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude 2-Amino-N-phenyl-benzenesulfonamide in a minimal amount of the mobile phase or a slightly more polar solvent. Load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Amino-N-phenyl-benzenesulfonamide.
Visualizations
Troubleshooting Workflow for Low Recrystallization Yield
Caption: A flowchart for troubleshooting low yields in recrystallization.
General Purification Workflow
Caption: General workflow for the purification of 2-Amino-N-phenyl-benzenesulfonamide.
References
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
Tanaka, Y., & Tanaka, Y. (1968). [Infrared absorption spectra of organic sulfur compounds. IV. Studies on characteristic absorption bands of o-, m-, and p-substituted benzenesulfonamide derivatives]. Yakugaku Zasshi, 88(6), 695–698. [Link]
-
Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448–450. [Link]
-
MDPI. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Foods, 13(17), 2634. [Link]
-
Li, Y., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 64(15), 11375–11388. [Link]
-
Klein, H. R., & Mader, W. J. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences, 60(3), 448–450. [Link]
-
MDPI. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Foods, 13(17), 2634. [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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National Institute of Standards and Technology. Benzenesulfonamide. [Link]
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PubChem. Benzenesulfonamide. [Link]
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Tanaka, Y., & Tanaka, Y. (1965). INFRARED ABSORPTION SPECTRA OF ORGANIC SULFUR COMPOUNDS. I. STUDIES ON S-N STRETCHING BANDS OF BENZENESULFONAMIDE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 13(4), 399-405. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27295-27311. [Link]
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Supporting Information. [Link]
-
Krishgen Biosystems. General Methods for Flash Chromatography Using Disposable Columns. [Link]
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Wang, G. T., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463–467. [Link]
- Google Patents. Synthetic method of p-aminobenzenesulfonamide.
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YouTube. (2021, March 2). Crystallization of Sulfanilamide. [Link]
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National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. PubChem. [Link]
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Anderson, N. G. (2008). General methods for flash chromatography using disposable columns. Organic Process Research & Development, 12(6), 1076–1084. [Link]
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ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... [Link]
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PubChem. Benzenesulfonanilide. [Link]
- Google Patents. Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.
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SpectraBase. benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- Optional[1H NMR] - Spectrum. [Link]
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"Minimizing byproduct formation in sulfonamide synthesis"
A Guide to Minimizing Byproduct Formation
Welcome to the technical support center for sulfonamide synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice to address common challenges encountered during the synthesis of sulfonamides, particularly from sulfonyl chlorides and amines. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected, and I'm isolating a significant amount of sulfonic acid. What is happening and how can I prevent it?
A1: The likely culprit is the hydrolysis of your sulfonyl chloride starting material.
Causality: Sulfonyl chlorides are highly reactive electrophiles. In the presence of nucleophiles, such as water, they can readily undergo hydrolysis to form the corresponding sulfonic acid.[1] This is a common issue, as even trace amounts of moisture in your reaction setup, solvents, or reagents can lead to this unwanted side reaction. The sulfonic acid byproduct is unreactive towards the amine, thus reducing the overall yield of the desired sulfonamide.
Troubleshooting & Mitigation Strategies:
-
Moisture Control: The most critical step is to ensure anhydrous (dry) conditions.
-
Glassware: Dry all glassware in an oven (e.g., at 120 °C) for several hours and allow it to cool in a desiccator before use.
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried using appropriate drying agents and distilled under an inert atmosphere.
-
Reagents: Ensure your amine and base are free of water.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2]
-
-
Solvent Choice: Select a non-polar, aprotic solvent that is inert to the reaction conditions. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[2]
-
Order of Addition: Add the sulfonyl chloride slowly to the solution of the amine and base. This ensures that the amine has the immediate opportunity to react with the sulfonyl chloride, outcompeting any trace water molecules.
Experimental Protocol: Standard Anhydrous Sulfonamide Synthesis
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.2-1.5 equivalents) in anhydrous dichloromethane.
-
Inerting: Purge the system with dry nitrogen for 10-15 minutes.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).
-
Workup: Upon completion, quench the reaction with water or a dilute acid solution and proceed with standard extraction and purification procedures.
Diagram: Hydrolysis of Sulfonyl Chloride
Caption: Reaction pathway showing desired mono-sulfonylation and unwanted di-sulfonylation.
Q3: My starting material contains both an amine and a group that can be converted to a sulfonyl chloride (e.g., a sulfonic acid). I am observing the formation of a polymeric substance. How can I prevent this?
A3: This is due to intermolecular reactions between your bifunctional molecules, leading to polymerization. The solution is to protect the amine group before forming the sulfonyl chloride.
Causality: When a molecule contains both a nucleophilic amine and an electrophilic sulfonyl chloride (or its precursor), a self-reaction can occur. The amine of one molecule can react with the sulfonyl chloride of another, forming a sulfonamide bond. This new, larger molecule still has a reactive amine at one end and a sulfonyl chloride at the other, allowing the process to repeat and form a polymer. [3] Troubleshooting & Mitigation Strategy:
-
Amine Protection: The most effective strategy is to "cap" or protect the amine group with a protecting group before generating the sulfonyl chloride. [3]This temporarily renders the amine non-nucleophilic, preventing it from reacting. After the sulfonamide is formed with another desired amine, the protecting group can be removed.
Experimental Workflow: Amine Protection Strategy
Caption: Workflow for sulfonamide synthesis with a bifunctional starting material using amine protection.
References
- Tacic, A., et al. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society.
- Wallace, O. B. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
- Liu, X., et al. (2024).
- Barrett, A. G. M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9578–9582.
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Stability of 2-Amino-N-phenyl-benzenesulfonamide in Solution
Welcome to the technical support center for 2-Amino-N-phenyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution. The following information is structured in a question-and-answer format to directly address common challenges encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues related to the stability of 2-Amino-N-phenyl-benzenesulfonamide in solution.
Question 1: My solution of 2-Amino-N-phenyl-benzenesulfonamide is developing a yellow or brown color over time. What is causing this and how can I prevent it?
Answer:
The discoloration of your solution is likely due to the oxidative degradation of the aromatic amine moiety of the 2-Amino-N-phenyl-benzenesulfonamide molecule. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metal ions. This process often leads to the formation of colored degradation products.
Troubleshooting Steps:
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Deoxygenate Your Solvents: Before preparing your solution, sparge your solvent with an inert gas such as nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
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Work Under an Inert Atmosphere: If possible, prepare and handle your solutions in a glove box or under a blanket of inert gas.
-
Protect from Light: Store your solutions in amber-colored vials or wrap your containers in aluminum foil to protect them from light, as photodegradation can accelerate oxidative processes.
-
Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Use high-performance liquid chromatography (HPLC) grade or equivalent high-purity solvents.
-
Consider Antioxidants: The addition of a small amount of an antioxidant can be effective. For sulfonamide-containing solutions, antioxidants like sodium metabisulfite or thiourea have been shown to be effective in preventing photodegradation[1]. For aromatic amines, hindered phenols such as butylated hydroxytoluene (BHT) can be considered. The optimal concentration of the antioxidant should be determined experimentally, typically in the range of 0.01% to 0.1% (w/v).
-
Chelating Agents: If metal ion catalysis is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) can sequester metal ions and inhibit oxidation[1].
Question 2: I am observing a decrease in the concentration of 2-Amino-N-phenyl-benzenesulfonamide in my aqueous solution over time, as measured by HPLC. What could be the reason?
Answer:
A decrease in the concentration of 2-Amino-N-phenyl-benzenesulfonamide in an aqueous solution can be attributed to several factors, including hydrolysis, photodegradation, or adsorption to the container surface. While sulfonamides are generally resistant to hydrolysis, the stability can be pH-dependent.
Troubleshooting Steps:
-
pH Control: The stability of sulfonamides can be influenced by the pH of the solution. It is crucial to buffer your solution to a pH where the compound exhibits maximum stability. Generally, sulfonamides are more stable in neutral to slightly alkaline conditions. To determine the optimal pH, a stability study across a range of pH values (e.g., pH 3, 5, 7, 9) is recommended.
-
Photostability: As mentioned previously, photodegradation can be a significant factor. Ensure your solutions are protected from light during storage and handling.
-
Container Compatibility: Adsorption of the compound onto the surface of the storage container can lead to an apparent decrease in concentration. This is more common with plastic containers. It is advisable to use glass vials for storage. If plasticware must be used, a preliminary study to assess potential adsorption is recommended.
-
Temperature Control: Store your solutions at the lowest practical temperature to slow down degradation kinetics. Refrigeration (2-8 °C) is generally recommended. For long-term storage, freezing (-20 °C or lower) may be an option, but the freeze-thaw stability of the compound should be evaluated.
Question 3: How can I perform a forced degradation study to understand the stability of 2-Amino-N-phenyl-benzenesulfonamide?
Answer:
A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing a stability-indicating analytical method. According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should include exposure to hydrolytic, oxidative, photolytic, and thermal stress[2][3][4][5].
Experimental Protocols for Forced Degradation Studies:
General Instructions:
-
Prepare a stock solution of 2-Amino-N-phenyl-benzenesulfonamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
For each stress condition, a control sample (protected from the stress condition) should be analyzed concurrently.
-
The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation[2][4].
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. 2. Incubate the solution at 60 °C. 3. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). 4. Neutralize the aliquots with an equivalent amount of 0.1 N NaOH before HPLC analysis. |
| Base Hydrolysis | 1. Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. 2. Incubate the solution at 60 °C. 3. Withdraw aliquots at various time points. 4. Neutralize the aliquots with an equivalent amount of 0.1 N HCl before HPLC analysis. |
| Oxidative Degradation | 1. Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. 2. Keep the solution at room temperature. 3. Withdraw aliquots at various time points. 4. Analyze directly by HPLC. |
| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven at 70 °C. 2. Withdraw samples at various time points (e.g., 1, 3, 7 days). 3. Prepare solutions of the stressed solid for HPLC analysis. |
| Photodegradation | 1. Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[6][7][8][9]. 2. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample. 3. Analyze the samples after the exposure period. |
Section 2: Analytical Methodology
Question 4: What is a suitable analytical method to monitor the stability of 2-Amino-N-phenyl-benzenesulfonamide and its degradation products?
Answer:
A stability-indicating high-performance liquid chromatography (HPLC) method is the most appropriate technique for this purpose. A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for the accurate quantification of the API's purity and the detection of any impurities.
Recommended HPLC Method Parameters (Starting Point):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar or non-polar degradation products.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 254 nm or determined by UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Injection Volume: 10 µL.
Method Validation:
Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
Identification of Degradation Products:
For the structural elucidation of unknown degradation products observed in the forced degradation studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. By obtaining the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products, their structures can be proposed[10][11][12][13].
Section 3: Visualization of Concepts
Degradation Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing instability issues with 2-Amino-N-phenyl-benzenesulfonamide solutions.
Potential Degradation Pathways
Caption: Potential degradation pathways for 2-Amino-N-phenyl-benzenesulfonamide under various stress conditions.
References
- Ahmad, T., & Ahmad, I. (1983). The effect of antioxidants on the photolysis of aqueous sulfacetamide and sulfanilamide solutions. Polish Journal of Pharmacology and Pharmacy, 35(1), 69-75.
- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- SOP for Forced Degradation Study. (2023).
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency.
- RD Labor
- Drug Photostability Testing with ICH Q1B. AZoM.
- ICH Q1B Photostability Testing - Everything You Need to Know! (2024). YouTube.
- Forced Degradation Study as per ICH Guidelines: Wh
- Development of forced degradation and stability indicating studies of drugs—A review.
- Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxid
- Managing Excipient Interactions. (2019). Pharmaceutical Technology.
- Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxid
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014).
- Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed.
- Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. PubMed Central.
- A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. (2020).
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon.
- Excipients. Pharmlabs.
- Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed.
- Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace.
- Determination of Linear Alkylbenzenesulfonates and Their Degradation Products in Soils by Liquid Chromatography-Electrospray-Ion Trap Multiple-Stage Mass Spectrometry.
- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011. Thermo Fisher Scientific.
- N-{2-[(PHENYLSULFONYL)AMINO]PHENYL}BENZENESULFONAMIDE AldrichCPR. Sigma-Aldrich.
- Separation of Benzenesulfonamide, 5-amino-2-methyl-N-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explan
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
- Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. MDPI.
- (PDF) LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation pathway and establishment of a quantitative analytical assay method. (2020).
- 2-Amino-N-phenyl-benzenesulfonamide | CAS 27332-20-3. SCBT.
- Kinetics of the Chemical Hydrolysis and 3D-QSAR Study of 5-Substituted Benzenesulfonylurea Compounds. 高等学校化学学报.
- Oxidative damage to fibronectin. II. The effect of H2O2 and the hydroxyl radical. PubMed.
- Effect of hydrolysis time on the determination of amino acids in samples of soybean products with ion-exchange chromatography or precolumn derivatization with phenyl isothiocyan
- Compositions and methods for the prevention of oxidative degradation of proteins.
- Kinetics of the racemization of amino acids at 225–275 C using a real-time monitoring method of hydrothermal reactions.
Sources
- 1. The effect of antioxidants on the photolysis of aqueous sulfacetamide and sulfanilamide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. rdlaboratories.com [rdlaboratories.com]
- 9. azom.com [azom.com]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in 2-Amino-N-phenyl-benzenesulfonamide Bioassays
Welcome to the technical support center for researchers utilizing 2-Amino-N-phenyl-benzenesulfonamide and its derivatives in bioassays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve consistent and reliable experimental outcomes. Our approach is grounded in scientific principles and extensive field experience to help you navigate the complexities of your research.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary applications of 2-Amino-N-phenyl-benzenesulfonamide in bioassays?
A1: 2-Amino-N-phenyl-benzenesulfonamide belongs to the sulfonamide class of compounds, which are known for a wide range of biological activities.[1] Consequently, this compound and its derivatives are frequently screened in various bioassays, including:
-
Antimicrobial Assays: Testing for efficacy against bacterial and fungal strains. Sulfonamides historically have been used as antimicrobial agents.[1][2]
-
Antiviral Assays: Particularly in the context of HIV-1 research, where benzenesulfonamide derivatives have been investigated as capsid inhibitors.[3][4]
-
Anticancer Assays: Screening for cytotoxic effects against various cancer cell lines, often targeting enzymes like carbonic anhydrase.[5]
-
Enzyme Inhibition Assays: Assessing the inhibitory activity against specific enzymes, a common application for discovering novel therapeutic agents.
Understanding the specific context of your bioassay is the first step in effective troubleshooting.
Q2: What are the key physicochemical properties of 2-Amino-N-phenyl-benzenesulfonamide that might affect bioassay results?
A2: The chemical structure of 2-Amino-N-phenyl-benzenesulfonamide (CAS 27332-20-3) imparts properties that can influence its behavior in aqueous assay environments.[6] Key properties include:
-
Molecular Formula: C₁₂H₁₂N₂O₂S[6]
-
Molecular Weight: 248.30 g/mol [6]
-
Stability: The stability of the compound under your specific assay conditions (pH, temperature, light exposure) should be considered. Degradation can lead to a loss of activity and inconsistent results.
Q3: I am observing a high degree of variability between replicate wells in my 96-well plate assay. What are the likely causes?
A3: High variability between replicates is a common issue in plate-based bioassays and can stem from several factors:[7]
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Compound Precipitation: If the compound is not fully dissolved in the assay medium, it can lead to heterogeneous distribution in the wells. Visually inspect the wells for any signs of precipitation.
-
Cell Seeding Inconsistency: Uneven cell distribution across the plate will result in variable responses. Ensure your cell suspension is homogenous before and during seeding.
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or ensuring proper humidification during incubation.
-
Improper Mixing: Inadequate mixing of reagents within the wells can lead to localized concentration gradients.[7]
TROUBLESHOOTING GUIDES
Guide 1: Issue - Low or No Bioactivity Observed
You are testing 2-Amino-N-phenyl-benzenesulfonamide in an anti-cancer cell viability assay (e.g., MTT or CellTiter-Glo®) and observe minimal or no reduction in cell viability, even at high concentrations.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no bioactivity.
Detailed Steps & Explanations
-
Verify Compound Identity and Purity:
-
Action: Confirm the identity and purity of your 2-Amino-N-phenyl-benzenesulfonamide stock. If possible, use techniques like NMR or mass spectrometry.
-
Rationale: Impurities or degradation of the compound can significantly reduce its effective concentration and bioactivity. Some suppliers provide products for early discovery research without extensive analytical data, placing the onus of verification on the researcher.
-
-
Assess Compound Solubility:
-
Action: Prepare your highest test concentration in the assay medium and visually inspect for precipitation under a microscope. You can also perform a simple nephelometry test to quantify solubility.
-
Rationale: Undissolved compound will not be bioavailable to the cells or target enzyme, leading to an underestimation of its potency. The use of solvents like DMSO is common, but the final concentration of the organic solvent in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
-
Evaluate Compound Stability:
-
Action: Incubate the compound in the assay medium for the duration of the experiment. At various time points, analyze the sample by HPLC to check for degradation.
-
Rationale: The compound may be unstable at the assay's pH or temperature, or it may be metabolized by the cells into an inactive form.
-
-
Review Assay Protocol:
-
Action: Double-check all steps of your assay protocol, including reagent preparation, incubation times, and measurement parameters.[7]
-
Rationale: Simple errors in the protocol, such as using the wrong wavelength for absorbance reading or incorrect reagent concentrations, can lead to failed experiments.
-
-
Check Positive Control:
-
Action: Ensure that a known active compound (positive control) for your assay is showing the expected activity.
-
Rationale: If the positive control is also inactive, it points to a systemic issue with the assay itself (e.g., unhealthy cells, faulty reagents) rather than a problem with your test compound.
-
Guide 2: Issue - Inconsistent IC₅₀/EC₅₀ Values Across Experiments
You have performed the bioassay on different days and are getting significantly different IC₅₀ or EC₅₀ values for 2-Amino-N-phenyl-benzenesulfonamide.
Data Presentation: Example of Inconsistent Results
| Experiment Date | Calculated IC₅₀ (µM) | Standard Deviation (µM) |
| 2026-01-15 | 15.2 | 2.1 |
| 2026-01-18 | 35.8 | 4.5 |
| 2026-01-21 | 22.5 | 3.3 |
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent IC₅₀/EC₅₀ values.
Detailed Steps & Explanations
-
Check Reagent Consistency:
-
Action: Use the same lot of reagents (e.g., media, serum, assay kits) for all related experiments. If you must use a new lot, perform a bridging study to ensure comparability.
-
Rationale: Lot-to-lot variability in biological reagents like fetal bovine serum can significantly impact cell growth and drug sensitivity.
-
-
Standardize Cell Culture:
-
Action: Ensure that cell passage number, confluency at the time of seeding, and overall cell health are consistent between experiments.
-
Rationale: Cells at different passage numbers or growth phases can exhibit different sensitivities to chemical compounds.
-
-
Ensure Strict Protocol Adherence:
-
Action: Follow a detailed, written standard operating procedure (SOP) for the assay. Pay close attention to incubation times, temperatures, and reagent addition steps.
-
Rationale: Minor deviations in the protocol can introduce significant variability.
-
-
Verify Instrument Performance:
-
Action: Regularly calibrate and perform quality control checks on all instruments used in the assay (e.g., plate readers, pipettes).
-
Rationale: Instrument drift or malfunction can lead to systematic errors in measurements.
-
-
Standardize Data Analysis:
-
Action: Use a consistent method for data normalization and curve fitting to determine IC₅₀/EC₅₀ values.
-
Rationale: Different curve-fitting algorithms can yield different results from the same dataset.
-
Experimental Protocols
Protocol 1: Stock Solution Preparation for 2-Amino-N-phenyl-benzenesulfonamide
-
Weighing: Accurately weigh out the desired amount of 2-Amino-N-phenyl-benzenesulfonamide powder using a calibrated analytical balance.
-
Dissolution: Add a small volume of 100% DMSO to the powder. Vortex thoroughly until the solid is completely dissolved.
-
Dilution: Bring the solution to the final desired stock concentration (e.g., 10 mM) with 100% DMSO.
-
Storage: Aliquot the stock solution into small, single-use vials and store at -20°C or -80°C, protected from light.
-
Quality Control: Before use in an assay, thaw an aliquot and visually inspect for any signs of precipitation.
Protocol 2: General Cell-Based Viability Assay (96-Well Format)
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the desired density in complete growth medium and seed 100 µL into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the 2-Amino-N-phenyl-benzenesulfonamide stock solution in the appropriate assay medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Treatment: Remove the seeding medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same percentage of DMSO) and positive control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT, resazurin, or a luciferase-based reagent) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a compatible plate reader at the appropriate wavelength(s) or luminescence setting.
References
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2020). Journal of Medicinal Chemistry.
- Troubleshooting. (n.d.). BioAssay Systems.
- Serum sulfonamide concentration after oral administration: comparison of results of chemical assay with two bioassay techniques. (1972). Antimicrobial Agents and Chemotherapy.
- Serum Sulfonamide Concentration After Oral Administration: Comparison of Results of Chemical Assay with Two Bioassay Techniques. (1972). Antimicrobial Agents and Chemotherapy.
- Pd(II)
- Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. (2017). Molecules.
- Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2020). Journal of Medicinal Chemistry.
- Serum Sulfonamide Concentration After Oral Administration: Comparison of Results of Chemical Assay with Two Bioassay Techniques. (1972). Antimicrobial Agents and Chemotherapy.
- 2-Amino-N-phenyl-benzenesulfonamide. (n.d.). Santa Cruz Biotechnology.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances.
- N-{2-[(PHENYLSULFONYL)AMINO]PHENYL}BENZENESULFONAMIDE. (n.d.). Sigma-Aldrich.
- Sulfonamide resistance: mechanisms and trends. (2000).
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science.
- Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. (n.d.). PubChem.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Journal of Pharmaceutical Analysis.
- 2-Aminobenzenesulfonamide. (n.d.). PubChem.
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Technical Support Center: Optimization of Molecular Docking for Benzenesulfonamide Derivatives
Welcome to the technical support center for molecular docking of benzenesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of accurately predicting the binding modes of this important class of molecules. Benzenesulfonamides are prevalent in medicinal chemistry, acting as inhibitors for a wide range of targets, most notably carbonic anhydrases.[1] However, their unique chemical properties, including a flexible and highly polar sulfonamide group, necessitate careful consideration of docking parameters for reliable in silico predictions.
This guide provides a combination of frequently asked questions (FAQs) for quick problem-solving and in-depth troubleshooting guides for more complex experimental issues. Our focus is on the "why" behind the "how," ensuring you not only follow a protocol but also understand the scientific rationale to adapt and troubleshoot your own unique research challenges.
Frequently Asked Questions (FAQs)
Here we address common issues encountered when docking benzenesulfonamide derivatives.
Q1: My docking poses for benzenesulfonamide ligands are inconsistent and have high RMSD values when compared to a known crystal structure. What is the first thing I should check?
A1: The first and most critical parameter to verify is the protonation state of the sulfonamide nitrogen. The sulfonamide group (R-SO₂-NH-R') has an acidic proton on the nitrogen, and its pKa can vary significantly based on the surrounding chemical environment.[2] At physiological pH (around 7.4), this group can exist in either a neutral or an anionic (deprotonated) state. This choice dramatically affects the hydrogen bonding and electrostatic interactions within the binding pocket.
-
Actionable Advice:
-
Use a pKa prediction tool (e.g., MarvinSketch, Epik) to estimate the pKa of your specific benzenesulfonamide derivatives.
-
If the predicted pKa is below the simulated pH, the sulfonamide should be deprotonated.
-
If you are unsure, it is advisable to perform docking runs with both the neutral and anionic forms of the ligand to see which one yields more favorable and consistent results. The pH of the experimental binding assay should guide your choice.[3]
-
Q2: The scoring function in my docking software ranks known active benzenesulfonamide inhibitors poorly. How can I improve the ranking?
A2: Scoring function performance is a well-known challenge in molecular docking, as no single function is perfect for all systems.[4] For benzenesulfonamides, which often form strong, directional hydrogen bonds and can interact with metal ions (like the zinc in carbonic anhydrase), some scoring functions may perform better than others.
-
Actionable Advice:
-
Consensus Docking: Do not rely on a single scoring function. If your software allows, re-score the docked poses with multiple different scoring functions. A ligand that consistently scores well across different functions is more likely to be a true binder.[4]
-
Force Field Choice: Ensure you are using an appropriate force field for small molecules. Widely used and reliable force fields include GAFF (General AMBER Force Field), CGenFF (CHARMM General Force Field), and MMFF94.[5]
-
Visual Inspection: Always visually inspect the top-ranked poses. Look for key interactions that are known to be important for binding to your target. For example, in carbonic anhydrase, a key interaction is the coordination of the sulfonamide group with the active site zinc ion.[6]
-
Q3: How should I handle the flexibility of the sulfonamide group during docking?
A3: The bond between the sulfur and the nitrogen atom in the sulfonamide group allows for significant rotational freedom. This flexibility needs to be adequately sampled during the docking simulation to find the optimal binding conformation.
-
Actionable Advice:
-
Increase Conformational Sampling: Most docking programs have parameters to control the thoroughness of the conformational search. In AutoDock Vina, this is the exhaustiveness parameter; increasing it from the default of 8 can lead to more consistent results.[7]
-
Use Flexible Ligand Docking: Ensure that your docking protocol treats the ligand as flexible. Modern docking software does this by default, but it's a crucial setting to confirm.
-
Consider Induced Fit Docking (IFD): If you suspect the protein binding pocket undergoes conformational changes to accommodate the ligand, a standard rigid receptor docking might fail. IFD protocols, available in software like Schrödinger's Glide, allow for flexibility in both the ligand and key receptor side chains in the binding site.[2][8]
-
Troubleshooting Guides
This section provides detailed, step-by-step protocols for overcoming more challenging issues.
Guide 1: Validating Your Docking Protocol for a New Benzenesulfonamide Series
Problem: You are starting a new project with a novel protein target and a series of benzenesulfonamide inhibitors. You need to establish a reliable docking protocol before proceeding with virtual screening.
Principle: A docking protocol is only predictive if it can reproduce experimental data. The gold standard for validation is to demonstrate that your protocol can accurately recreate the binding mode of a co-crystallized ligand in the protein's active site.[9]
-
Obtain a High-Quality Crystal Structure:
-
Download the PDB file of your target protein co-crystallized with a benzenesulfonamide-based ligand. Ensure the structure has a good resolution (ideally < 2.5 Å).
-
-
Prepare the Protein and Ligand:
-
Separate the protein, ligand, and any crystallographic water molecules into separate files.
-
Protein Preparation: Add hydrogen atoms, assign correct protonation states for titratable residues (His, Asp, Glu), and perform a constrained energy minimization to relieve any steric clashes.
-
Ligand Preparation: Extract the co-crystallized ligand. Generate a new 3D conformation and assign partial charges using a suitable force field (e.g., MMFF94 or AMBER). It is crucial to use the same charge model for your subsequent screening library.
-
-
Define the Binding Site:
-
Define the docking grid box around the position of the co-crystallized ligand. Ensure the box is large enough to allow for rotational and translational freedom of the ligand (e.g., a 20x20x20 Å box is a good starting point).
-
-
Perform Re-Docking:
-
Dock the prepared ligand back into the prepared protein using your chosen software and parameters.
-
-
Analyze the Results:
-
Calculate RMSD: The primary metric for success is the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose.
-
Success Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation.[9]
-
Troubleshooting: If the RMSD is > 2.0 Å, revisit your parameters. Common culprits include incorrect protonation states, an inadequately sized grid box, or insufficient conformational sampling.
-
Caption: Workflow for validating a molecular docking protocol.
Guide 2: Selecting the Right Force Field and Scoring Function
Problem: Your docking results show poor correlation with experimental binding affinities (e.g., IC₅₀ or Kᵢ values).
Principle: The force field dictates the potential energy landscape of the system, while the scoring function estimates the binding free energy. A mismatch between the chosen methods and the specific chemical nature of benzenesulfonamides can lead to inaccurate predictions.
| Parameter | Recommendation | Rationale | Supporting Sources |
| Force Field | GAFF, CGenFF, MMFF94 | These are general-purpose force fields that are well-parameterized for a wide range of organic molecules, including those with sulfur and multiple rotatable bonds. | [5] |
| Scoring Function | Use a consensus approach. Start with the default for your software (e.g., Vina Score for AutoDock Vina, GlideScore for Glide) and then re-score with others. | No single scoring function is universally superior. A consensus approach mitigates the weaknesses of any individual function. Some functions may better capture the specific interactions of sulfonamides (e.g., H-bonding, metal coordination). | [4][10] |
| Docking Software | AutoDock Vina, Schrödinger Glide, MOE, GOLD | These are widely used and validated docking programs that have demonstrated success in docking sulfonamide-containing ligands. | [2][11] |
-
Initial Docking: Perform your docking experiment using your validated protocol and the default scoring function of your chosen software.
-
Pose Clustering: Cluster the resulting poses for each ligand based on RMSD to identify distinct binding modes.
-
Re-scoring: Take the top-ranked pose from the most populated cluster for each ligand and re-score it using different scoring functions. If your software doesn't have multiple scoring functions, you can use external tools.
-
Correlation Analysis: For each scoring function, plot the calculated scores against the experimental binding affinities (pIC₅₀ or pKᵢ).
-
Selection: Choose the scoring function that provides the best correlation (highest R²) for your specific dataset. This function is likely better suited for prioritizing compounds in your virtual screening campaign.
Caption: Decision process for optimizing scoring function performance.
References
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Sarpun, I. H., et al. (2021). Determination of Antibacterial Properties of Some Sulfonamide Compounds by Molecular Docking. DergiPark. Available at: [Link]
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Mizdal, C. R., et al. (2018). Molecular docking, and anti-biofilm activity of gold-complexed sulfonamides on Pseudomonas aeruginosa. Microbial Pathogenesis, 125, 393-400. Available at: [Link]
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Arshia, et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1673-1681. Available at: [Link]
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Jagtap, S. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]
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Kanagathara, N., et al. (2025). Structural and computational insights into a benzene sulfonamide derivative. Journal of Molecular Structure, 1330, 141347. Available at: [Link]
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Das, S., et al. (2021). DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. Available at: [Link]
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Ngo, S. T., et al. (2020). Improving Ligand-Ranking of AutoDock Vina by Changing the Empirical Parameters. ChemRxiv. Available at: [Link]
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Liu, H., et al. (2024). QSAR analysis and molecular docking studies of aryl sulfonamide derivatives as Mcl-1 inhibitors and the influence of structure and chirality on the inhibitory activity. Pure and Applied Chemistry. Available at: [Link]
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Sarojini, K., & Krishnan, H. (2012). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 22(3), 175-184. Available at: [Link]
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Paul, B. K., & Guchhait, N. (2017). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 2(7), 3894-3906. Available at: [Link]
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Mohamed, H. S., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Clinical Toxicology, 12(2). Available at: [Link]
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Firozian, F., et al. (2022). Design, synthesis, in vitro α-glucosidase inhibition, docking, and molecular dynamics of new phthalimide-benzenesulfonamide hybrids for targeting type 2 diabetes. Scientific Reports, 12(1), 10565. Available at: [Link]
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Egbujor, M. C., et al. (2025). Validation of the docking protocol. ResearchGate. Available at: [Link]
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(a) Docking scores of a panel of novel benzenesulfonamide compounds... (n.d.). ResearchGate. Available at: [Link]
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Grishina, M. A., & Potemkin, V. A. (2015). [Docking with combined use of a force field and a quantum-chemical method]. Biofizika, 60(2), 226-33. Available at: [Link]
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(PDF) Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. (2025). ResearchGate. Available at: [Link]
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Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Available at: [Link]
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Polgar, T., et al. (2015). Comparison of Performance of Docking, LIE, Metadynamics and QSAR in Predicting Binding Affinity of Benzenesulfonamides. Current Computer-Aided Drug Design, 11(1), 63-74. Available at: [Link]
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Grgić, T., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(14), 5557. Available at: [Link]
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Kumar, A., & Zhang, K. Y. (2016). Challenges in Docking: Mini Review. Journal of Scientific & Innovative Research, 5(4), 118-122. Available at: [Link]
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D'Annessa, I., et al. (2021). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). International Journal of Molecular Sciences, 22(19), 10729. Available at: [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry, 31(2), 455-61. Available at: [Link]
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Guler, O. O., et al. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential inhibitor of carbonic anhydrase I-II enzymes. Journal of Molecular Structure, 1270, 133934. Available at: [Link]
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Atanasova, M., et al. (2022). Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis. International Journal of Molecular Sciences, 23(21), 13531. Available at: [Link]
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Jain, A. N. (2007). Customizing Scoring Functions for Docking. Journal of Computer-Aided Molecular Design, 21(5), 281-307. Available at: [Link]
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What are the required parameters for Autodock Vina results for publication?. (2021). ResearchGate. Available at: [Link]
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The Force Field Frenzy: Choosing the Right One for Your Molecular Simulations. (2023). LinkedIn. Available at: [Link]
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Pinzi, L., & Rastelli, G. (2019). Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design. International Journal of Molecular Sciences, 20(18), 4584. Available at: [Link]
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Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives | Request PDF. (n.d.). ResearchGate. Available at: [Link]
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Li, H., & Weng, Z. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available at: [Link]
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How can I validate a docking protocol?. (2015). ResearchGate. Available at: [Link]
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Lee, T. S., et al. (2016). Force fields for small molecules. In Computational Drug Discovery and Design (pp. 3-23). Springer, New York, NY. Available at: [Link]
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Quero, J., et al. (2022). Sulfonamide-Derived Dithiocarbamate Gold(I) Complexes Induce the Apoptosis of Colon Cancer Cells by the Activation of Caspase 3 and Redox Imbalance. International Journal of Molecular Sciences, 23(12), 6794. Available at: [Link]
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Ghasemi, J. B., et al. (2017). Molecular Docking Challenges and Limitations. In Pharmaceutical Sciences: Breakthroughs in Research and Practice (pp. 185-228). IGI Global. Available at: [Link]
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Bouzian, N., et al. (2022). Synthesis, Molecular Docking Analysis, ADMET and Drug Likeness Prediction of a Benzenesulfonamide Derivative Analogue of SLC-0111. Chemistry, 4(4), 1368-1380. Available at: [Link]
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Mohamed, H. S., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Clinical Toxicology, 12(2). Available at: [Link]
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Mizdal, C. R., et al. (2018). Molecular docking, and anti-biofilm activity of gold-complexed sulfonamides on Pseudomonas aeruginosa. Scilit. Available at: [Link]
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Zhang, Y., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2445. Available at: [Link]
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Sami, S., & Head-Gordon, T. (2025). Improved Treatment of 1-4 interactions in Force Fields for Molecular Dynamics Simulations. arXiv. Available at: [Link]
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Lecture 12, concept 22: Docking scoring functions can be physical, empirical, or knowledge-based. (2021, February 25). [Video]. YouTube. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 2-Amino-N-phenyl-benzenesulfonamide
Introduction: Unlocking the Potential of a Novel Sulfonamide
The sulfonamide functional group is a cornerstone of modern medicinal chemistry. First introduced as groundbreaking antibacterial agents, sulfa drugs have evolved into a versatile scaffold used to develop therapeutics for a wide range of conditions, including cancer, viral infections, and glaucoma.[1][2][3] Their diverse biological activities often stem from the ability to mimic endogenous molecules and inhibit key enzymes.[3][4] Prominent mechanisms include the inhibition of dihydropteroate synthase in bacteria, various carbonic anhydrase isoforms, and protein kinases involved in oncogenesis.[5][6][7][8]
This guide presents a structured, multi-tiered workflow for the initial biological validation of 2-Amino-N-phenyl-benzenesulfonamide , a novel compound for which extensive biological data is not yet publicly available. Our objective is to provide a logical and experimentally sound pathway for researchers to screen for potential therapeutic activities, establish a preliminary mechanism of action, and benchmark its performance against established alternatives. As Senior Application Scientists, we emphasize not just the "how" but the "why," grounding each experimental choice in established scientific principles to ensure a robust and self-validating investigation.
Compound Profile: 2-Amino-N-phenyl-benzenesulfonamide
-
CAS Number: 27332-20-3[9]
-
Molecular Formula: C₁₂H₁₂N₂O₂S[9]
-
Molecular Weight: 248.30 g/mol [9]
-
Structure: (A proper image would be inserted here in a real document)
Hypothesis Generation: Predicted Biological Activities
Based on the core benzenesulfonamide scaffold, we can hypothesize several potential biological activities that warrant investigation. This structure-based reasoning is a critical first step in drug discovery.
-
Hypothesis 1: Anticancer Activity. Sulfonamide derivatives are well-documented as anticancer agents that can induce cell cycle arrest, disrupt microtubule assembly, or inhibit enzymes crucial for tumor growth, such as carbonic anhydrases (CAs) IX and XII, which are overexpressed in hypoxic tumors.[6][10][11][12]
-
Hypothesis 2: Antibacterial Activity. The foundational activity of sulfonamides is their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[5][13][14] This makes 2-Amino-N-phenyl-benzenesulfonamide a candidate for antibacterial screening.
-
Hypothesis 3: Carbonic Anhydrase Inhibition. The primary sulfonamide group is a classic zinc-binding motif that potently inhibits carbonic anhydrase isoforms.[7][15][16] Inhibition of different CAs is linked to therapeutic effects in glaucoma, edema, and cancer.[11][17]
A Tiered Experimental Validation Workflow
To efficiently test these hypotheses, we propose a tiered approach. This workflow is designed to move from broad, high-throughput screening to more specific and mechanistic assays, ensuring that resources are focused on the most promising activities.
Caption: Potential mechanism of G2/M arrest via microtubule disruption.
Conclusion and Future Directions
This guide outlines a comprehensive and comparative strategy for the initial biological validation of 2-Amino-N-phenyl-benzenesulfonamide. By progressing through a logical, three-tiered workflow and consistently benchmarking against positive and negative controls, researchers can generate robust, interpretable data.
Initial findings from Tier 1 and 2 assays will dictate the most promising therapeutic avenues. If potent anticancer activity is confirmed, future work should focus on elucidating the precise molecular target. This could involve proteomic approaches, specific kinase or carbonic anhydrase isoform inhibition assays, and ultimately, validation in in vivo xenograft models. Conversely, if significant antibacterial activity is discovered, subsequent studies should explore the spectrum of activity against resistant strains and confirm inhibition of the folate synthesis pathway. This structured approach ensures a cost-effective and scientifically rigorous evaluation, paving the way for potential drug development.
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A Comparative Analysis of 2-Amino-N-phenyl-benzenesulfonamide and Other Key Sulfonamides: A Guide for Drug Development Professionals
Executive Summary: The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis for a wide array of therapeutic agents, from landmark antibacterials to modern anti-inflammatory drugs and diuretics.[1][2] This guide provides an in-depth comparative analysis of 2-Amino-N-phenyl-benzenesulfonamide, a lesser-studied derivative, against two archetypal sulfonamides: the antibacterial agent Sulfamethoxazole and the selective COX-2 inhibitor Celecoxib. By examining their structural distinctions, mechanisms of action, and the experimental protocols required for their evaluation, this document serves as a technical resource for researchers and scientists in drug discovery and development. We will explore the established principles of sulfonamide activity and apply them to predict the potential therapeutic profile of 2-Amino-N-phenyl-benzenesulfonamide, thereby identifying key research gaps and opportunities for future investigation.
The Sulfonamide Scaffold: A Foundation of Modern Chemotherapy
Historical Context and Discovery
The era of chemotherapy was revolutionized by the discovery of sulfonamides. In the 1930s, Gerhard Domagk observed that a sulfonamide-containing dye, Prontosil, could cure streptococcal infections in mice.[3] It was later discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[3][4] This breakthrough predated the clinical use of penicillin and established the principle of synthetic antimicrobial agents, paving the way for rational drug design.[5]
Core Mechanism of Action: Folic Acid Synthesis Inhibition
The primary antibacterial action of sulfonamides is their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial synthesis of folic acid.[][7] Bacteria must synthesize their own folic acid, an essential precursor for the production of nucleotides and, consequently, DNA and RNA.[8] By mimicking the structure of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, halting the metabolic pathway and preventing bacterial growth and replication.[1][2] This action is typically bacteriostatic, meaning it inhibits proliferation rather than directly killing the bacteria.[4][8] For a bactericidal effect, sulfonamides are often combined with trimethoprim, which inhibits a subsequent enzyme, dihydrofolate reductase, in the same pathway.[4][8]
The Versatility of the Sulfonamide Moiety
The sulfonamide scaffold is remarkably versatile. Structural modifications have led to drugs with diverse pharmacological activities far beyond antibacterial effects.[5] These include:
-
Anti-inflammatory Agents: Selective COX-2 inhibitors like Celecoxib utilize a sulfonamide group for their activity.[2][3]
-
Diuretics: Thiazide and loop diuretics (e.g., Hydrochlorothiazide, Furosemide) are sulfonamide derivatives that target carbonic anhydrase or other renal transporters.[4][7]
-
Antidiabetic Drugs: Sulfonylureas are a class of oral hypoglycemic agents based on the sulfonamide structure.[3][5]
-
Carbonic Anhydrase Inhibitors: Used to treat glaucoma, such as dorzolamide.[5]
This functional diversity stems from how different substitutions on the core structure alter the molecule's shape, polarity, and ability to interact with various biological targets.[3]
Profiling 2-Amino-N-phenyl-benzenesulfonamide
Chemical Structure and Physicochemical Properties
2-Amino-N-phenyl-benzenesulfonamide (CAS 27332-20-3) is a specific sulfonamide derivative. Its structure features a primary amino group at the ortho-position of the benzene ring and a phenyl group attached to the sulfonamide nitrogen. These features distinguish it from classic antibacterial sulfonamides, which typically require an unsubstituted para-amino group for PABA antagonism.
| Property | Value | Source |
| CAS Number | 27332-20-3 | [9] |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [9] |
| Molecular Weight | 248.30 g/mol | [9] |
| Structure | A benzenesulfonamide core with a C2 (ortho) amino group and an N-phenyl substitution. | - |
Synthesis Pathway
The synthesis of N-substituted sulfonamides is a well-established process in organic chemistry, typically involving the reaction of a sulfonyl chloride with an appropriate amine.[7] For 2-Amino-N-phenyl-benzenesulfonamide, a plausible synthetic route involves the reaction of 2-aminobenzenesulfonyl chloride with aniline. The presence of the primary amino group on the benzenesulfonyl chloride starting material requires careful selection of reaction conditions to prevent self-reaction or the need for protecting groups.
Predicted Biological Activity based on Structure-Activity Relationships (SAR)
Direct experimental data on the biological activity of 2-Amino-N-phenyl-benzenesulfonamide is not widely available in published literature. However, we can infer its potential activity based on established sulfonamide SAR:
-
Antibacterial Activity: The classic SAR for antibacterial sulfonamides requires a primary aromatic amine at the para-position, which is crucial for mimicking PABA.[3] Since 2-Amino-N-phenyl-benzenesulfonamide has its amino group at the ortho-position and its sulfonamide nitrogen is substituted, it is unlikely to be a potent inhibitor of DHPS. Therefore, significant antibacterial activity via the traditional mechanism is not expected.
-
Anti-inflammatory/Other Activities: Many non-antibacterial sulfonamides, such as Celecoxib, have bulky substitutions on the sulfonamide nitrogen and the aromatic ring.[2][3] The N-phenyl group in the target molecule could facilitate binding to other protein targets, such as cyclooxygenase (COX) enzymes. Its structure warrants investigation for anti-inflammatory, carbonic anhydrase inhibition, or other activities associated with non-classical sulfonamides.
Comparative Analysis: Benchmarking Against Established Sulfonamides
The Comparators: Sulfamethoxazole and Celecoxib
To frame the analysis, we compare 2-Amino-N-phenyl-benzenesulfonamide with two well-characterized drugs:
-
Sulfamethoxazole: A classic, broad-spectrum antibacterial sulfonamide. It exemplifies the structural requirements for DHPS inhibition.
-
Celecoxib: A selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID). It represents a highly successful non-antibacterial sulfonamide.
Structural Comparison
The key structural differences dictate the distinct pharmacological profiles of these three molecules. Sulfamethoxazole has the requisite para-amino group. Celecoxib lacks this primary amine and features a pyrazole ring and a para-methyl group. 2-Amino-N-phenyl-benzenesulfonamide is distinct with its ortho-amino group and N-phenyl substitution.
Performance Metrics: A Tabular Comparison
This table summarizes the known performance of the comparators and highlights the data gap for 2-Amino-N-phenyl-benzenesulfonamide.
| Parameter | Sulfamethoxazole | Celecoxib | 2-Amino-N-phenyl-benzenesulfonamide |
| Primary Mechanism | DHPS Inhibition[7] | Selective COX-2 Inhibition[2] | Unknown; predicted non-DHPS target |
| Therapeutic Class | Antibacterial[4] | Anti-inflammatory (NSAID)[4] | To be determined |
| Antibacterial Potency (MIC) | Potent against susceptible bacteria | Negligible | Predicted to be low |
| COX-2 Inhibition (IC₅₀) | Negligible | Potent | To be determined |
| Key Structural Feature | para-NH₂ group | Trifluoromethyl-pyrazole ring | ortho-NH₂ group, N-phenyl group |
Experimental Protocols for Comparative Evaluation
To empirically determine the biological profile of 2-Amino-N-phenyl-benzenesulfonamide, a series of standardized experiments are required. The following protocols provide a framework for this investigation.
Protocol 1: Synthesis of 2-Amino-N-phenyl-benzenesulfonamide
-
Rationale: A reliable synthesis is the first step to obtaining sufficient material for biological testing. This protocol uses a standard nucleophilic substitution reaction. The base is crucial for neutralizing the HCl byproduct, driving the reaction to completion.[10]
-
Methodology:
-
Dissolve 2-aminobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of aniline (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with distilled water and transfer to a separatory funnel.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain pure 2-Amino-N-phenyl-benzenesulfonamide.
-
Confirm structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Antibacterial Susceptibility Testing (MIC Determination)
-
Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying a compound's antibacterial potency.[11] This broth microdilution method allows for high-throughput screening against a panel of bacteria. A low MIC value indicates high potency.[11]
-
Methodology:
-
Prepare a stock solution of 2-Amino-N-phenyl-benzenesulfonamide in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Prepare a bacterial inoculum of a test strain (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard.[11]
-
Dilute the bacterial suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (broth + bacteria, no drug) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 3: In Vitro COX-2 Inhibition Assay
-
Rationale: To investigate the predicted anti-inflammatory potential, a direct enzymatic assay is required. This protocol measures the ability of the compound to inhibit the activity of the human COX-2 enzyme, which is responsible for producing inflammatory prostaglandins.
-
Methodology:
-
Use a commercial COX-2 inhibitor screening kit (e.g., Cayman Chemical, Abcam). These kits typically measure the peroxidase activity of COX-2.
-
Prepare a range of concentrations of 2-Amino-N-phenyl-benzenesulfonamide. Use Celecoxib as a positive control inhibitor.
-
Add the human recombinant COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compound or control to the appropriate wells and incubate for a specified time (e.g., 15 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Add a colorimetric substrate that reacts with the prostaglandin G₂ produced by the enzyme, generating a measurable color change.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Discussion and Future Perspectives
The comparative analysis of 2-Amino-N-phenyl-benzenesulfonamide against established drugs like Sulfamethoxazole and Celecoxib underscores the profound impact of subtle structural changes on pharmacological activity. Based on SAR principles, the target compound is not predicted to be a potent antibacterial agent via the classic DHPS inhibition pathway. However, its N-phenyl and ortho-amino substitutions present an intriguing structural motif that diverges from traditional sulfonamides, suggesting potential for activity at other biological targets.
The lack of empirical data for 2-Amino-N-phenyl-benzenesulfonamide represents a clear research gap. The experimental protocols outlined in this guide provide a direct path to closing this gap. Determining its MIC and COX-2 IC₅₀ values would be the first step in characterizing its biological profile.
Future research should focus on:
-
Broad-Spectrum Screening: Testing the compound against a wider array of biological targets, including other enzymes (e.g., carbonic anhydrases, kinases) and receptors.
-
Computational Docking: Using the known crystal structures of various enzymes to computationally predict the binding affinity and mode of interaction of 2-Amino-N-phenyl-benzenesulfonamide, which can help prioritize further experimental work.
-
Derivative Synthesis: Using 2-Amino-N-phenyl-benzenesulfonamide as a scaffold to synthesize a library of related compounds, exploring how modifications to the phenyl ring or the ortho-amino group affect activity.
By systematically investigating this and other under-explored sulfonamide derivatives, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
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A Comparative Guide to the Efficacy of 2-Amino-N-phenyl-benzenesulfonamide Derivatives
The 2-amino-N-phenyl-benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide array of therapeutic agents. Its inherent structural features, combining a flexible aminobenzamide moiety with the well-established pharmacophore of a sulfonamide, have led to the exploration of its derivatives across various biological targets. This guide provides a comparative analysis of the efficacy of these derivatives, drawing upon experimental data from closely related analogues to elucidate their potential in antimicrobial, anticancer, and anti-inflammatory applications. We will delve into the structure-activity relationships that govern their potency and explore the experimental methodologies crucial for their evaluation.
A Glimpse into the Synthesis of 2-Amino-N-phenyl-benzenesulfonamide Derivatives
The synthesis of 2-amino-N-phenyl-benzenesulfonamide derivatives can be approached through several routes. A common strategy involves the coupling of a suitably substituted 2-aminobenzoyl precursor with a substituted phenylsulfonamide. The specific choice of reagents and reaction conditions can be tailored to achieve the desired substitutions on both the aminobenzoyl and the phenylsulfonamide rings, allowing for the generation of a diverse library of compounds for screening.
Caption: A generalized synthetic scheme for 2-Amino-N-phenyl-benzenesulfonamide derivatives.
Comparative Efficacy Analysis
The therapeutic potential of 2-amino-N-phenyl-benzenesulfonamide derivatives is broad, with significant findings in several key areas of drug discovery.
Antimicrobial Efficacy
The sulfonamide moiety has a long-standing history in the development of antimicrobial agents. Derivatives of 2-amino-N-phenyl-benzenesulfonamide have been investigated for their activity against a range of pathogens, including clinically relevant bacteria and fungi.
Some 2-aminobenzamide derivatives have demonstrated good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum[1]. The introduction of different substituents allows for the modulation of this activity. For instance, certain N-substituted-β-amino acid derivatives containing a 2-hydroxyphenyl moiety have shown promising results[1]. The mechanism of action for many sulfonamide-based antimicrobials involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria[2].
Table 1: Comparative Antimicrobial Activity of Benzenesulfonamide Analogs
| Compound/Analog | Target Organism | MIC (µg/mL) | Reference |
| 2-amino-benzo[d]isothiazol-3-one | Bacillus subtilis | 0.07 - 6 | [3] |
| 2-amino-benzo[d]isothiazol-3-one | Penicillin-resistant staphylococci | 0.07 - 6 | [3] |
| Substituted 2-aminobenzamides | Staphylococcus aureus | Good activity | [1] |
| Substituted 2-aminobenzamides | Mycobacterium luteum | Good activity | [1] |
| Substituted 2-aminobenzamides | Candida tenuis | Significant activity | [1] |
| Substituted 2-aminobenzamides | Aspergillus niger | Significant activity | [1] |
Anticancer Efficacy
The fight against cancer has seen the emergence of numerous small molecules targeting various cellular pathways. Benzenesulfonamide derivatives have shown considerable promise as anticancer agents, often through the inhibition of key enzymes that are overexpressed in tumor cells[4].
A significant target for many sulfonamide-based anticancer drugs is the family of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII[5][6]. These enzymes play a crucial role in maintaining the pH of the tumor microenvironment, contributing to tumor growth and metastasis[6]. The primary sulfonamide group is often essential for this inhibitory activity[5]. Studies on benzenesulfonamide analogs have demonstrated their potential to inhibit glioblastoma cell growth[4].
Table 2: Comparative Anticancer Activity of Benzenesulfonamide Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Target | Reference |
| AL106 (Benzenesulfonamide analog) | U87 (Glioblastoma) | Not specified, but showed significant inhibition | TrkA | [4] |
| 4-amino-N-phenylbenzenesulfonamide (4-NO2 derivative) | HCT-116 (Colon) | 43.2 | - | [7] |
| 4-amino-N-phenylbenzenesulfonamide (3,4-diCl derivative) | HCT-116 (Colon) | 55.8 | - | [7] |
| Magainin2 analogue (all-D-amino acid peptide) | Ovarian tumor (in vivo) | 20-25 mg/kg | - | [8] |
Anti-inflammatory Properties
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a continuous effort. Derivatives of the 2-amino-N-phenyl-benzenesulfonamide scaffold have been explored for their anti-inflammatory potential.
The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory mediators. For instance, certain benzamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNFα) and the activation of the transcription factor NF-κB, both of which are central to the inflammatory response[9]. In animal models, some 2'-(phenylamino)methanesulfonanilides have demonstrated potent inhibition of adjuvant-induced arthritis[10]. The anti-inflammatory effect of some derivatives may also be attributed to the stabilization of lysosomal membranes, preventing the release of inflammatory enzymes[11].
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-amino-N-phenyl-benzenesulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic rings.
-
Substituents on the N-phenyl ring: Electron-withdrawing groups, such as nitro or halogen atoms, on the N-phenyl ring can significantly influence the anticancer and antimicrobial activity[7]. For example, in a series of 4-amino-N-phenylbenzenesulfonamide derivatives, a 4-nitro substitution on the N-phenyl ring resulted in the highest cytotoxicity against HCT-116 colon cancer cells[7].
-
The primary sulfonamide group: For carbonic anhydrase inhibitors, the presence of a free (unsubstituted) sulfonamide group is often crucial for binding to the zinc ion in the enzyme's active site and thus for inhibitory activity[5].
-
The 2-amino group: The 2-amino group on the benzoyl ring can be a key point for further derivatization to modulate the compound's physicochemical properties and biological activity.
Caption: Key structural features influencing the biological activity of the derivatives.
Experimental Protocols
To ensure the validity and reproducibility of efficacy data, standardized experimental protocols are essential.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.
Conclusion and Future Perspectives
The 2-amino-N-phenyl-benzenesulfonamide scaffold holds significant promise for the development of novel therapeutic agents. The available data on its derivatives and related analogues highlight their potential as antimicrobial, anticancer, and anti-inflammatory agents. The structure-activity relationships discussed underscore the importance of rational design in optimizing the potency and selectivity of these compounds.
Future research should focus on the synthesis and screening of larger, more diverse libraries of 2-amino-N-phenyl-benzenesulfonamide derivatives to further explore their therapeutic potential. A deeper understanding of their mechanisms of action, beyond enzyme inhibition, will be crucial for their clinical translation. Moreover, in vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates. The continued exploration of this versatile scaffold is poised to yield new and effective treatments for a range of human diseases.
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Bridging the Gap: A Comparative In Vivo Validation Guide for 2-Amino-N-phenyl-benzenesulfonamide
Introduction: The Imperative of In Vivo Validation in Oncology Drug Discovery
The journey of a promising anticancer compound from a laboratory curiosity to a clinical candidate is fraught with challenges. While in vitro assays provide crucial initial insights into a compound's activity and mechanism of action, they represent a simplified biological system. The complex interplay of absorption, distribution, metabolism, excretion, and toxicity (ADMET) within a living organism can significantly alter a compound's efficacy and safety profile.[1] Therefore, in vivo validation is an indispensable step to bridge the gap between promising in vitro results and the potential for real-world therapeutic application.[2]
This guide provides a comprehensive framework for the in vivo validation of 2-Amino-N-phenyl-benzenesulfonamide, a novel benzenesulfonamide derivative. Benzenesulfonamides have garnered significant interest as anticancer agents, with many derivatives exhibiting potent inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[3][4] Overexpression of CA IX is a hallmark of many solid tumors, contributing to the acidification of the tumor microenvironment and promoting tumor growth and metastasis.[5][6]
For the purpose of this guide, we will proceed with the hypothesis that 2-Amino-N-phenyl-benzenesulfonamide has demonstrated potent and selective inhibitory activity against human carbonic anhydrase IX (CA IX) in vitro, leading to significant cytotoxicity in hypoxic cancer cell lines.
Hypothetical In Vitro Performance of 2-Amino-N-phenyl-benzenesulfonamide
To establish the basis for our in vivo validation strategy, we will assume the following in vitro characteristics for 2-Amino-N-phenyl-benzenesulfonamide:
| Parameter | 2-Amino-N-phenyl-benzenesulfonamide | SLC-0111 (Positive Control) |
| Target | Carbonic Anhydrase IX (CA IX) | Carbonic Anhydrase IX (CA IX) |
| IC₅₀ (CA IX Inhibition) | 50 nM | 45 nM |
| IC₅₀ (CA II Inhibition) | >10,000 nM | >10,000 nM |
| Cell Line | MDA-MB-231 (Triple-Negative Breast Cancer) | MDA-MB-231 (Triple-Negative Breast Cancer) |
| In Vitro Cytotoxicity (Hypoxic) | IC₅₀ = 250 nM | IC₅₀ = 300 nM |
| In Vitro Cytotoxicity (Normoxic) | IC₅₀ > 50 µM | IC₅₀ > 50 µM |
SLC-0111 is a known CA IX inhibitor that has entered clinical trials and serves as a relevant positive control.[7]
In Vivo Validation Experimental Workflow
The in vivo validation of 2-Amino-N-phenyl-benzenesulfonamide will be conducted in a stepwise manner, beginning with toxicity and pharmacokinetic profiling, followed by a comprehensive efficacy study.
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Benchmarking 2-Amino-N-phenyl-benzenesulfonamide: A Comparative Guide to Elucidating its Inhibitory Potential
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 2-Amino-N-phenyl-benzenesulfonamide against established inhibitors. Given the prevalence of the sulfonamide moiety in a range of bioactive compounds, this molecule presents an intriguing candidate for investigation. This document outlines a scientifically rigorous approach to characterize its potential inhibitory activities, focusing on hypothesized targets based on the known biological activities of structurally related benzenesulfonamide derivatives.
Introduction: The Rationale for Benchmarking
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Notably, many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological and pathological processes.[3][4][5] The structural features of 2-Amino-N-phenyl-benzenesulfonamide suggest it may interact with key biological targets implicated in cancer and other diseases.
This guide will, therefore, focus on a comparative analysis of 2-Amino-N-phenyl-benzenesulfonamide against known inhibitors of three well-validated therapeutic targets:
-
Carbonic Anhydrase IX (CA IX): A tumor-associated isozyme that is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and proliferation.[3]
-
B-cell lymphoma 2 (Bcl-2): A key anti-apoptotic protein that is often overexpressed in cancer cells, enabling them to evade programmed cell death.[6][7][8]
-
p53-MDM2 Interaction: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by MDM2, and inhibiting this interaction can restore p53 function.[9][]
By systematically evaluating the inhibitory activity of 2-Amino-N-phenyl-benzenesulfonamide against these targets and comparing its performance to established inhibitors, researchers can elucidate its therapeutic potential and mechanism of action.
Experimental Design & Methodologies
A robust benchmarking study requires carefully selected assays and well-defined protocols. The following sections detail the proposed experimental workflows for each target.
I. Carbonic Anhydrase IX Inhibition Assay
The primary hypothesis is that 2-Amino-N-phenyl-benzenesulfonamide may act as a carbonic anhydrase inhibitor. This will be tested using a stopped-flow CO₂ hydration assay.
Experimental Rationale: This assay directly measures the catalytic activity of CA IX by monitoring the pH change resulting from the hydration of CO₂ to bicarbonate and a proton. The rate of this reaction is proportional to the enzyme's activity, and a decrease in the rate in the presence of an inhibitor is indicative of its potency.
Protocol:
-
Recombinant Human CA IX Expression and Purification: Obtain or produce highly purified recombinant human CA IX.
-
Stopped-Flow Spectrophotometry:
-
Equilibrate a solution of purified CA IX (e.g., 10 µM) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5) at a controlled temperature (e.g., 25°C).
-
Prepare a CO₂-saturated buffer solution.
-
Rapidly mix the enzyme solution with the CO₂ solution in the stopped-flow instrument.
-
Monitor the change in absorbance of a pH indicator (e.g., p-nitrophenol) over time.
-
-
Inhibitor Studies:
-
Data Analysis:
-
Calculate the initial rates of the enzymatic reaction from the absorbance data.
-
Plot the percentage of enzyme activity against the inhibitor concentration.
-
Determine the IC₅₀ value for each compound by fitting the data to a dose-response curve.
-
Data Presentation:
| Compound | Target | Assay Type | IC₅₀ (nM) [Hypothetical] |
| 2-Amino-N-phenyl-benzenesulfonamide | CA IX | Stopped-Flow CO₂ Hydration | 75 |
| Acetazolamide (Reference) | CA IX | Stopped-Flow CO₂ Hydration | 25 |
Experimental Workflow Diagram:
Caption: Workflow for CA IX Inhibition Assay.
II. Bcl-2 Inhibition Assay
To investigate the potential of 2-Amino-N-phenyl-benzenesulfonamide to induce apoptosis, a competitive binding assay will be used to assess its ability to disrupt the interaction between Bcl-2 and a pro-apoptotic BH3 domain peptide.
Experimental Rationale: Bcl-2 inhibitors, often referred to as BH3 mimetics, function by binding to the BH3-binding groove of Bcl-2, thereby preventing the sequestration of pro-apoptotic proteins.[13] A fluorescence polarization (FP) assay is a sensitive method to measure this competitive binding in a homogenous format.
Protocol:
-
Reagents:
-
Assay Procedure:
-
In a microplate, combine the Bcl-2 protein and the fluorescently labeled BH3 peptide in a suitable assay buffer.
-
Add varying concentrations of 2-Amino-N-phenyl-benzenesulfonamide or Venetoclax.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
A high FP value indicates that the fluorescent peptide is bound to the larger Bcl-2 protein.
-
A low FP value indicates that the fluorescent peptide has been displaced by the inhibitor.
-
Plot the FP values against the inhibitor concentration and determine the IC₅₀.
-
Data Presentation:
| Compound | Target | Assay Type | IC₅₀ (µM) [Hypothetical] |
| 2-Amino-N-phenyl-benzenesulfonamide | Bcl-2 | Fluorescence Polarization | 15 |
| Venetoclax (Reference) | Bcl-2 | Fluorescence Polarization | 0.1 |
Signaling Pathway Diagram:
Caption: Bcl-2 Mediated Apoptosis Pathway.
III. p53-MDM2 Interaction Assay
To determine if 2-Amino-N-phenyl-benzenesulfonamide can activate the p53 pathway, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay will be employed to measure the disruption of the p53-MDM2 interaction.
Experimental Rationale: The p53-MDM2 interaction is a key regulatory point in the p53 signaling pathway.[9][] TR-FRET is a highly sensitive and robust assay format for studying protein-protein interactions. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Protocol:
-
Reagents:
-
Recombinant human MDM2 protein tagged with a donor fluorophore (e.g., terbium cryptate).
-
A peptide derived from the p53 transactivation domain, tagged with an acceptor fluorophore (e.g., d2).
-
2-Amino-N-phenyl-benzenesulfonamide.
-
A known p53-MDM2 inhibitor, Nutlin-3, as a positive control.
-
-
Assay Procedure:
-
In a microplate, combine the donor-labeled MDM2 and the acceptor-labeled p53 peptide in an assay buffer.
-
Add varying concentrations of 2-Amino-N-phenyl-benzenesulfonamide or Nutlin-3.
-
Incubate to allow the interaction to reach equilibrium.
-
-
TR-FRET Measurement:
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores at their respective wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). A high ratio indicates interaction, while a low ratio indicates disruption.
-
Plot the TR-FRET ratio against the inhibitor concentration to determine the IC₅₀.
-
Data Presentation:
| Compound | Target | Assay Type | IC₅₀ (µM) [Hypothetical] |
| 2-Amino-N-phenyl-benzenesulfonamide | p53-MDM2 | TR-FRET | 25 |
| Nutlin-3 (Reference) | p53-MDM2 | TR-FRET | 0.5 |
Logical Relationship Diagram:
Caption: p53-MDM2 Regulatory Loop.
Conclusion and Future Directions
This guide provides a structured and scientifically sound approach to benchmark 2-Amino-N-phenyl-benzenesulfonamide against known inhibitors of key therapeutic targets. The proposed experimental workflows, utilizing established and robust assay technologies, will enable a thorough characterization of its inhibitory potential. The hypothetical data presented in the tables serves as a template for reporting the outcomes of these studies.
Positive results from these initial in vitro assays would warrant further investigation, including:
-
Selectivity Profiling: Assessing the inhibitory activity of 2-Amino-N-phenyl-benzenesulfonamide against other carbonic anhydrase isozymes and Bcl-2 family members to determine its selectivity.
-
Cell-Based Assays: Validating the in vitro findings in relevant cancer cell lines to assess its effects on cell proliferation, apoptosis, and target engagement in a cellular context.
-
In Vivo Studies: Evaluating the efficacy and pharmacokinetic properties of the compound in animal models of cancer.
By following this comprehensive benchmarking strategy, researchers can effectively elucidate the therapeutic potential of 2-Amino-N-phenyl-benzenesulfonamide and pave the way for its further development as a novel therapeutic agent.
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Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Available at: [Link]
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Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an in-silico and experimental study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1857-1867. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-N-phenyl-benzenesulfonamide
Introduction: The Analytical Imperative for 2-Amino-N-phenyl-benzenesulfonamide
In the landscape of pharmaceutical development and manufacturing, the purity and precise quantification of all chemical entities are paramount. 2-Amino-N-phenyl-benzenesulfonamide, a molecule featuring both a sulfonamide and an aromatic amine moiety, represents a class of compounds that can emerge as critical process-related impurities or metabolites. The accurate measurement of such substances is not merely an analytical exercise; it is a foundational requirement for ensuring drug safety and efficacy. When analytical data is generated across different laboratories, or when a method is updated or replaced during a drug's lifecycle, the question of data equivalency becomes critical. This is where cross-validation of analytical methods provides the necessary assurance.
This guide provides an in-depth, experience-driven comparison of two common but powerful analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)—for the quantification of 2-Amino-N-phenyl-benzenesulfonamide. We will move beyond a simple listing of protocols to explore the causality behind experimental choices, establish a framework for a self-validating cross-validation study, and ground our discussion in the authoritative standards set by global regulatory bodies. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for comparing and validating analytical methods, ensuring data integrity across the entire product lifecycle.
The Regulatory Backbone: Understanding Method Validation and Cross-Validation
Before delving into experimental specifics, it is crucial to understand the regulatory context. The International Council for Harmonisation (ICH) provides the global standard for analytical procedure validation. The recently revised guideline, ICH Q2(R2), outlines the performance characteristics that must be evaluated to ensure an analytical procedure is fit for its intended purpose.[1][2][3] These characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[3]
Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[4] This becomes necessary when, for instance, data from a simple HPLC-UV method used for routine quality control needs to be compared with data from a highly sensitive LC-MS/MS method used for a specific toxicology study. According to ICH, cross-validation should demonstrate that the same predefined performance criteria are met for all procedures under comparison.[4] Regulatory bodies like the FDA and EMA align with these principles, emphasizing that validation is a continuous process throughout the method's lifecycle.[5][6][7]
Designing the Analytical Contestants: HPLC-UV vs. UPLC-MS/MS
The choice of analytical methodology is dictated by the intended application. For 2-Amino-N-phenyl-benzenesulfonamide, we will design two plausible methods: a workhorse HPLC-UV method suitable for routine analysis and a high-sensitivity UPLC-MS/MS method for trace-level quantification.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for robustness and reliability in a quality control environment. The key is to achieve good chromatographic separation from potential impurities and matrix components, with detection based on the analyte's ability to absorb UV light.
-
Causality of Choices:
-
Column: A C18 reversed-phase column is the industry standard for non-polar to moderately polar compounds like our target analyte. The alkyl chains provide hydrophobic retention.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen. Acetonitrile is a common organic modifier, and the phosphate buffer controls the pH to ensure consistent ionization state of the analyte's amine groups, leading to reproducible retention times. A pH around 7 would keep the primary aromatic amine neutral while ensuring the sulfonamide group is ionized.
-
Detection: The phenyl rings in the molecule are strong chromophores. A UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm) will provide good sensitivity.
-
Method B: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This method is engineered for superior sensitivity and selectivity, making it ideal for analyzing low-concentration samples, such as those encountered in metabolite identification, pharmacokinetic studies, or genotoxic impurity analysis.[8]
-
Causality of Choices:
-
Column: A UPLC C18 column with smaller particle sizes (<2 µm) is used to achieve higher resolution and faster run times compared to traditional HPLC.
-
Mobile Phase: Formic acid is used instead of a non-volatile phosphate buffer. This is critical for mass spectrometry, as it is volatile and provides a source of protons to facilitate analyte ionization in the MS source.[9]
-
Detection: Tandem mass spectrometry (MS/MS) provides exceptional selectivity. The first quadrupole (Q1) selects the precursor ion (the molecular weight of the protonated analyte), which is then fragmented in the collision cell (Q2). The second quadrupole (Q3) detects a specific fragment ion (product ion). This Multiple Reaction Monitoring (MRM) transition is unique to the analyte, virtually eliminating interference from matrix components.
-
The Cross-Validation Workflow: A Framework for Ensuring Data Comparability
A successful cross-validation study is built on a well-defined protocol. The objective is to compare the performance characteristics of both methods using the same set of standards and quality control (QC) samples.
Caption: Overall workflow for the cross-validation of two analytical methods.
Comparative Performance Data: A Hypothetical Case Study
The following tables summarize hypothetical, yet realistic, data from the cross-validation study of our two proposed methods.
Table 1: Specificity and Linearity
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | Commentary |
| Specificity | No interference from blank matrix at analyte retention time. | No interference observed in the specific MRM transition. | Both methods are specific, but MS/MS offers inherently higher selectivity. |
| Linearity Range | 1.0 µg/mL - 100 µg/mL | 0.1 ng/mL - 100 ng/mL | UPLC-MS/MS demonstrates a significantly lower and wider dynamic range. |
| Correlation (r²) | 0.9992 | 0.9998 | Both methods show excellent linearity. |
| Calibration Model | Linear, 1/x weighting | Linear, 1/x² weighting | Weighting is chosen to ensure accuracy at the lower end of the range. |
Table 2: Accuracy and Precision
Accuracy is reported as the percentage of recovery, while precision is measured by the relative standard deviation (%RSD). QC samples were prepared at Low, Medium, and High concentrations.
| Level | Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | Acceptance Criteria |
| LQC (3.0 µg/mL) | Accuracy (% Recovery) | 98.7% | 101.2% | 85-115% |
| Precision (%RSD, n=6) | 2.5% | 1.8% | ≤15% | |
| MQC (50 µg/mL) | Accuracy (% Recovery) | 101.5% | 99.5% | 85-115% |
| Precision (%RSD, n=6) | 1.8% | 1.1% | ≤15% | |
| HQC (80 µg/mL) | Accuracy (% Recovery) | 99.2% | 100.8% | 85-115% |
| Precision (%RSD, n=6) | 1.5% | 0.9% | ≤15% |
Table 3: Sensitivity and Robustness
| Parameter | Method A (HPLC-UV) | Method B (UPLC-MS/MS) | Commentary |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | The UPLC-MS/MS method is 10,000 times more sensitive. |
| Robustness | Unaffected by minor changes in pH (±0.2) and mobile phase composition (±2%). | Robust to changes in column temperature (±2°C) and flow rate (±5%). | Both methods demonstrate good robustness within the tested parameters. |
Data Interpretation and Decision Logic
The data clearly illustrates the trade-offs between the two techniques. The HPLC-UV method is perfectly adequate for routine analysis within its validated range, demonstrating acceptable accuracy, precision, and robustness. Its lower sensitivity is not a limitation if the expected concentrations are well above 1.0 µg/mL.
The UPLC-MS/MS method is the undisputed choice for any application requiring trace-level analysis. Its vastly superior sensitivity and selectivity ensure reliable quantification in complex biological matrices or when searching for minute impurities.
The decision of which method to use, or whether they can be used interchangeably, depends entirely on the application.
Caption: Decision logic for selecting an analytical method based on application.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Amino-N-phenyl-benzenesulfonamide reference standard in 10 mL of 50:50 acetonitrile:water.
-
Calibration Standards & QCs: Serially dilute the stock solution with the mobile phase at the initial composition to achieve the desired concentrations.
-
Protocol 2: UPLC-MS/MS Method
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: UPLC C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions (Hypothetical):
-
Ionization Mode: ESI Positive.
-
MRM Transition: Precursor Ion [M+H]⁺ → Product Ion (e.g., a stable fragment after collision-induced dissociation).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
-
Sample Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of reference standard in 100 mL of methanol.
-
Calibration Standards & QCs: Serially dilute the stock solution with 50:50 acetonitrile:water to achieve the desired nano-gram level concentrations.
-
Conclusion
The cross-validation of analytical methods for a compound like 2-Amino-N-phenyl-benzenesulfonamide is a rigorous but necessary process to ensure data integrity and comparability. This guide has demonstrated that both HPLC-UV and UPLC-MS/MS can be validated to be accurate, precise, and robust methods. The HPLC-UV method serves as a reliable tool for routine, higher-concentration analyses, while the UPLC-MS/MS method provides the ultra-high sensitivity and selectivity required for trace-level quantification.
The key takeaway for any scientist is that the choice of method must be deliberately and scientifically justified based on its intended purpose. A thorough cross-validation, grounded in the principles of ICH guidelines, provides the definitive evidence that, where appropriate, data from these distinct methods can be compared and combined with confidence, ensuring product quality and patient safety.
References
- FDA Guidelines for Analytical Method Validation.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ICH Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
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- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. gmp-compliance.org.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA).
- Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
- EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
- Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050. Shimadzu.
- Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent.
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A Researcher's Guide to the Synthesis and Bioactivity of 2-Amino-N-phenyl-benzenesulfonamide: A Comparative Analysis Focused on Reproducibility
In the landscape of modern drug discovery and chemical biology, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides an in-depth technical analysis of the synthesis and bioactivity of 2-Amino-N-phenyl-benzenesulfonamide, a representative member of the sulfonamide class of compounds. We will delve into a detailed, reproducible synthetic protocol, explore its potential bioactivities with a focus on carbonic anhydrase inhibition, and critically examine the factors that can influence the consistency of both its synthesis and biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to not only synthesize and evaluate this compound but also to understand and control for the variables that can impact experimental outcomes.
The Synthetic Challenge: Achieving Consistency in Sulfonamide Synthesis
The synthesis of N-aryl sulfonamides is a cornerstone of medicinal chemistry. The most common approach involves the reaction of a sulfonyl chloride with an amine.[1] While conceptually straightforward, this reaction is not without its subtleties, and minor variations in reaction conditions can lead to significant differences in yield, purity, and ultimately, the biological activity of the final compound.
A Reproducible Protocol for the Synthesis of 2-Amino-N-phenyl-benzenesulfonamide
The following protocol is a synthesis of best practices gleaned from the literature for preparing N-aryl sulfonamides. The rationale behind each step is provided to empower the researcher to troubleshoot and ensure consistent results.
Reaction Scheme:
Caption: Synthesis of 2-Amino-N-phenyl-benzenesulfonamide.
Materials:
-
2-Aminobenzenesulfonyl chloride
-
Aniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminobenzenesulfonyl chloride (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Causality: The use of a flame-dried flask and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride by atmospheric moisture, which would lead to the formation of the unreactive sulfonic acid and significantly reduce the yield.
-
-
Addition of Amine and Base: Cool the solution to 0 °C in an ice bath. Add aniline (1.05 eq) dropwise, followed by the slow addition of anhydrous pyridine (1.1 eq).
-
Causality: A slight excess of the aniline can help to ensure the complete consumption of the sulfonyl chloride. Pyridine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product. Adding the reagents at 0 °C helps to control the exothermic nature of the reaction.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The extended reaction time ensures the completion of the sulfonylation. TLC is an essential tool for monitoring the disappearance of the starting materials and the appearance of the product, preventing premature workup.
-
-
Workup: Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Causality: The acid wash removes excess pyridine and any unreacted aniline. The bicarbonate wash neutralizes any remaining acidic components. The brine wash removes residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Causality: Column chromatography is essential for obtaining a highly pure product, which is critical for accurate bioactivity assessment. The choice of solvent system for chromatography will depend on the polarity of the product and any impurities.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Factors Influencing Reproducibility in Synthesis
| Parameter | Potential Impact on Reproducibility | Recommended Control Measures |
| Purity of Starting Materials | Impurities in the sulfonyl chloride or amine can lead to side reactions and lower yields. | Use freshly purified or high-purity commercial reagents. Verify purity by NMR or other analytical techniques before use. |
| Solvent and Reagent Anhydrousness | Moisture can hydrolyze the sulfonyl chloride, significantly impacting the yield. | Use freshly distilled, anhydrous solvents. Handle reagents under an inert atmosphere. |
| Reaction Temperature | Poor temperature control can lead to the formation of side products. | Use an ice bath for initial additions and maintain consistent ambient temperature during the reaction. |
| Stoichiometry of Reagents | Incorrect stoichiometry can result in incomplete reactions or excess unreacted starting materials, complicating purification. | Accurately weigh all reagents. Use a slight excess of the less expensive reagent (typically the amine) to drive the reaction to completion. |
| Purification Method | Inconsistent purification can lead to varying levels of impurities in the final product. | Standardize the column chromatography procedure (silica gel type, solvent gradient, fraction collection). |
Bioactivity Profile: A Focus on Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[2] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases, including glaucoma, epilepsy, and cancer.[4][5]
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
The inhibitory activity of sulfonamides is primarily attributed to the binding of the deprotonated sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme.[4] This interaction prevents the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity.
Caption: Mechanism of carbonic anhydrase inhibition.
Experimental Protocol for Assessing Carbonic Anhydrase Inhibition
The following is a standard in vitro assay to determine the inhibitory potency of a compound against a specific carbonic anhydrase isoform.
Materials:
-
Purified human carbonic anhydrase isozyme (e.g., hCA II)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (pH 7.4)
-
2-Amino-N-phenyl-benzenesulfonamide (test compound)
-
Acetazolamide (standard inhibitor)
-
96-well microplate reader
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare stock solutions of the test compound and acetazolamide in DMSO. Prepare a working solution of hCA II in Tris-HCl buffer. Prepare a solution of NPA in acetonitrile.
-
Assay Setup: In a 96-well plate, add Tris-HCl buffer, the enzyme solution, and varying concentrations of the test compound or standard inhibitor. Include control wells with no inhibitor.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the NPA solution to all wells.
-
Measurement: Immediately measure the absorbance at 400 nm at regular intervals for 10-15 minutes. The hydrolysis of NPA by CA produces 4-nitrophenol, which absorbs at this wavelength.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Comparative Bioactivity and Potential for Irreproducibility
The bioactivity of a compound is intrinsically linked to its purity. Even small amounts of impurities can lead to erroneous results. For instance, a highly active impurity could mask the true, weaker activity of the main compound, or an inactive impurity could dilute the sample, leading to an underestimation of potency.
Hypothetical Comparative Data:
| Compound Batch | Purity (by HPLC) | hCA II IC₅₀ (nM) | Notes on Synthesis |
| Batch A | 99.5% | 75.2 | Synthesized using anhydrous solvents and purified by column chromatography. |
| Batch B | 92.1% | 150.8 | Synthesized with technical grade solvents, no inert atmosphere. |
| Batch C | 98.9% | 80.5 | Batch A re-purified by a second column chromatography. |
| Acetazolamide (Standard) | >99% | 12.1 | Commercial standard. |
This hypothetical data illustrates how variations in synthetic reproducibility can directly impact the measured bioactivity. Batch B, with lower purity, shows a significantly weaker inhibitory effect.
Alternative Compounds and Synthetic Strategies
For a comprehensive evaluation, it is prudent to consider alternatives to 2-Amino-N-phenyl-benzenesulfonamide.
Structurally Related Carbonic Anhydrase Inhibitors
A vast number of sulfonamide-based carbonic anhydrase inhibitors have been synthesized and evaluated.[2][5] These compounds often feature modifications to the phenyl ring or the N-substituent to enhance potency and selectivity for different CA isoforms.
| Compound | Key Structural Feature | Reported hCA II IC₅₀ (nM) | Reference |
| Acetazolamide | Thiadiazole ring | 12 | [2] |
| Dorzolamide | Thienothiopyran-2-sulfonamide | 0.8 | [5] |
| Brinzolamide | Thienothiopyran-2-sulfonamide | 3.1 | [5] |
Alternative Synthetic Approaches
While the reaction of a sulfonyl chloride with an amine is the most common method, other synthetic strategies exist for the preparation of sulfonamides. These can be particularly useful if the starting sulfonyl chloride is unstable or difficult to access. For instance, recent developments include copper-catalyzed couplings of boronic acids, amines, and a sulfur dioxide surrogate.[1]
Conclusion: A Call for Rigor and Reproducibility
The synthesis and biological evaluation of 2-Amino-N-phenyl-benzenesulfonamide serve as an excellent case study for the importance of reproducibility in chemical and biological research. This guide has provided a detailed, well-rationalized protocol for its synthesis and bioactivity assessment, highlighting the critical parameters that must be controlled to ensure consistent and reliable results. By understanding the causality behind experimental choices and implementing rigorous validation at each step, researchers can build a solid foundation of trustworthy data, accelerating the pace of scientific discovery.
References
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Recent developments in the synthesis of N-aryl sulfonamides. (2025). ResearchGate. [Link]
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Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (n.d.). RSC Publishing. [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC. [Link]
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4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). MDPI. [Link]
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Synthesis and Biological Evaluation of New Sulfonamide Derivative. (n.d.). TSI Journals. [Link]
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Carbonic Anhydrase Inhibitors: X-ray Crystal Structure of a Benzenesulfonamide Strong CA II and CA IX Inhibitor Bearing a Pentafluorophenylaminothioureido Tail in Complex With Isozyme II. (n.d.). PubMed. [Link]
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Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). PMC. [Link]
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Benzenesulfonamide. (n.d.). The Royal Society of Chemistry. [Link]
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Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. (2014). PubMed. [Link]
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Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). ResearchGate. [Link]
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2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. (2024). MDPI. [Link]
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Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (n.d.). PubMed. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Publications. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Cerrado Publishing. [Link]
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Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). RSC Publishing. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]
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Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2022). PMC. [Link]
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Synthesis, Characterization and in vitro Anti-bacterial Activity of “2-chloro-N-{[(2-chlorophenyl) amino] sulfinyl}. (n.d.). International Journal of Pharmaceutical Investigation. [Link]
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Synthesis and antimicrobial properties of 2-(benzylidene-amino)-benzo[d]isothiazol-3-ones. (n.d.). PubMed. [Link]
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N-Acyl arylsulfonamides as novel, reversible inhibitors of human steroid sulfatase. (n.d.). PubMed. [Link]
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Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. (2023). MDPI. [Link]
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Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. (n.d.). PMC. [Link]
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Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. (2021). ICReDD. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Scores of Benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, benzenesulfonamides represent a cornerstone scaffold, renowned for their diverse pharmacological activities. A critical step in harnessing their therapeutic potential lies in understanding their binding affinity to target proteins. This guide provides an in-depth comparative analysis of the docking scores of various benzenesulfonamide derivatives, with a focus on their interactions with human carbonic anhydrase II (hCA II), a well-established therapeutic target. We will delve into the causality behind experimental choices, present a detailed, reproducible docking protocol, and visualize the intricate molecular interactions that govern binding.
The Significance of Benzenesulfonamides and Molecular Docking
Benzenesulfonamides are a class of organic compounds characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring. This versatile scaffold is found in a wide array of approved drugs, including diuretics, antidiabetic agents, and antiglaucoma medications. Their therapeutic efficacy often stems from their ability to selectively inhibit specific enzymes.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In drug discovery, it is instrumental in predicting the binding affinity and interaction patterns of small molecules (ligands) within the active site of a target protein. A lower, more negative docking score generally indicates a more favorable binding affinity.[2]
Comparative Docking Analysis against Human Carbonic Anhydrase II
Human Carbonic Anhydrase II (hCA II) is a zinc-containing metalloenzyme that plays a crucial role in various physiological processes.[3] It is a primary target for sulfonamide-based drugs. The following table summarizes the comparative docking scores of selected benzenesulfonamide derivatives against hCA II, with the widely used drug Acetazolamide serving as a reference.
| Compound Name | Derivative Class | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Acetazolamide (Standard) | Thiadiazole Sulfonamide | -7.0 to -8.5 | His94, His96, His119, Thr199, Thr200, Zn²⁺ | [4] |
| Sulfanilamide | Parent Benzenesulfonamide | -5.5 to -6.5 | Gln92, His94, Thr199, Zn²⁺ | [4] |
| 4-Carboxybenzenesulfonamide | Carboxy-Derivative | -6.8 to -7.5 | Gln92, His94, Thr199, Zn²⁺ | [4] |
| Compound 9c | 1,2,3-Triazole Derivative | -5.13 (against hCA I) | Not explicitly detailed, assumed Zn²⁺ | [3][5] |
| Compound 9h | 1,2,3-Triazole Derivative | -5.32 | Not explicitly detailed, assumed Zn²⁺ | [3][5] |
| Compound 2b | 2-Oxindole Conjugate | - | His94, His96, Leu198, Thr199, Thr200, Gln92, Val121, Zn²⁺ | |
| Compound 3a | 2-Oxindole Conjugate | - | His94, His96, Leu198, Thr199, Thr200, Gln92, Val121, Zn²⁺ | |
| Compound 4a | 2-Oxindole Conjugate | - | His94, His96, Leu198, Thr199, Thr200, Gln92, Val121, Zn²⁺ |
Interpreting the Data: The docking scores reveal a clear structure-activity relationship (SAR). The parent benzenesulfonamide, sulfanilamide, exhibits the weakest binding affinity. The addition of a carboxyl group in 4-carboxybenzenesulfonamide enhances the binding, likely due to additional hydrogen bonding interactions within the active site. Acetazolamide, with its thiadiazole ring, demonstrates the strongest binding, highlighting the importance of heterocyclic substitutions in optimizing interactions. The triazole and oxindole derivatives also show significant inhibitory potential, indicating that the exploration of diverse chemical space linked to the benzenesulfonamide core can lead to potent inhibitors.[6][7]
Experimental Workflow: A Step-by-Step Molecular Docking Protocol
This section provides a detailed protocol for performing a molecular docking study of benzenesulfonamide derivatives against hCA II using the widely accessible and validated software, AutoDock Vina.[1]
Caption: A streamlined workflow for molecular docking of benzenesulfonamide derivatives.
Detailed Protocol:
-
Protein Preparation:
-
Obtain the crystal structure of human carbonic anhydrase II. A suitable structure is available from the Protein Data Bank (PDB) with the ID 3K34 .[8] This structure is co-crystallized with a sulfonamide inhibitor, which helps in defining the active site.
-
Prepare the protein for docking. This involves removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDock Tools (ADT). This step is crucial for ensuring the accuracy of the docking calculations.
-
-
Ligand Preparation:
-
Obtain or draw the 2D structures of the benzenesulfonamide derivatives. These can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.
-
Convert the 2D structures to 3D and optimize their geometry. This can be done using software like Avogadro or the tools available in ADT. Energy minimization is essential to obtain a low-energy conformation of the ligand.
-
Save the prepared ligands in the .pdbqt format , which is required by AutoDock Vina.
-
-
Grid Box Generation:
-
Define the search space for docking. A grid box is defined around the active site of the protein to confine the search space for the ligand. The dimensions and center of the grid box should be large enough to accommodate the ligand and allow for conformational flexibility. For hCA II, the grid box should be centered on the catalytic zinc ion.
-
-
Running AutoDock Vina:
-
Create a configuration file. This text file specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.
-
Execute the docking calculation from the command line. AutoDock Vina will then perform the docking simulation, calculating the binding affinities (docking scores) and generating multiple binding poses for each ligand. The exhaustiveness parameter can be increased to ensure a more thorough search of the conformational space.[9] For metalloenzymes like hCA II, using a specialized force field like AutoDock4Zn can improve accuracy.[10][11][12]
-
-
Analysis of Results:
-
Examine the output file. AutoDock Vina provides a log file containing the docking scores for each predicted binding mode. The pose with the lowest docking score is typically considered the most favorable.
-
Compare the docking scores of different derivatives. This allows for a quantitative comparison of their binding affinities.
-
-
Visualization of Interactions:
-
Visualize the predicted binding poses. Use molecular visualization software like PyMOL or UCSF Chimera to view the protein-ligand complexes.[13]
-
Analyze the key interactions. Identify the hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion that stabilize the binding of the benzenesulfonamide derivatives in the active site of hCA II.
-
Visualizing the Binding Interactions
The sulfonamide group of benzenesulfonamide derivatives is known to coordinate with the zinc ion in the active site of carbonic anhydrase. The benzene ring and its substituents then form various interactions with the surrounding amino acid residues, which dictates the overall binding affinity and selectivity.
Caption: Key interactions of a benzenesulfonamide derivative in the hCA II active site.
This diagram illustrates the fundamental interactions. The sulfonamide group directly coordinates with the catalytic zinc ion, a hallmark of sulfonamide-based CA inhibitors. Hydrogen bonds with residues like Thr199 further anchor the molecule. The benzene ring typically occupies a hydrophobic pocket, forming interactions with residues such as His94 and Gln92. The nature of the 'R-group' substituent on the benzene ring is critical for modulating the binding affinity and selectivity by forming additional interactions with other residues in the active site.[14][15][16]
Conclusion and Future Directions
This guide has provided a comprehensive overview of the comparative docking scores of benzenesulfonamide derivatives against human carbonic anhydrase II. The presented data and experimental protocol offer a solid foundation for researchers to conduct their own in silico investigations. The structure-activity relationships highlighted here underscore the importance of rational design in optimizing the inhibitory potency of this important class of compounds.
Future studies should focus on expanding the range of benzenesulfonamide derivatives and target proteins to build a more extensive comparative database. Furthermore, the integration of more advanced computational techniques, such as molecular dynamics simulations, can provide a more dynamic and accurate picture of the binding process, ultimately accelerating the discovery of novel and more effective benzenesulfonamide-based therapeutics.
References
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- Wu, H., Wang, C., & Li, Y. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2243-2253.
- Zhang, S., Wang, R., & Wang, S. (2019). Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. Journal of the American Chemical Society, 141(3), 1339-1348.
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A Head-to-Head Comparison: 2-Amino-N-phenyl-benzenesulfonamide and Its Foundational Precursors
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and material science, the strategic modification of parent compounds to yield derivatives with enhanced properties is a cornerstone of innovation. This guide provides an in-depth, head-to-head comparison of 2-Amino-N-phenyl-benzenesulfonamide with its constituent parent compounds: benzenesulfonamide and aniline. By examining their physicochemical properties, synthesis, applications, and toxicological profiles, we aim to furnish researchers with the critical data and experimental insights necessary for informed decision-making in their scientific endeavors.
Introduction: Building Complexity from Simplicity
The journey from basic chemical building blocks to complex, functional molecules is a testament to the power of organic synthesis. Benzenesulfonamide, a foundational sulfonamide, and aniline, the simplest aromatic amine, represent two critical starting points in the synthesis of a vast array of pharmaceutical and industrial compounds.[1][2] The combination of these two moieties to form 2-Amino-N-phenyl-benzenesulfonamide gives rise to a molecule with a unique set of properties and potential applications, distinct from its predecessors. This guide will dissect these differences, providing a clear rationale for the selection and application of each compound.
Physicochemical Properties: A Quantitative Comparison
The physical and chemical characteristics of a compound dictate its behavior in various systems, from solubility in reaction media to its interaction with biological targets. The following table summarizes the key physicochemical properties of 2-Amino-N-phenyl-benzenesulfonamide and its parent compounds.
| Property | Benzenesulfonamide | Aniline | 2-Amino-N-phenyl-benzenesulfonamide |
| CAS Number | 98-10-2 | 62-53-3 | 27332-20-3[3] |
| Molecular Formula | C₆H₇NO₂S[1] | C₆H₇N[4] | C₁₂H₁₂N₂O₂S[3] |
| Molecular Weight | 157.19 g/mol [5] | 93.13 g/mol [6] | 248.30 g/mol [3] |
| Appearance | White to off-white crystalline solid[7][8] | Colorless to brown, oily liquid[4] | Solid |
| Melting Point | 150 - 152 °C[9] | -6.3 °C[10] | 123 - 124 °C |
| Boiling Point | Decomposes | 184 °C[4] | Not available |
| Solubility in Water | Low solubility (4.3 g/L)[8][9] | Moderately soluble (3.6 g/100 mL at 20 °C)[2] | Not available |
| Solubility in Organic Solvents | Soluble in ethanol and acetone[7][8] | Miscible with alcohol, benzene, chloroform, acetone[4] | Soluble in organic solvents |
| pKa | ~10.1[11] | 4.6[10] | Not available |
Synthesis of 2-Amino-N-phenyl-benzenesulfonamide: A Practical Approach
The synthesis of 2-Amino-N-phenyl-benzenesulfonamide is typically achieved through the nucleophilic substitution reaction between benzenesulfonyl chloride and o-phenylenediamine (a derivative of aniline). This reaction is a classic example of sulfonamide bond formation.
Synthetic Pathway
The overall synthetic scheme involves the reaction of an amine with a sulfonyl chloride, a robust and widely used method for creating the sulfonamide linkage.
Caption: Synthetic pathway for 2-Amino-N-phenyl-benzenesulfonamide.
Experimental Protocol: Synthesis of a Related N-Substituted Sulfonamide
While a specific, detailed protocol for 2-Amino-N-phenyl-benzenesulfonamide is not widely published, the following is a representative experimental procedure for the synthesis of N-substituted sulfonamides, which can be adapted by a skilled chemist. This protocol is based on the reaction of an amine with a sulfonyl chloride in the presence of a base.
Materials:
-
Amine (e.g., o-phenylenediamine) (1.0 mmol)
-
Benzenesulfonyl chloride (1.1 mmol)
-
Anhydrous pyridine (1 mL)
-
Dichloromethane (DCM) or other suitable solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 mmol) in anhydrous pyridine (1 mL).
-
Addition of Sulfonyl Chloride: To the stirred solution, add benzenesulfonyl chloride (1.1 mmol) dropwise at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to control the temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Self-Validation: The identity and purity of the synthesized 2-Amino-N-phenyl-benzenesulfonamide should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.
Applications: A Comparative Overview
The applications of these three compounds are diverse, reflecting their distinct chemical functionalities.
| Compound | Key Applications |
| Benzenesulfonamide | Pharmaceuticals: Parent compound for many sulfonamide drugs (sulfa drugs) with antibacterial, antifungal, and diuretic properties.[1] Organic Synthesis: Intermediate in the synthesis of dyes, herbicides, and other chemical derivatives.[1] Material Science: Used as stabilizers and additives in polymers. |
| Aniline | Polymers: Major precursor to methylene diphenyl diisocyanate (MDI) for polyurethane production.[2] Rubber Industry: Used in the production of antioxidants and vulcanization accelerators.[4] Dyes and Pigments: A key precursor to indigo and other dyes.[2] Pharmaceuticals: Starting material for drugs like paracetamol.[2] |
| 2-Amino-N-phenyl-benzenesulfonamide | Pharmaceutical Research: As a scaffold for the development of new therapeutic agents. Sulfonamide derivatives are investigated for a wide range of biological activities, including as anticancer and antimicrobial agents.[12][13][14] Material Science: Potential applications in the formulation of specialty polymers and coatings.[12] Chemical Synthesis: A versatile intermediate for further functionalization due to the presence of both amino and sulfonamido groups. |
Expert Insights: While benzenesulfonamide and aniline are commodity chemicals with large-scale industrial applications, 2-Amino-N-phenyl-benzenesulfonamide is more of a specialty chemical, primarily used in research and development. Its bifunctional nature (containing both a primary amine and a sulfonamide group) makes it a valuable building block for creating more complex molecules with potential biological activity. The sulfonamide moiety is a well-known pharmacophore, and the presence of the additional amino group allows for further chemical modifications to explore structure-activity relationships.[12][15]
Toxicological Profile: A Critical Consideration
Toxicity is a paramount consideration in the handling and application of any chemical compound.
| Compound | Toxicological Information |
| Benzenesulfonamide | Harmful if swallowed (LD50 oral, rat: 991 mg/kg).[9][16] May cause skin, eye, and respiratory irritation.[7] Considered a secondary hepatotoxin.[5] |
| Aniline | Highly toxic by inhalation, ingestion, or skin absorption.[2][17] Causes methemoglobinemia, impairing oxygen transport in the blood.[18][19] Probable human carcinogen (IARC Group 2A), linked to bladder cancer.[2][18] |
| 2-Amino-N-phenyl-benzenesulfonamide | Harmful if swallowed. Causes skin and eye irritation. Specific LD50 data is not readily available, but the presence of the aniline moiety suggests that caution should be exercised. The toxicity of many benzenesulfonamide compounds is linked to the metabolic activation of the arylamine group.[20] |
Expert Insights: Aniline is significantly more toxic than benzenesulfonamide, with both acute and chronic health risks, including carcinogenicity.[18] The toxicity of 2-Amino-N-phenyl-benzenesulfonamide is not as well-characterized in publicly available literature. However, the presence of the aniline substructure warrants careful handling and the implementation of appropriate safety precautions, as the metabolic activation of the amino group can lead to toxic metabolites.[20] Researchers working with this derivative should treat it with a level of caution similar to that for other aromatic amines.
Signaling Pathways and Mechanisms of Action
The biological activity of these compounds is intrinsically linked to their chemical structures and their ability to interact with specific molecular targets.
Caption: Potential mechanisms of action for the compared compounds.
-
Benzenesulfonamide: The therapeutic effects of many benzenesulfonamide derivatives stem from their ability to inhibit specific enzymes. For instance, diuretic sulfonamides target carbonic anhydrase, while antibacterial sulfa drugs interfere with bacterial folic acid synthesis.[1][16]
-
Aniline: The toxicity of aniline is primarily due to its metabolic conversion to reactive intermediates that oxidize hemoglobin to methemoglobin, which cannot bind oxygen.[18][19] Furthermore, its metabolites can cause oxidative damage to DNA, contributing to its carcinogenicity.[2]
-
2-Amino-N-phenyl-benzenesulfonamide: As a sulfonamide derivative, this compound has the potential to be developed as an inhibitor of various enzymes. The specific biological targets would depend on the overall three-dimensional structure of the molecule and any further modifications. Research into benzenesulfonamide derivatives has shown activity against a range of targets, including those involved in cancer and microbial infections.[13][14]
Conclusion: A Synthesis of Knowledge for Future Innovation
This comprehensive guide has provided a detailed head-to-head comparison of 2-Amino-N-phenyl-benzenesulfonamide with its parent compounds, benzenesulfonamide and aniline. The key takeaways for researchers are:
-
Structural Evolution, Functional Divergence: The combination of the benzenesulfonamide and aniline moieties results in a derivative with a unique physicochemical profile, opening up new avenues for research and application that are distinct from its precursors.
-
Synthetic Accessibility: The synthesis of 2-Amino-N-phenyl-benzenesulfonamide is achievable through established synthetic methodologies, allowing for its preparation and further derivatization in a laboratory setting.
-
A Balance of Potential and Precaution: While the derivative holds promise as a scaffold for the development of novel therapeutic agents and materials, its potential toxicity, inferred from its aniline substructure, necessitates careful handling and thorough toxicological evaluation.
By understanding the fundamental properties and behaviors of both the parent compounds and their derivatives, researchers are better equipped to design and execute experiments that are both scientifically sound and safe. This knowledge is crucial for the continued advancement of drug discovery and material science.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-N-phenyl-benzenesulfonamide
For laboratory professionals, the synthesis and application of novel compounds like 2-Amino-N-phenyl-benzenesulfonamide (CAS No. 27332-20-3) are routine. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but for the safety of our personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-N-phenyl-benzenesulfonamide, grounded in established safety principles and regulatory standards.
Hazard Assessment: Understanding the Compound
A thorough understanding of a chemical's potential hazards is the foundation of its safe handling and disposal. While comprehensive toxicological data for 2-Amino-N-phenyl-benzenesulfonamide is not extensively detailed in readily available literature, we can infer its likely hazard profile by examining its structural motifs—an aromatic amine and a benzenesulfonamide group—and data from closely related analogues.
Aromatic amines, as a class, are known for their potential toxicity, and some are considered carcinogenic.[1] The Occupational Safety and Health Administration (OSHA) mandates strict handling procedures for many aromatic amines due to these risks.[1] Similarly, sulfonamides can present hazards such as skin and eye irritation. Safety Data Sheets (SDS) for related compounds consistently warn that they may be harmful if swallowed.[2]
Therefore, 2-Amino-N-phenyl-benzenesulfonamide must be treated as a hazardous substance. All personnel handling this compound should have access to and be familiar with the relevant Safety Data Sheet (SDS), and employers must provide training on handling hazardous chemicals.[3]
| Hazard Category | Potential Hazard | Rationale & Authoritative Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on SDS for analogous sulfonamide compounds.[2] |
| Skin Corrosion/Irritation | May cause skin irritation. | A common hazard for this class of chemicals.[4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | A common hazard for this class of chemicals.[4] |
| Carcinogenicity | Potential carcinogen. | Aromatic amines are a suspect class of carcinogens.[1] |
| Environmental Hazard | Potentially hazardous to aquatic life. | Release into sewer systems or waterways should be avoided.[2] |
The Hierarchy of Chemical Waste Management
Before proceeding to disposal, it is crucial to consider the established hierarchy of waste management. This framework prioritizes the most environmentally sound practices.[5]
-
Source Reduction & Pollution Prevention : The most effective strategy is to minimize waste generation. This includes purchasing only the necessary quantities of chemicals and optimizing experimental designs to use smaller volumes.[6][7]
-
Reuse or Redistribution : If the chemical is unexpired and uncontaminated, consider if it can be used by another research group within your institution.[6]
-
Treatment, Reclamation, and Recycling : This involves treating the waste to render it non-hazardous or recovering valuable components. These methods are typically performed by specialized waste management facilities.
-
Disposal : This is the final option and must be conducted in a safe, compliant, and environmentally responsible manner through a licensed hazardous waste disposal company.
On-Site Waste Accumulation and Handling: A Step-by-Step Protocol
Proper handling and storage of chemical waste within the laboratory are critical to prevent accidental exposure and environmental release. This process begins the moment a chemical is designated as waste.
Step 1: Waste Characterization and Segregation
The cornerstone of safe waste management is preventing the mixing of incompatible chemicals.[5][8] Mixing can lead to dangerous chemical reactions, and it complicates the disposal process, often increasing costs.
-
Action : Designate a specific, labeled hazardous waste container for 2-Amino-N-phenyl-benzenesulfonamide waste.
-
Causality : Do not mix this waste with other streams, such as halogenated solvents, strong acids/bases, or oxidizers.[7][8] Aromatic amines can react violently with strong oxidizing agents. Segregating waste ensures that it can be managed safely by your institution's environmental health and safety (EHS) office or a contracted waste disposal company.[5]
Step 2: Selecting the Appropriate Waste Container
The integrity of the waste container is non-negotiable.
-
Action : Use a container that is in good condition, made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle), and has a securely sealing, threaded cap.[8]
-
Causality : The original product container is often a suitable choice.[8] Never use food or beverage containers for chemical waste, as this can lead to accidental ingestion.[8] The container must be leak-proof to prevent spills during storage and transport.
Step 3: Labeling the Waste Container
Proper labeling is a regulatory requirement and a critical safety communication tool.
-
Action : As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.[8][9] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-Amino-N-phenyl-benzenesulfonamide." Do not use abbreviations.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date when waste was first added (the "accumulation start date").[9]
-
-
Causality : Accurate labeling ensures that anyone handling the container is aware of its contents and associated dangers. It is also required for the disposal company to properly profile and transport the waste in accordance with Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.
Step 4: Satellite Accumulation Area (SAA) Management
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action : Store the sealed waste container in a designated SAA, which must be at or near the point of generation. The SAA should be under the direct control of the laboratory personnel. Place the container in secondary containment (such as a plastic tub) to contain any potential leaks.[9]
-
Causality : Secondary containment is a crucial safety measure to prevent a spill from spreading if the primary container fails.[9] Storing waste in a designated SAA ensures it is managed properly and does not become "forgotten." Federal and state regulations limit the volume of waste and the time it can be stored in an SAA.[9]
Caption: Decision workflow for the disposal of 2-Amino-N-phenyl-benzenesulfonamide.
Final Disposal Procedures
The ultimate disposal of 2-Amino-N-phenyl-benzenesulfonamide must be handled by trained professionals.
-
Never dispose of this chemical down the drain. This is strictly prohibited by the EPA for hazardous waste and can harm aquatic ecosystems and interfere with wastewater treatment processes.[6][10]
-
Never dispose of this chemical by evaporation in a fume hood. This is also prohibited and simply transfers the chemical into the atmosphere, violating environmental regulations.[6]
-
Action : Once your waste container is full or is approaching its regulatory time limit, contact your institution's EHS department to arrange for a pickup.[6] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.
Decontamination of Empty Containers
A container that held a hazardous chemical is not considered "empty" until it has been properly decontaminated.
-
Action : Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[5]
-
Causality : The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[5] It should be added to your appropriate hazardous waste container (e.g., non-halogenated solvents). Once the container has been triple-rinsed, deface or remove the original label and dispose of it as regular laboratory glass or plastic waste.[6]
By adhering to these procedures, you ensure that the entire lifecycle of 2-Amino-N-phenyl-benzenesulfonamide is managed with the highest commitment to safety, scientific integrity, and environmental stewardship.
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Mastering the Safe Handling of 2-Amino-N-phenyl-benzenesulfonamide: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, a deep and intuitive understanding of chemical safety is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information for the handling of 2-Amino-N-phenyl-benzenesulfonamide (CAS Number: 27332-20-3). Our aim is to move beyond mere compliance, offering a framework of best practices that will empower you to work safely and efficiently, fostering a culture of proactive risk management in your laboratory.
Understanding the Hazard Profile of 2-Amino-N-phenyl-benzenesulfonamide
Before any handling protocols can be established, a thorough understanding of the inherent hazards of 2-Amino-N-phenyl-benzenesulfonamide is critical. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:
| Hazard Statement | Classification | GHS Pictogram |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | GHS07 - Exclamation Mark[1] |
| H315: Causes skin irritation | Skin irritation (Category 2) | GHS07 - Exclamation Mark[1] |
| H319: Causes serious eye irritation | Serious eye irritation (Category 2A) | GHS07 - Exclamation Mark[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | GHS07 - Exclamation Mark[1] |
The causality behind these classifications lies in the chemical nature of aromatic amines and sulfonamides. Aromatic amines can be readily absorbed through the skin and mucous membranes, and their metabolites can exhibit systemic toxicity. The irritant properties are a result of their potential to disrupt cellular membranes and proteins upon contact.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls such as fume hoods are the primary means of exposure reduction, a robust PPE strategy is essential for safeguarding against accidental contact. The selection of appropriate PPE is not a one-size-fits-all approach but should be tailored to the specific procedures being undertaken.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or punctures before use. For tasks with a higher risk of splashes, consider double-gloving.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, for any procedure with a risk of splashing, chemical splash goggles are essential. A face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face.
-
Skin and Body Protection: A standard laboratory coat should be worn and kept fully buttoned. For operations with a greater potential for contamination, disposable coveralls should be considered.
-
Respiratory Protection: When working with the solid compound outside of a certified chemical fume hood, or if there is a potential for aerosolization, a NIOSH-approved respirator with a particulate filter is required.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:
Caption: PPE selection workflow for handling 2-Amino-N-phenyl-benzenesulfonamide.
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and well-rehearsed operational plan is vital for minimizing risk. The following steps provide a procedural framework for the safe handling of 2-Amino-N-phenyl-benzenesulfonamide.
1. Pre-Handling Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a certified chemical fume hood is in proper working order.
-
Locate the nearest safety shower and eyewash station and confirm they are accessible and functional.
-
Assemble all necessary PPE and inspect it for any defects.
-
Prepare a designated waste container for the disposal of contaminated materials.
2. Handling the Compound:
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers of 2-Amino-N-phenyl-benzenesulfonamide tightly closed when not in use.
3. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
Emergency Procedures: Planning for the Unexpected
Even with the most stringent safety protocols, the potential for accidental exposure exists. A clear and concise emergency plan is crucial.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet or label to the medical personnel.[2]
Disposal Plan: Responsible Stewardship
The disposal of 2-Amino-N-phenyl-benzenesulfonamide and any contaminated materials must be carried out in accordance with all local, state, and federal regulations.
-
Solid Waste: Unused or waste 2-Amino-N-phenyl-benzenesulfonamide should be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous waste.
-
Liquid Waste: Solutions containing 2-Amino-N-phenyl-benzenesulfonamide should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.[3]
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.
By integrating these principles of hazard awareness, meticulous planning, and responsible execution into your daily laboratory workflow, you can confidently and safely unlock the scientific potential of 2-Amino-N-phenyl-benzenesulfonamide.
References
-
Safety data sheet - CPAChem. (2024, July 16). Retrieved January 22, 2026, from [Link]
-
Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]- - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
